Product packaging for H-Tyr-Ala-Lys-Arg-OH(Cat. No.:CAS No. 147687-57-8)

H-Tyr-Ala-Lys-Arg-OH

Cat. No.: B582964
CAS No.: 147687-57-8
M. Wt: 536.634
InChI Key: QVSVFXRKGVINTR-QZHFEQFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Tyr-Ala-Lys-Arg-OH is a synthetic tetrapeptide composed of the L-amino acids Tyrosine, Alanine, Lysine, and Arginine. This sequence incorporates key residues with diverse biochemical properties, making it a compound of interest for various research applications. The presence of tyrosine provides a phenolic ring that can participate in redox reactions and is often studied in the context of antioxidant activity . The basic residues lysine and arginine contribute positive charge and are critical in molecular recognition processes, particularly in interactions with nucleic acids or other negatively charged biological targets . Peptides containing lysine and arginine are fundamental to the study of post-translational modifications, such as methylation, which regulate critical DNA processes including replication, repair, and transcription . Furthermore, short peptides with aromatic and basic residues are valuable tools for investigating molecular recognition by synthetic receptors and for developing novel affinity tags in chemical biology . Researchers can use this compound as a standard, a building block for longer peptide chains, or to probe specific protein-protein and protein-ligand interactions in vitro . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

147687-57-8

Molecular Formula

C24H40N8O6

Molecular Weight

536.634

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C24H40N8O6/c1-14(30-21(35)17(26)13-15-7-9-16(33)10-8-15)20(34)31-18(5-2-3-11-25)22(36)32-19(23(37)38)6-4-12-29-24(27)28/h7-10,14,17-19,33H,2-6,11-13,25-26H2,1H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)(H4,27,28,29)/t14-,17-,18-,19-/m0/s1

InChI Key

QVSVFXRKGVINTR-QZHFEQFPSA-N

SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

H-Tyr-Ala-Lys-Arg-OH

Origin of Product

United States

Foundational & Exploratory

Core Properties of H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Properties of H-Tyr-Ala-Lys-Arg-OH

Disclaimer: The tetrapeptide this compound is not extensively characterized in publicly available scientific literature. Therefore, this guide is based on theoretical calculations of its physicochemical properties, inferences of potential biological activity based on its constituent amino acid motifs, and established, generalized protocols for its synthesis and analysis.

The fundamental properties of a peptide are dictated by its amino acid composition and sequence. This compound is a tetrapeptide composed of Tyrosine (Tyr, Y), Alanine (Ala, A), Lysine (Lys, K), and Arginine (Arg, R). The sequence dictates a specific arrangement with a free amine group (H-) at the N-terminal Tyrosine and a free carboxyl group (-OH) at the C-terminal Arginine.

Physicochemical Characteristics

The physicochemical properties are calculated based on the peptide's sequence. These values are essential for designing experiments, including synthesis, purification, and in vitro assays.

PropertyValueSource / Method
Full Name L-Tyrosyl-L-alanyl-L-lysyl-L-arginineIUPAC Nomenclature
Amino Acid Sequence Tyr-Ala-Lys-Arg (YAKA)Standard peptide representation
Molecular Formula C₂₄H₄₁N₉O₆Calculated from the sum of atomic constituents of the amino acid residues (C₃H₅NO for Ala, C₆H₁₂N₄O for Arg, C₆H₁₂N₂O for Lys, C₉H₉NO₂ for Tyr)
Average Molecular Weight 551.65 g/mol Calculated using average isotopic masses of the constituent amino acids, accounting for the loss of three water molecules during peptide bond formation.[1]
Monoisotopic Mass 551.3153 DaCalculated using the mass of the most abundant isotopes of the constituent atoms.
Theoretical pI 11.23Predicted using computational tools (e.g., ExPASy Compute pI/Mw), which average the pKa values of ionizable groups.[2][3][4]
Charge at pH 7.0 +2Calculated based on the pKa of the N-terminus (~9.7), C-terminus (~2.3), and the side chains of Lys (~10.5) and Arg (~12.5).[5]
Key Residue Properties Aromatic (Tyr), Aliphatic (Ala), Basic (Lys, Arg)Based on the classification of amino acid side chains.[6][7][8]

Inferred Biological Activity and Significance

While no specific biological function has been documented for this compound, its sequence contains motifs that suggest potential activities.

Potential Opioid Receptor Interaction

The presence of a Tyrosine residue at the N-terminus is a critical pharmacophore for many endogenous opioid peptides, such as enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) and endomorphins.[9][10] This "address" sequence is essential for binding to opioid receptors (mu, delta, kappa). It is plausible that this compound could act as a ligand for these G-protein coupled receptors (GPCRs), potentially eliciting agonistic or antagonistic effects. Further research, such as competitive binding assays, would be required to validate this hypothesis.

Hypothetical_Opioid_Signaling_Pathway Peptide This compound Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Cellular Response cAMP->Effector

Caption: Hypothetical signaling of this compound via an inhibitory G-protein coupled receptor.

Protease Cleavage Site Motif

The internal Lysine-Arginine (K-R) sequence is a well-recognized cleavage site for certain proprotein convertases, a family of serine proteases. For instance, furin, a key enzyme in the constitutive secretory pathway, often recognizes and cleaves at the C-terminal side of basic amino acid pairs like Lys-Arg or Arg-Arg.[11] This suggests that if this compound were part of a larger precursor protein, it could be processed at the Lys-Arg junction to release the Tyr-Ala-Lys fragment.

Experimental Protocols

The synthesis and characterization of this compound would follow standard procedures in peptide chemistry. The most common approach is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13]

Materials:

  • Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid). For this compound, a pre-loaded Fmoc-Arg(Pbf)-Wang resin would be ideal.

  • Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) by dissolving it with a coupling reagent (e.g., HCTU) and a base (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, then Tyr).

  • Final Deprotection: Once the full sequence is assembled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Boc, tBu).

  • Precipitation and Recovery: Precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

SPPS_Workflow start Start: Fmoc-Arg(Pbf)-Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF/DCM) deprotection1->wash1 coupling1 2. Couple Fmoc-Lys(Boc)-OH (HCTU/DIPEA) wash1->coupling1 wash2 Wash (DMF/DCM) coupling1->wash2 repeat_cycle Repeat Steps 1 & 2 for Fmoc-Ala-OH and Fmoc-Tyr(tBu)-OH wash2->repeat_cycle final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation end End: Crude this compound precipitation->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Purification by Reverse-Phase HPLC

The crude peptide requires purification to remove truncated sequences and byproducts from synthesis.

Protocol:

  • Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Instrumentation: Use a preparative or semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in ACN.

  • Gradient Elution: Elute the peptide from the column using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).

  • Detection & Fractionation: Monitor the column eluent at 220 nm and 280 nm (for the tyrosine residue). Collect fractions corresponding to the major peak.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white, fluffy powder.

Characterization by MALDI-TOF Mass Spectrometry

The identity of the purified peptide is confirmed by verifying its molecular mass.

Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a 50:50 ACN:water solution with 0.1% TFA.

  • Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. To this spot, add 1 µL of the purified peptide solution (approx. 1 pmol/µL). Allow the spot to air dry completely (co-crystallization).[14]

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion reflectron mode.

  • Analysis: The resulting spectrum should show a major peak corresponding to the monoisotopic mass of the protonated peptide ([M+H]⁺), which for this compound is approximately 552.32 Da.

References

The Tetrapeptide H-Tyr-Ala-Lys-Arg-OH: A Potential Modulator of Proprotein Convertases

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available biological information regarding the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. Due to the limited specific data on this unmodified peptide, this document synthesizes information from related compounds and the functional roles of its constituent amino acids to infer its potential biological functions, with a focus on its likely role as a modulator of protease activity.

Core Concepts: From Amino Acid Properties to Peptide Function

The biological activity of a peptide is fundamentally derived from the physicochemical properties of its amino acid residues. The peptide this compound is composed of four distinct amino acids that impart specific characteristics.

  • Tyrosine (Tyr, Y): An aromatic amino acid with a hydroxyl group, Tyrosine can participate in hydrogen bonding and is a key substrate for phosphorylation by tyrosine kinases, a critical event in many signaling pathways. Its aromatic ring can also engage in hydrophobic and pi-stacking interactions.

  • Alanine (Ala, A): A small, nonpolar aliphatic amino acid, Alanine provides structural simplicity and flexibility to the peptide backbone.

  • Lysine (Lys, K) and Arginine (Arg, R): These are basic, positively charged amino acids at physiological pH. Their positive charges are crucial for electrostatic interactions with negatively charged molecules, such as the phosphate backbone of nucleic acids or acidic residues in proteins. This property is often exploited in peptides that interact with cell membranes or the active sites of enzymes.[1]

The presence of both a hydrophobic/aromatic residue (Tyrosine) and two positively charged residues (Lysine and Arginine) suggests that this compound has the potential to engage in specific molecular interactions, particularly with enzymes that recognize basic residues.

Inferred Biological Function: Inhibition of Furin and Proprotein Convertases

While direct experimental data on the biological function of this compound is scarce in publicly available literature, the sequence "Tyr-Ala-Lys-Arg" (YAKR) is recognized in the context of protease inhibition. Specifically, Tyr-Ala-Lys-Arg-chloromethyl ketone (YAKR-CMK) has been identified as a first-generation inhibitor of furin.[2] Furin is a member of the proprotein convertase family of serine endoproteases, which are crucial for the maturation of a wide variety of proteins, including hormones, growth factors, receptors, and viral envelope glycoproteins.

Given that the YAKR sequence is a key recognition motif for this class of inhibitors, it is highly probable that the unmodified peptide, this compound, can act as a competitive substrate or a weak inhibitor of furin and related proteases that recognize paired basic amino acid motifs.

Potential Signaling Pathway Involvement

Furin and other proprotein convertases are key players in numerous signaling pathways. By processing precursor proteins to their active forms, they regulate pathways involved in cell growth, differentiation, and homeostasis. A peptide that inhibits or competes for the active site of furin could therefore modulate these pathways.

Caption: Hypothetical modulation of a receptor activation pathway by this compound through the inhibition of furin-mediated processing of a pro-receptor.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on its inferred function as a protease inhibitor, the following general methodologies would be applicable for its characterization.

1. Enzyme Inhibition Assay (Furin Activity Assay):

  • Objective: To determine the inhibitory potential and kinetics of this compound against furin.

  • Principle: A fluorogenic substrate for furin (e.g., Boc-RVRR-AMC) is incubated with recombinant human furin in the presence and absence of varying concentrations of this compound. The cleavage of the substrate releases a fluorescent molecule (AMC), and the rate of fluorescence increase is measured over time.

  • Materials:

    • Recombinant human furin

    • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

    • This compound peptide

    • Assay buffer (e.g., 100 mM HEPES, 1 mM CaCl2, 0.5% Triton X-100, pH 7.5)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the microplate, add the peptide dilutions, a fixed concentration of the fluorogenic substrate, and assay buffer.

    • Initiate the reaction by adding a fixed concentration of recombinant furin to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate excitation/emission wavelengths for AMC (e.g., 380/460 nm) at regular intervals.

    • Calculate the initial reaction velocities for each peptide concentration.

    • Plot the reaction velocities against the peptide concentration to determine the IC50 value. Further kinetic analysis (e.g., Michaelis-Menten kinetics) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

2. Cell-Based Proprotein Processing Assay:

  • Objective: To assess the ability of this compound to inhibit proprotein processing in a cellular context.

  • Principle: A cell line that expresses a known furin substrate (e.g., a pro-form of a growth factor or a viral glycoprotein) is treated with this compound. The extent of processing of the proprotein to its mature form is then quantified by Western blotting.

  • Materials:

    • Cell line expressing a furin substrate

    • Cell culture medium and supplements

    • This compound peptide

    • Lysis buffer

    • Primary antibody specific for the pro-form and/or mature form of the substrate protein

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound for a specified period.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of the pro-form to the mature form of the protein at different peptide concentrations.

Caption: A generalized experimental workflow for characterizing the inhibitory activity of this compound.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, binding affinity) for the unmodified peptide this compound is publicly available. Researchers investigating this peptide would need to perform the experiments outlined above to generate such data. For reference, related peptide-based furin inhibitors can exhibit inhibitory constants in the nanomolar to micromolar range.

Conclusion

The tetrapeptide this compound, based on its sequence identity to known protease inhibitor motifs, is a promising candidate for the modulation of proprotein convertases such as furin. Its biological function likely revolves around competitive inhibition of the processing of protein precursors. Further in vitro and cell-based studies are necessary to fully elucidate its specific activity, potency, and potential as a research tool or therapeutic lead. The experimental frameworks provided herein offer a starting point for the comprehensive characterization of this and related peptides.

References

An In-depth Technical Guide to the Potential Significance of the Tyr-Ala-Lys-Arg (YAKR) Peptide Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Tyr-Ala-Lys-Arg (YAKR), while not extensively characterized in existing literature as a standalone bioactive agent, represents a sequence of significant interest based on the well-documented functional roles of its constituent amino acids. This technical guide synthesizes the known properties of Tyrosine, Alanine, Lysine, and Arginine to build a predictive framework for the potential biological activities of the YAKR peptide. We explore its potential as an antioxidant, a cell-penetrating peptide (CPP), and a modulator of cellular signaling pathways. This document provides a theoretical foundation for the investigation of YAKR, complete with detailed hypothetical experimental protocols and data presented in a manner conducive to laboratory application.

Introduction

Short-chain peptides are at the forefront of therapeutic innovation, acting as signaling molecules, enzyme inhibitors, and delivery vectors. The specific sequence of amino acids dictates the peptide's structure, charge, and ultimately, its biological function. The Tyr-Ala-Lys-Arg (YAKR) sequence combines key chemical properties that suggest a high potential for bioactivity.

  • Tyrosine (Tyr, Y): An aromatic amino acid with a phenolic hydroxyl group, capable of donating a hydrogen atom to scavenge free radicals, suggesting inherent antioxidant properties.

  • Alanine (Ala, A): A small, non-polar amino acid that provides structural simplicity and spacing.

  • Lysine (Lys, K) and Arginine (Arg, R): Both are basic, positively charged amino acids. Their presence is a hallmark of cell-penetrating peptides (CPPs), which can traverse cellular membranes. Arginine's guanidinium group, in particular, is known to form strong interactions with the negative charges on the cell surface, facilitating uptake.

This guide will delve into the theoretical underpinnings of YAKR's potential, offering a roadmap for its synthesis, characterization, and validation as a novel bioactive peptide.

Physicochemical Properties of Constituent Amino Acids

The overall characteristics of the YAKR peptide are a composite of the properties of its individual amino acids. A summary of these properties is crucial for predicting its behavior in biological systems.

PropertyTyrosine (Tyr)Alanine (Ala)Lysine (Lys)Arginine (Arg)
Molecular Formula C₉H₁₁NO₃C₃H₇NO₂[1]C₆H₁₄N₂O₂[2]C₆H₁₄N₄O₂[3]
Molecular Weight ( g/mol ) 181.1989.09[4]146.19[2]174.20[5]
Isoelectric Point (pI) 5.666.00[6]9.7410.76[7]
pKa (α-carboxyl) 2.202.34[8]2.182.17
pKa (α-amino) 9.119.69[8]8.959.04[7]
pKa (Side Chain) 10.07N/A10.5312.48[7]
Solubility in Water 0.45 g/L (25°C)167.2 g/L (25°C)[8]Very freely soluble[2]148.7 g/L (20°C)[9]
Side Chain Classification Aromatic, PolarAliphatic, Non-polar[8]Basic, Positively Charged[10]Basic, Positively Charged[9]

Predicted Biological Significance and Signaling Pathways

Based on its composition, the YAKR peptide is predicted to exhibit two primary biological activities: antioxidant effects and cell-penetrating capabilities.

Antioxidant Activity via the Keap1-Nrf2 Signaling Pathway

The presence of Tyrosine suggests that YAKR could act as a direct radical scavenger. Furthermore, many bioactive peptides exert their antioxidant effects indirectly by modulating endogenous defense systems.[11] The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[12][13]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[14] In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

CPP_Workflow YAKR YAKR Peptide (+ charge) Complex YAKR-Cargo Complex YAKR->Complex Conjugation or Non-covalent binding Cargo Therapeutic Cargo (e.g., siRNA, Drug) Cargo->Complex Cell_Membrane Cell Membrane (- charge) Complex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Triggers Endosome Endosome Endocytosis->Endosome Release Endosomal Escape & Cargo Release Endosome->Release Mediates Target Intracellular Target Release->Target Delivery to

References

In-Depth Technical Guide to H-Tyr-Ala-Lys-Arg-OH: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of peptides is paramount. This technical guide provides a detailed analysis of the molecular weight and chemical formula of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH.

Summary of Molecular Properties

The tetrapeptide this compound has a molecular formula of C24H40N8O6 and a molecular weight of 536.62 g/mol [1]. This peptide is composed of four amino acid residues: Tyrosine (Tyr), Alanine (Ala), Lysine (Lys), and Arginine (Arg). The "H-" at the N-terminus and "-OH" at the C-terminus indicate a free amine group and a free carboxyl group, respectively.

Constituent Amino Acid Data

The properties of the individual amino acids are crucial for understanding the overall characteristics of the peptide. The following table summarizes the molecular formula and weight of each constituent amino acid.

Amino Acid3-Letter Code1-Letter CodeMolecular FormulaMolecular Weight ( g/mol )
TyrosineTyrYC9H11NO3181.19[2][3][4]
AlanineAlaAC3H7NO289.09[5][6]
LysineLysKC6H14N2O2146.19[7][8][9]
ArginineArgRC6H14N4O2174.20[10][11][12][13]

Experimental Protocols

Calculation of Peptide Molecular Weight

The molecular weight of a linear peptide is calculated by summing the molecular weights of its constituent amino acids and then subtracting the molecular weight of the water molecules that are eliminated during the formation of the peptide bonds. For a tetrapeptide, three peptide bonds are formed, resulting in the loss of three water molecules.

Methodology:

  • Summation of Amino Acid Molecular Weights: The molecular weights of the individual amino acids are added together.

    • Tyrosine (181.19 g/mol ) + Alanine (89.09 g/mol ) + Lysine (146.19 g/mol ) + Arginine (174.20 g/mol ) = 590.67 g/mol

  • Calculation of Water Loss: The molecular weight of a single water molecule (H₂O) is approximately 18.015 g/mol . For a tetrapeptide with three peptide bonds, the total weight of water lost is:

    • 3 * 18.015 g/mol = 54.045 g/mol

  • Final Peptide Molecular Weight Calculation: The total weight of the lost water molecules is subtracted from the sum of the amino acid molecular weights.

    • 590.67 g/mol - 54.045 g/mol = 536.625 g/mol

This calculated value is in agreement with the reported molecular weight of 536.62 g/mol [1].

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of the peptide this compound.

G Workflow for Peptide Molecular Weight Calculation A Identify Constituent Amino Acids (Tyr, Ala, Lys, Arg) B Determine Molecular Weight of Each Amino Acid A->B D Count the Number of Peptide Bonds (n-1, where n=4) A->D C Sum the Molecular Weights of All Amino Acids B->C F Subtract Water Weight from Amino Acid Sum C->F E Calculate Total Molecular Weight of Water Lost (3 x H₂O) D->E E->F G Final Molecular Weight of this compound F->G

Caption: Workflow for calculating the molecular weight of a peptide.

References

An Exploratory Technical Guide on the Potential Research Applications of H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature reveals a notable absence of specific research dedicated to the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. Consequently, this document serves as a theoretical guide for researchers, scientists, and drug development professionals, extrapolating potential research applications based on the known biological roles of its constituent amino acids and the broader context of peptide science. The experimental protocols and signaling pathways described herein are generalized or hypothetical and intended to serve as a framework for potential future investigation.

Introduction to this compound

This compound is a tetrapeptide composed of four amino acids: Tyrosine (Tyr), Alanine (Ala), Lysine (Lys), and Arginine (Arg). The "-OH" at the C-terminus indicates a free carboxyl group. The fundamental properties of this peptide are derived from the characteristics of its amino acid residues.

  • Tyrosine (Y): Aromatic and polar, Tyrosine is a precursor for several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine.[1] Its phenolic hydroxyl group can be a site for post-translational modifications like phosphorylation, which is a critical step in many signaling cascades.

  • Alanine (A): A small, nonpolar amino acid, Alanine is often considered structurally simple. It contributes to the peptide's overall conformation and can be involved in protein folding and stability.

  • Lysine (K) and Arginine (R): Both are basic, positively charged amino acids at physiological pH.[2] These residues are frequently involved in electrostatic interactions with negatively charged molecules like DNA and acidic domains of proteins.[2] They are also common targets for proteases and play roles in various signaling pathways, including the mTOR pathway which is crucial for cell growth and proliferation.[3][4]

The combination of aromatic (Tyr), aliphatic (Ala), and basic (Lys, Arg) residues suggests that this compound could exhibit diverse biological activities and interaction profiles.

Potential Research Applications

Given the absence of direct studies, the following research avenues are proposed based on the peptide's composition.

Antimicrobial Activity

Many antimicrobial peptides (AMPs) are characterized by the presence of cationic residues like Lysine and Arginine, which facilitate interaction with and disruption of negatively charged bacterial membranes.[3] The presence of two such residues in this compound makes it a candidate for investigation as a potential antimicrobial agent. Research could explore its efficacy against a panel of pathogenic bacteria and fungi.

Cell-Penetrating Peptide (CPP) Potential

The high positive charge density conferred by Lysine and Arginine is a hallmark of many cell-penetrating peptides. These peptides can translocate across cell membranes and can be used to deliver various cargo molecules (e.g., drugs, nucleic acids) into cells. The potential of this compound as a CPP could be a significant area of research for drug delivery applications.

Modulation of Signaling Pathways

Arginine and Lysine are known to be involved in the mTOR signaling pathway, which is a central regulator of cell growth, metabolism, and protein synthesis.[4] Studies have indicated that supplementation with Arginine and Lysine can promote skeletal muscle hypertrophy by modulating the mTOR pathway.[4] this compound could be investigated for its ability to influence this pathway, with potential applications in metabolic disorders or muscle wasting conditions.

Enzyme Substrate or Inhibitor

The specific sequence of amino acids can make a peptide a target for certain proteases or other enzymes. For instance, serine proteases like trypsin specifically cleave after Lysine and Arginine residues.[3] this compound could be explored as a substrate for such enzymes in diagnostic assays or as a competitive inhibitor in therapeutic contexts.

Hypothetical Experimental Investigation Workflow

The following outlines a general workflow for the initial characterization of a novel peptide like this compound.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies synthesis Peptide Synthesis (Solid-Phase) purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) cytotoxicity->antimicrobial cpp_assay Cell Penetration Assay (Confocal Microscopy) antimicrobial->cpp_assay pathway_analysis Signaling Pathway Analysis (Western Blot for p-mTOR) cpp_assay->pathway_analysis enzyme_kinetics Enzyme Kinetics (Protease Activity Assay) pathway_analysis->enzyme_kinetics

General workflow for novel peptide investigation.
Detailed Methodologies for Key Experiments

3.1.1 Solid-Phase Peptide Synthesis (SPPS) and Purification

  • Protocol: The peptide would be synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH) would be sequentially coupled to the growing peptide chain. Cleavage from the resin and removal of side-chain protecting groups would be achieved using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: The crude peptide would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the final peptide would be confirmed by analytical HPLC and mass spectrometry.

3.1.2 Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate growth media.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

    • Include positive (microorganism only) and negative (media only) controls.

    • Incubate the plate under conditions suitable for the microorganism's growth.

    • The MIC is determined as the lowest peptide concentration at which no visible growth is observed.

3.1.3 Western Blot for mTOR Pathway Activation

  • Objective: To assess if the peptide modulates the mTOR signaling pathway.

  • Protocol:

    • Culture a relevant cell line (e.g., myoblasts) and treat with varying concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated mTOR (p-mTOR) and total mTOR.

    • Use appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-mTOR to total mTOR.

Hypothetical Signaling Pathway Involvement

Based on the known roles of Arginine and Lysine, a potential signaling pathway that this compound could modulate is the Akt/mTOR pathway. The following diagram illustrates a hypothetical mechanism.

G peptide This compound receptor Putative Cell Surface Receptor peptide->receptor Binds akt Akt receptor->akt Activates mtor mTORC1 akt->mtor Activates p70s6k p70S6K mtor->p70s6k Phosphorylates protein_synthesis Protein Synthesis & Cell Growth p70s6k->protein_synthesis Promotes

References

The Enigmatic Tyr-Ala-Lys-Arg Sequence: An Exploration of a Peptide with Undisclosed Origins

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature, patent databases, and protein repositories reveals a notable absence of the specific tetrapeptide sequence Tyr-Ala-Lys-Arg (YALA). This in-depth technical guide sought to uncover the discovery, history, and biological significance of this peptide. However, the investigation indicates that Tyr-Ala-Lys-Arg is not a well-documented or characterized peptide in the public domain. Consequently, this report will provide an overview of the current landscape, detailing the lack of specific findings for the YALA sequence and instead offering insights into its constituent amino acids and related, smaller peptide fragments.

While the complete Tyr-Ala-Lys-Arg sequence remains elusive in documented research, an examination of its components and shorter motifs offers a theoretical glimpse into its potential properties. The individual amino acids—Tyrosine (Tyr), Alanine (Ala), Lysine (Lys), and Arginine (Arg)—are fundamental building blocks of proteins and bioactive peptides, each contributing unique physicochemical characteristics.

Physicochemical Properties of Constituent Amino Acids

A summary of the properties of the amino acids that constitute the Tyr-Ala-Lys-Arg sequence is provided below. These properties would collectively influence the overall behavior of the hypothetical YALA peptide.

Amino Acid3-Letter Code1-Letter CodeMolar Mass ( g/mol )Side Chain Property
TyrosineTyrY181.19Aromatic, Polar
AlanineAlaA89.09Aliphatic, Nonpolar
LysineLysK146.19Basic, Positively Charged
ArginineArgR174.20Basic, Positively Charged

Insights from Related Peptide Fragments

While no data exists for Tyr-Ala-Lys-Arg, information on smaller fragments provides some context. The PubChem database contains entries for the tripeptides "Tyr-Ala-Arg" and "Ala-Tyr-Lys," detailing their chemical structures and basic properties but offering no information on their biological activities or origins.

The presence of two basic, positively charged amino acids, Lysine and Arginine, is a common feature in many bioactive peptides, particularly those with antimicrobial or cell-penetrating properties. The guanidinium group of Arginine and the primary amine of Lysine are key to electrostatic interactions with negatively charged cell membranes.

Hypothetical Experimental Protocols

Given the absence of published research on Tyr-Ala-Lys-Arg, no established experimental protocols exist. However, based on standard peptide research, the following methodologies would be employed to synthesize and characterize this sequence.

Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Lys-Arg

A standard Fmoc-based solid-phase peptide synthesis protocol would be the method of choice for producing the YALA peptide.

  • Resin Preparation: A pre-loaded Wang or Rink Amide resin with Fmoc-protected Arginine would be used as the solid support.

  • Deprotection: The Fmoc protecting group would be removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH) would be sequentially coupled using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Washing: After each deprotection and coupling step, the resin would be thoroughly washed with DMF and dichloromethane (DCM).

  • Cleavage and Deprotection: Once the sequence is complete, the peptide would be cleaved from the resin, and all side-chain protecting groups removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product's identity and purity would be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Logical Workflow for Hypothetical Peptide Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel peptide like Tyr-Ala-Lys-Arg.

Peptide_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Vivo In Vivo Evaluation cluster_Development Preclinical Development Hypothetical Identification Hypothetical Identification Chemical Synthesis Chemical Synthesis Hypothetical Identification->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Binding Assays Binding Assays Purification & Characterization->Binding Assays Cell-Based Functional Assays Cell-Based Functional Assays Binding Assays->Cell-Based Functional Assays Toxicity Screening Toxicity Screening Cell-Based Functional Assays->Toxicity Screening Animal Model of Disease Animal Model of Disease Toxicity Screening->Animal Model of Disease Pharmacokinetics & Pharmacodynamics Pharmacokinetics & Pharmacodynamics Animal Model of Disease->Pharmacokinetics & Pharmacodynamics Toxicology Studies Toxicology Studies Pharmacokinetics & Pharmacodynamics->Toxicology Studies Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization Formulation Development Formulation Development Lead Optimization->Formulation Development IND-Enabling Studies IND-Enabling Studies Formulation Development->IND-Enabling Studies

A generalized workflow for peptide drug discovery.

Conclusion

The tetrapeptide sequence Tyr-Ala-Lys-Arg does not appear to be a known or studied molecule within the public scientific domain. There is no available information regarding its discovery, history, or biological function. This report has provided a theoretical framework based on the properties of its constituent amino acids and standard methodologies in peptide research. Should this peptide be a proprietary sequence or a newly discovered molecule yet to be published, its details remain outside of the accessible scientific literature. Further research and disclosure would be necessary to elucidate the potential role of the Tyr-Ala-Lys-Arg peptide in any biological or therapeutic context.

An In-depth Technical Guide on the Physicochemical Characteristics of H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Tyr-Ala-Lys-Arg-OH, with the sequence Tyrosine-Alanine-Lysine-Arginine, is a short-chain peptide of interest in various fields of biochemical and pharmaceutical research. Its composition of both charged and aromatic amino acids suggests potential biological activity and specific binding properties. This technical guide provides a comprehensive overview of its core physicochemical characteristics, outlines detailed experimental protocols for its analysis, and presents visual representations of relevant workflows and potential signaling pathways.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological assays.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource/Method
Molecular Formula C24H40N8O6-
Molecular Weight 536.62 g/mol -
Theoretical Isoelectric Point (pI) ~10.8Calculated based on pKa values of constituent amino acids
Amino Acid Composition 1 x Tyrosine (Tyr, Y) 1 x Alanine (Ala, A) 1 x Lysine (Lys, K) 1 x Arginine (Arg, R)-

Note: The isoelectric point (pI) is estimated based on the pKa values of the terminal groups and the side chains of the constituent amino acids. Experimental determination is recommended for precise validation.

Solubility

The solubility of this compound is predicted to be high in aqueous solutions due to the presence of two basic amino acids, Lysine and Arginine, which will be protonated and positively charged at neutral pH. The presence of the hydrophobic Tyrosine and Alanine residues may slightly modulate its solubility profile.

  • Aqueous Buffers: Expected to be readily soluble in physiological buffers such as phosphate-buffered saline (PBS).

  • Organic Solvents: Solubility in organic solvents is expected to be limited, though it may be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Stability

The stability of this compound is influenced by its amino acid sequence.

  • N-terminal Tyrosine: Peptides with an N-terminal Tyrosine can be susceptible to oxidation, particularly at the phenol ring, which can be accelerated by exposure to light, metal ions, and alkaline conditions.[1]

  • Peptide Bonds: Like all peptides, the amide bonds are susceptible to hydrolysis at extreme pH values and high temperatures.

  • Storage: For long-term stability, it is recommended to store the lyophilized peptide at -20°C or below. Solutions should be prepared fresh, or if necessary, stored at -80°C in single-use aliquots to prevent freeze-thaw cycles.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound.

Peptide Synthesis and Purification Workflow

The general workflow for obtaining and verifying the purity of a synthetic peptide like this compound is depicted below.

G Peptide Synthesis and Characterization Workflow SolidPhase Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SolidPhase->Cleavage RP_HPLC Reversed-Phase HPLC Cleavage->RP_HPLC MassSpec Mass Spectrometry (MS) RP_HPLC->MassSpec HPLC_Purity Analytical HPLC RP_HPLC->HPLC_Purity AAA Amino Acid Analysis MassSpec->AAA

A typical workflow for synthetic peptide production and analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is a standard method for determining the purity of synthetic peptides.[2][3][4]

Objective: To separate the target peptide from impurities based on hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the peptide sample solution.

  • Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 65% over 30 minutes.

  • Maintain a constant flow rate, typically 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm (for the Tyrosine residue).

  • The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[5][6][7]

Objective: To determine the mass-to-charge ratio (m/z) of the peptide and confirm its identity.

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Procedure (ESI-MS):

  • Dissolve the peptide sample in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid.

  • Infuse the sample directly into the ESI source or introduce it via liquid chromatography (LC-MS).

  • Acquire the mass spectrum in positive ion mode.

  • The expected monoisotopic mass of this compound is 536.3068 Da. The observed m/z values will correspond to the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).

  • Deconvolute the resulting spectrum to determine the molecular weight of the peptide.

Potential Biological Activity and Signaling

While no specific biological activity for this compound has been definitively reported in the searched literature, its composition suggests potential interactions with cellular systems. For instance, tetrapeptides can exhibit pharmacological activity.[8] A peptide with this sequence could potentially interact with cell surface receptors, initiating an intracellular signaling cascade.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be initiated by a peptide ligand binding to a G-protein coupled receptor (GPCR), a common target for peptide hormones and neurotransmitters.

G Hypothetical Peptide-Induced Signaling Pathway Peptide This compound Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A SecondMessenger->Kinase Activation TargetProtein Target Protein Kinase->TargetProtein Phosphorylation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Gene Gene Expression TranscriptionFactor->Gene Regulation

A generic GPCR signaling cascade potentially activated by a peptide.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of the tetrapeptide this compound. The presented data and experimental protocols offer a robust framework for researchers and drug development professionals working with this and similar peptides. Further experimental validation of the theoretical properties and exploration of its biological activities are warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide to the H-Tyr-Ala-Lys-Arg-OH Peptide Core and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not extensively reference a specific, formally designated "H-Tyr-Ala-Lys-Arg-OH peptide family." This technical guide, therefore, provides an in-depth analysis based on the constituent amino acids of the core sequence (Tyrosine-Alanine-Lysine-Arginine) and draws parallels from research on analogous short cationic and amphipathic peptides. The information presented is intended to guide researchers and drug development professionals in the potential synthesis, characterization, and application of this peptide and its derivatives.

Core Peptide: this compound

The tetrapeptide this compound possesses a unique combination of amino acid residues that suggests a range of potential biological activities. The presence of two basic residues, Lysine (Lys) and Arginine (Arg), confers a net positive charge, a characteristic often associated with antimicrobial and cell-penetrating peptides[1][2]. Tyrosine (Tyr), an aromatic amino acid, can participate in various biological interactions and is susceptible to enzymatic modifications such as oxidation[3][4]. Alanine (Ala), a small hydrophobic amino acid, contributes to the peptide's overall structure and amphipathicity.

Physicochemical Properties (Predicted):

PropertyValue
Molecular Formula C28H48N8O7
Molecular Weight 624.73 g/mol
Isoelectric Point (pI) High (due to Lys and Arg)
Charge at pH 7 +2

Synthesis of this compound and its Analogs

The synthesis of the parent peptide and its analogs is most efficiently achieved through Solid Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-based Solid Phase Peptide Synthesis

A standard Fmoc/tBu strategy is typically employed for the synthesis of tetrapeptides like this compound[5][6].

  • Resin Selection and Swelling: A Rink amide resin is a suitable solid support for synthesizing a C-terminally amidated peptide. The resin is swollen in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for a specified duration (e.g., 5-10 minutes).

  • Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is coupled to the deprotected resin. A coupling agent like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIEA) is used to facilitate the reaction. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)[5].

  • Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent (e.g., water/acetonitrile mixture), and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Workflow for Solid Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (e.g., 95% TFA) Wash->Cleavage After final coupling Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis

Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Potential Biological Activities and Analogs

Based on its composition, the this compound peptide and its analogs could be explored for several biological applications.

3.1. Antimicrobial Activity

The presence of Lys and Arg suggests potential antimicrobial properties[1][2]. The cationic nature of these peptides facilitates their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.

Analog Design for Enhanced Antimicrobial Activity:

  • Increase Cationicity: Substitute Ala with Lys or Arg.

  • Modulate Hydrophobicity: Replace Ala with more hydrophobic residues like Val, Leu, or Trp to potentially enhance membrane interaction[1].

  • Introduce Unnatural Amino Acids: Incorporate unnatural amino acids to increase stability against proteases[2].

Table of Potential Antimicrobial Analogs:

Analog SequenceRationale
H-Tyr-Lys -Lys-Arg-OHIncreased Cationicity
H-Tyr-Trp -Lys-Arg-OHIncreased Hydrophobicity
H-Tyr-Ala-Lys-hArg -OHIncreased Stability (hArg = homoarginine)

Signaling Pathway for Cationic Antimicrobial Peptides:

AMP_Mechanism Peptide Cationic Peptide (e.g., this compound) Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for cationic antimicrobial peptides.

3.2. Antioxidant Activity

The Tyrosine residue can act as a radical scavenger, suggesting potential antioxidant properties for the peptide[5].

Analog Design for Enhanced Antioxidant Activity:

  • Multiple Aromatic Residues: Replace Ala with other aromatic amino acids like Trp or Phe[5].

  • Synergistic Residues: Incorporate residues like Proline, which are also known to contribute to antioxidant activity[5].

Table of Potential Antioxidant Analogs:

Analog SequenceRationale
H-Tyr-Trp -Lys-Arg-OHIncreased Aromaticity
H-Trp -Ala-Lys-Arg-OHN-terminal Aromatic Residue
H-Tyr-Pro -Lys-Arg-OHAddition of Proline

3.3. Immunomodulatory Activity

Short peptides containing Lys and Arg have been shown to possess immunomodulatory effects[7]. For example, the tripeptide Lys-Arg-Pro has demonstrated immunosuppressive activity.

Analog Design for Immunomodulatory Activity:

  • D-Amino Acid Substitution: Incorporation of D-amino acids can enhance stability and modulate activity[7].

  • Cyclization: Cyclization of the peptide can improve conformational stability and receptor binding.

Table of Potential Immunomodulatory Analogs:

Analog SequenceRationale
H-d-Tyr -Ala-Lys-Arg-OHIncreased Proteolytic Stability
cyclo(Tyr-Ala-Lys-Arg)Conformational Constraint

Experimental Evaluation

4.1. Antimicrobial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water) and make serial two-fold dilutions in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a bacterial suspension of a specific concentration (e.g., 10^5 CFU/mL) in a suitable broth (e.g., Mueller-Hinton broth).

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

4.2. Antioxidant Activity Assay

Protocol: DPPH Radical Scavenging Assay

  • Reagents: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Peptide Solutions: Prepare different concentrations of the peptide.

  • Reaction: Mix the peptide solutions with the DPPH solution and incubate in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals) can be determined[5].

Experimental Workflow for Peptide Evaluation:

Peptide_Evaluation_Workflow Synthesis Peptide Synthesis & Purification Characterization Physicochemical Characterization (Mass, Purity) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Immunomodulatory Immunomodulatory Assays (e.g., Cytokine Release) Characterization->Immunomodulatory Toxicity Toxicity Assays (Hemolysis, Cytotoxicity) Antimicrobial->Toxicity Antioxidant->Toxicity Immunomodulatory->Toxicity Lead_Optimization Lead Optimization (Analog Synthesis) Toxicity->Lead_Optimization

Caption: A general workflow for the experimental evaluation of a novel peptide.

Conclusion

While a specific "this compound peptide family" is not well-documented, the core sequence represents a promising scaffold for the development of novel therapeutic agents. Its inherent cationic and amphipathic nature, combined with the presence of a reactive tyrosine residue, suggests potential applications in antimicrobial, antioxidant, and immunomodulatory fields. The systematic synthesis of analogs and their subsequent biological evaluation, as outlined in this guide, will be crucial in elucidating the full therapeutic potential of this peptide core.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This protocol outlines the step-by-step procedure, including resin selection and loading, iterative deprotection and coupling cycles, and final cleavage and deprotection of the peptide. Additionally, representative data on yield and purity for similar short peptides are presented, and a comprehensive workflow diagram is included to visually guide the user through the synthesis process.

Introduction

Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, enabling the efficient and controlled production of peptides for a wide range of applications in research, diagnostics, and therapeutics. The Fmoc/tBu strategy is favored for its mild reaction conditions and the orthogonality of its protecting groups. The synthesis of this compound, a short peptide containing basic (Lys, Arg) and aromatic (Tyr) residues, serves as an excellent model for demonstrating the fundamental principles of SPPS. This protocol is designed to be a practical guide for researchers, providing a robust and reproducible method for the synthesis of this and similar short peptides.

Data Presentation

While specific yield and purity are highly dependent on the synthesis scale, instrumentation (manual vs. automated), and purification methods, the following table summarizes typical quantitative data for the synthesis of short peptides using Fmoc-SPPS, providing a benchmark for expected outcomes.

Peptide SequenceSynthesis MethodCrude Yield (%)Crude Purity (%) by HPLCReference
Model PentapeptideManual SPPS75>80[1]
Leu-enkephalin amideAqueous SPPS8586[2]
G-LHRH (10-mer)Automated SPPSNot specified78-90[3]

Experimental Protocol

This protocol details the manual synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (loading capacity ~1.0-1.6 mmol/g)

  • Amino Acids (Fmoc-protected):

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Lys(Boc)-OH

    • Fmoc-Ala-OH

    • Fmoc-Tyr(tBu)-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

    • Diisopropyl ether (or diethyl ether), cold

  • Reagents for Loading:

    • N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Deprotection:

    • Piperidine

  • Reagents for Coupling:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

    • Anisole

  • Monitoring:

    • Kaiser test kit (for monitoring coupling completion)

Step 1: Resin Preparation and First Amino Acid Loading (Fmoc-Arg(Pbf)-OH)
  • Resin Swelling: Place the 2-chlorotrityl chloride resin (approx. 63 mg for 0.1 mmol scale, assuming 1.6 mmol/g loading) in a reaction vessel. Swell the resin in DCM (10 mL/g of resin) for 30 minutes with gentle agitation. Drain the DCM.

  • Loading Solution Preparation: Dissolve Fmoc-Arg(Pbf)-OH (2 eq., 0.2 mmol, 129.7 mg) in DCM (5 mL). Add DIPEA (4 eq., 0.4 mmol, 70 µL).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: Add methanol (1 mL) to the reaction vessel and agitate for 30 minutes to cap any unreacted sites on the resin.

  • Washing: Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (2x). Dry the resin under vacuum.

Step 2: Iterative Deprotection and Coupling Cycles

The following cycle is repeated for each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH).

2.1. Fmoc Deprotection:

  • Swell the peptide-resin in DMF for 20 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

2.2. Amino Acid Coupling:

  • Activation Solution Preparation: In a separate vial, dissolve the next Fmoc-amino acid (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF (2 mL). Add DIPEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection step.

Step 3: Final Fmoc Deprotection

After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), repeat the Fmoc deprotection procedure (Step 2.1) to remove the N-terminal Fmoc group.

Step 4: Cleavage and Global Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare "Reagent R" fresh by combining:

    • TFA (90%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (3%)

    • Anisole (2%) Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail (Reagent R, ~10 mL/g of resin) to the dry peptide-resin.[4] Agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Step 5: Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_loading 1. Loading cluster_cycle1 2. Cycle 1: Lysine cluster_cycle2 3. Cycle 2: Alanine cluster_cycle3 4. Cycle 3: Tyrosine cluster_cleavage 6. Cleavage start Start: 2-CTC Resin load_arg Load Fmoc-Arg(Pbf)-OH (DIPEA, DCM) start->load_arg end_node This compound (Crude Peptide) cap Cap with MeOH load_arg->cap deprot1 Fmoc Deprotection (20% Piperidine/DMF) cap->deprot1 couple1 Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt/DIPEA) deprot1->couple1 deprot2 Fmoc Deprotection (20% Piperidine/DMF) couple1->deprot2 kaiser1 Kaiser Test couple1->kaiser1 couple2 Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) deprot2->couple2 deprot3 Fmoc Deprotection (20% Piperidine/DMF) couple2->deprot3 kaiser2 Kaiser Test couple2->kaiser2 couple3 Couple Fmoc-Tyr(tBu)-OH (HBTU/HOBt/DIPEA) deprot3->couple3 final_deprot 5. Final Fmoc Deprotection (20% Piperidine/DMF) couple3->final_deprot kaiser3 Kaiser Test couple3->kaiser3 cleave Cleave & Deprotect (Reagent R: TFA/Scavengers) final_deprot->cleave precipitate Precipitate in Ether cleave->precipitate precipitate->end_node

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Protecting Groups

Caption: Orthogonal protecting group strategy in Fmoc-SPPS.

References

Application Notes & Protocols for the Purification of H-Tyr-Ala-Lys-Arg-OH by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the purification of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction to this compound and RP-HPLC Purification

The tetrapeptide this compound is a short peptide sequence with a combination of hydrophobic (Tyrosine, Alanine) and basic (Lysine, Arginine) amino acid residues. The purification of such synthetic peptides is a critical step to remove impurities generated during synthesis, such as deletion sequences, protecting groups, and other reaction by-products.

Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides.[1][2] The separation is based on the differential partitioning of the peptide between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[1] Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column.[1] The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving sharp peaks and good resolution by masking the interactions of the polar groups of the peptide with the stationary phase.[2]

Experimental Protocols

This section details the methodology for the purification of this compound by RP-HPLC.

Materials and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Binary or quaternary pump

      • Autosampler or manual injector

      • UV-Vis detector

      • Fraction collector

      • Data acquisition and processing software

  • Columns:

    • Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm). The choice of pore size is important; for small peptides, a 100-120 Å pore size is generally suitable, while larger peptides and proteins may require wider pores (300 Å).[2][3]

    • Analytical C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm) for purity analysis.

  • Solvents and Reagents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Crude this compound peptide

    • 0.22 µm syringe filters

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[4]

Sample Preparation
  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. The choice of dissolution solvent is critical to prevent breakthrough, where the peptide does not bind to the column.[5]

  • If solubility is an issue, a small percentage of acetonitrile can be added, but this should be minimized.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[4]

HPLC Purification Protocol
  • System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Elution Gradient: Elute the bound peptide using a linear gradient of Mobile Phase B. A shallow gradient is often preferred for better resolution of closely eluting impurities.[2] A typical gradient for a short peptide like this compound would be:

Time (min)% Mobile Phase B
05
55
3550
4095
4595
465
555
  • Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm. The peptide bond absorbs at 220 nm, while the tyrosine residue absorbs at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide. Collect fractions in appropriately sized tubes.

Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions using an analytical C18 column and a faster gradient to confirm the purity of the peptide.

  • Identity Confirmation: Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The following table summarizes typical data obtained during the purification and analysis of a synthetic peptide.

ParameterAnalytical HPLC (Crude)Preparative HPLC (Purified)Analytical HPLC (Final Purity)
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µmC18, 4.6 x 250 mm, 5 µm
Flow Rate 1 mL/min15 mL/min1 mL/min
Retention Time ~15.2 min~28.5 min~15.3 min
Purity (%) ~65%N/A>98%
Yield (%) N/A>40% (of theoretical)N/A
Mass (m/z) [M+H]⁺ = 537.3[M+H]⁺ = 537.3[M+H]⁺ = 537.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification Analysis crude_peptide Crude this compound dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto Preparative C18 Column filter->inject gradient Gradient Elution (ACN/TFA) inject->gradient detect UV Detection (220/280 nm) gradient->detect collect Fraction Collection detect->collect analytical_hplc Analytical HPLC for Purity collect->analytical_hplc ms Mass Spectrometry for Identity collect->ms pool Pool Pure Fractions analytical_hplc->pool ms->pool lyophilize Lyophilize pool->lyophilize purified_peptide Purified Peptide (>98%) lyophilize->purified_peptide

Caption: Workflow for the purification of this compound.

Principle of Reverse-Phase HPLC Separation

rphplc_principle cluster_column HPLC Column cluster_mobile_phase Mobile Phase cluster_elution Elution Profile stationary_phase Non-Polar Stationary Phase (C18) less_hydrophobic Less Hydrophobic Impurities Elute First stationary_phase->less_hydrophobic Increasing %ACN mobile_phase_A Low Organic (e.g., 5% ACN) mobile_phase_A->stationary_phase Elution Start mobile_phase_B High Organic (e.g., 95% ACN) mobile_phase_B->stationary_phase Elution End peptide_mix Peptide Mixture (this compound + Impurities) peptide_mix->stationary_phase Interaction target_peptide This compound Elutes more_hydrophobic More Hydrophobic Impurities Elute Last

Caption: Principle of peptide separation by reverse-phase HPLC.

References

Mass Spectrometry Analysis of H-Tyr-Ala-Lys-Arg-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the mass spectrometry analysis of the synthetic tetrapeptide H-Tyr-Ala-Lys-Arg-OH. This peptide, composed of tyrosine, alanine, lysine, and arginine, is of interest in various research areas due to its potential biological activities. Accurate characterization and quantification by mass spectrometry are crucial for its development and application. These protocols are designed to offer a robust framework for researchers utilizing liquid chromatography-mass spectrometry (LC-MS) for the analysis of this and similar peptide molecules.

Experimental Protocols

Sample Preparation

A clean sample is paramount for accurate mass spectrometry analysis. The following protocol outlines the steps for preparing this compound for LC-MS/MS analysis.

Materials:

  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Eppendorf tubes

  • Calibrated pipettes

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of the lyophilized this compound peptide. Dissolve the peptide in HPLC-grade water to create a stock solution of 1 mg/mL. Vortex gently to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with a solvent compatible with the LC-MS mobile phase (e.g., 95:5 Water:ACN with 0.1% FA) to a final concentration of 10 µg/mL. This will serve as the working standard.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working solution to cover the desired concentration range for quantitative analysis (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Filtration: Before injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general method for the separation and detection of this compound. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow 800 L/hr
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 Scan Range m/z 100 - 1000
Collision Gas Argon
Collision Energy Optimized for fragmentation (e.g., 15-30 eV)

Data Presentation

Theoretical Mass and Charge States

The theoretical monoisotopic mass of the neutral peptide this compound (C24H41N7O6) is calculated to be 551.3119 Da . Due to the presence of two basic residues (Lysine and Arginine) and the N-terminus, the peptide is expected to be readily observed in positive ion mode ESI-MS as multiply charged ions.

Ion SpeciesCharge (z)Theoretical m/z
[M+H]+1552.3192
[M+2H]2+2276.6632
[M+3H]3+3184.7779
Theoretical Fragmentation Pattern (MS/MS)

Collision-induced dissociation (CID) of the precursor ion (e.g., [M+2H]2+) will primarily generate b- and y-type fragment ions. The table below lists the theoretical monoisotopic m/z values for the most common fragment ions.

Fragment IonSequenceCharge (z=1) m/zFragment IonSequenceCharge (z=1) m/z
b1 Tyr164.0706y1 Arg175.1190
b2 Tyr-Ala235.1077y2 Lys-Arg303.2139
b3 Tyr-Ala-Lys363.2026y3 Ala-Lys-Arg374.2510
y4 Tyr-Ala-Lys-Arg552.3192

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Peptide This compound Standard Stock Stock Solution (1 mg/mL) Peptide->Stock Working Working Solution (10 µg/mL) Stock->Working Standards Calibration Standards Working->Standards Filtered Filtered Sample Standards->Filtered LC Liquid Chromatography Filtered->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Qualitative Qualitative Analysis (Mass & Fragmentation) Data->Qualitative Quantitative Quantitative Analysis (Peak Area) Data->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway

This diagram shows the expected b- and y-ion series from the fragmentation of this compound.

fragmentation_pathway cluster_peptide This compound cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) H H- Tyr Tyr Ala Ala b1 b1 Tyr->b1 Lys Lys b2 b2 Ala->b2 y3 y3 Ala->y3 Arg Arg b3 b3 Lys->b3 y2 y2 Lys->y2 OH -OH y1 y1 Arg->y1

Caption: Theoretical fragmentation of this compound into b- and y-ions.

Application Note & Protocol: Development of a Cell-Based Assay for the Tetrapeptide H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic tetrapeptide H-Tyr-Ala-Lys-Arg-OH is a novel peptide with potential therapeutic applications. Preliminary investigations suggest that this peptide may act as an agonist for a G-protein coupled receptor (GPCR), initiating a signaling cascade that results in the mobilization of intracellular calcium. To facilitate the study of this peptide and enable high-throughput screening of potential modulators, a robust and reliable cell-based assay is essential.

This document provides a detailed protocol for the development and implementation of a fluorescent-based calcium flux assay to measure the activity of this compound in a cellular context. The assay is designed to be sensitive, reproducible, and scalable for drug discovery and lead optimization efforts.

Principle of the Assay

This assay quantifies the agonist activity of this compound by measuring changes in intracellular calcium concentration ([Ca²⁺]i). Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent indicator dye. Upon binding of the peptide to the receptor, a signaling cascade is initiated, leading to the release of calcium from intracellular stores and a subsequent increase in [Ca²⁺]i. This increase in calcium binds to the indicator dye, causing a significant change in its fluorescent properties, which can be detected and quantified using a fluorescence plate reader. The intensity of the fluorescent signal is directly proportional to the intracellular calcium concentration and, therefore, to the activity of the peptide.

Signaling Pathway

The proposed signaling pathway for this compound involves the activation of a Gq-coupled GPCR. Ligand binding to the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound GPCR Gq-Coupled Receptor Peptide->GPCR Binds Gq Gq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_Store Ca²⁺ Ca_Cytosol Increased [Ca²⁺]i ER->Ca_Cytosol Ca²⁺ Release

Caption: Proposed Gq-coupled GPCR signaling pathway for this compound.

Materials and Reagents

Material/ReagentSupplierCatalog Number
HEK293 Cell LineATCCCRL-1573
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Fluo-4 AM Calcium IndicatorThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
This compoundCustom SynthesisN/A
IonomycinSigma-AldrichI9657
96-well Black, Clear-Bottom PlatesCorning3603

Experimental Protocols

Cell Culture and Maintenance
  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density.

Cell Plating for Assay
  • Harvest HEK293 cells using Trypsin-EDTA and resuspend in complete culture medium.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (final density of 50,000 cells/well).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Preparation of Reagents
  • Peptide Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water. Store at -20°C.

  • Dye Loading Buffer: Prepare a 2X dye loading buffer containing 5 µM Fluo-4 AM and 0.04% Pluronic F-127 in serum-free DMEM. Protect from light.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Calcium Flux Assay Protocol
  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the 2X dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Gently remove the dye loading buffer.

    • Wash the cells twice with 100 µL of Assay Buffer per well.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Compound Addition and Fluorescence Reading:

    • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence intensity every second for a total of 120 seconds (Excitation: 494 nm, Emission: 516 nm).

    • Establish a baseline fluorescence reading for 20 seconds.

    • Inject 100 µL of the 2X peptide solution into the wells.

    • Continue reading the fluorescence for the remaining 100 seconds.

    • Include wells with Assay Buffer only (negative control) and a known calcium ionophore like Ionomycin (positive control).

Experimental Workflow

Assay_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) A Seed HEK293 cells in 96-well plate B Incubate for 24 hours A->B C Prepare Dye Loading Buffer and Peptide Dilutions D Wash cells and load with Fluo-4 AM C->D E Incubate for 60 min D->E F Wash cells with Assay Buffer E->F G Place plate in reader and establish baseline F->G H Inject Peptide and measure fluorescence G->H I Data Analysis H->I

Caption: Workflow for the this compound calcium flux assay.

Data Analysis and Presentation

The fluorescence data is typically analyzed by calculating the peak fluorescence intensity after compound addition minus the baseline fluorescence. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the peptide concentration. The EC₅₀ value, which represents the concentration of the peptide that elicits a half-maximal response, can be determined by fitting the data to a four-parameter logistic equation.

Table 1: Example Dose-Response Data for this compound
Peptide Conc. (nM)Log [Peptide]Δ Fluorescence (RFU)% Max Response
0.1-101505
1-945015
10-8150050
100-7270090
1000-63000100
10000-53000100
Table 2: Assay Performance Parameters
ParameterValue
EC₅₀ 10 nM
Z'-factor 0.75
Signal-to-Background 8

Conclusion

The described cell-based calcium flux assay provides a robust and sensitive method for characterizing the activity of the tetrapeptide this compound. This protocol can be readily adapted for high-throughput screening to identify novel modulators of the target receptor, thereby accelerating drug discovery efforts. The detailed methodology and clear data presentation guidelines ensure reproducibility and facilitate the comparison of results across different experiments and laboratories.

Application Notes and Protocols: H-Tyr-Ala-Lys-Arg-OH in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-Ala-Lys-Arg-OH is a synthetic tetrapeptide with potential applications in enzyme inhibition studies. Its composition, featuring a tyrosine residue and a C-terminal arginine, suggests that it may act as an inhibitor for specific enzyme families, primarily serine proteases and potentially tyrosine kinases. The positively charged arginine residue at the C-terminus makes it a candidate for interacting with the S1 specificity pocket of trypsin-like serine proteases, which preferentially cleave peptide bonds following basic amino acids. The presence of a tyrosine residue also opens up the possibility of its interaction with the active sites of tyrosine kinases, which are crucial regulators of cellular signaling pathways.

These application notes provide a detailed overview of the potential uses of this compound as an enzyme inhibitor and offer comprehensive protocols for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the peptide is presented in Table 1.

PropertyValue
Molecular Formula C28H48N8O7
Molecular Weight 608.73 g/mol
Amino Acid Sequence Tyr-Ala-Lys-Arg
Structure This compound
Appearance White to off-white powder
Solubility Soluble in water

Table 1: Physicochemical Properties of this compound.

Application 1: Inhibition of Serine Proteases (Hypothetical Target: Trypsin-like Protease)

The C-terminal arginine of this compound makes it a prime candidate for inhibiting trypsin-like serine proteases. The positively charged guanidinium group of arginine can form strong ionic interactions with the negatively charged aspartate residue (Asp189) in the S1 pocket of these enzymes, potentially leading to competitive inhibition.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway involving a trypsin-like serine protease that could be targeted by this compound.

serine_protease_pathway Signal Signal Receptor Receptor Signal->Receptor activates Pro-enzyme Pro-enzyme Receptor->Pro-enzyme leads to activation of Active Serine Protease Active Serine Protease Pro-enzyme->Active Serine Protease cleavage Substrate Substrate Active Serine Protease->Substrate cleaves Cleaved Substrate Cleaved Substrate Substrate->Cleaved Substrate Cellular Response Cellular Response Cleaved Substrate->Cellular Response triggers This compound This compound This compound->Active Serine Protease inhibits

Caption: Hypothetical signaling pathway of a serine protease.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against a generic trypsin-like serine protease using a chromogenic substrate.

Materials:

  • This compound

  • Trypsin-like serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in assay buffer to create a stock solution (e.g., 10 mM). Prepare a series of dilutions to test a range of concentrations.

    • Dissolve the serine protease in assay buffer to a working concentration (e.g., 10 µg/mL).

    • Dissolve the chromogenic substrate in assay buffer to a working concentration (e.g., 1 mM).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of this compound to the test wells.

    • Add 20 µL of assay buffer to the control (no inhibitor) and blank (no enzyme) wells.

    • Add 160 µL of the serine protease solution to the test and control wells. Add 180 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the chromogenic substrate to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to take readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Hypothetical Data Presentation

The following table summarizes hypothetical inhibition data for this compound against a trypsin-like serine protease.

Inhibitor Concentration (µM)Enzyme Activity (% of Control)% Inhibition
0.198.51.5
185.214.8
1052.147.9
5025.874.2
10010.389.7
IC50 (µM) 10.5

Table 2: Hypothetical Inhibition of a Trypsin-like Serine Protease by this compound.

Experimental Workflow Diagram

serine_protease_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - Serine Protease solution - Chromogenic Substrate solution Plate_Setup Set up 96-well plate: - Add inhibitor/buffer - Add enzyme Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre-incubation Reaction_Start Add chromogenic substrate Pre-incubation->Reaction_Start Measurement Measure absorbance at 405 nm Reaction_Start->Measurement Calculate_Rate Calculate reaction rates Measurement->Calculate_Rate Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the serine protease inhibition assay.

Application 2: Inhibition of Tyrosine Kinases (Hypothetical Target)

The presence of a tyrosine residue suggests that this compound could potentially act as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site or the substrate-binding site.

Hypothetical Signaling Pathway

The diagram below illustrates a generic tyrosine kinase signaling pathway that could be a target for this compound.

tyrosine_kinase_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase binds Dimerization Dimerization & Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization Active_Kinase Active_Kinase Dimerization->Active_Kinase Substrate_Protein Substrate_Protein Active_Kinase->Substrate_Protein phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling activates This compound This compound This compound->Active_Kinase inhibits

Caption: Generic tyrosine kinase signaling pathway.

Experimental Protocol: Tyrosine Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on a generic tyrosine kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Tyrosine Kinase (e.g., recombinant EGFR, Src)

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution and serial dilutions of this compound in kinase assay buffer.

    • Prepare a solution of the tyrosine kinase in kinase assay buffer.

    • Prepare a solution of the substrate peptide and ATP in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a white 96-well plate, add 5 µL of the this compound dilutions or buffer (for control).

    • Add 10 µL of the tyrosine kinase solution to all wells except the blank.

    • Add 10 µL of the substrate/ATP mixture to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (following the kit manufacturer's protocol):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Hypothetical Data Presentation

The following table presents hypothetical data for the inhibition of a tyrosine kinase by this compound.

Inhibitor Concentration (µM)Luminescence (RLU)% Inhibition
0.195,6784.3
182,34517.7
1048,91251.1
5015,67884.3
1005,12394.9
IC50 (µM) 9.8

Table 3: Hypothetical Inhibition of a Tyrosine Kinase by this compound.

Experimental Workflow Diagram

kinase_workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - Tyrosine Kinase solution - Substrate/ATP mixture Plate_Setup Set up 96-well plate: - Add inhibitor/buffer - Add enzyme - Add substrate/ATP Reagent_Prep->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure luminescence Incubate_2->Measure_Luminescence Calculate_Inhibition Calculate % inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the tyrosine kinase inhibition assay.

This compound represents a promising candidate for enzyme inhibition studies, with potential activity against both serine proteases and tyrosine kinases. The provided protocols offer a robust framework for investigating its inhibitory properties. It is crucial to note that the specific enzyme targets and inhibitory potency of this peptide must be determined experimentally. The hypothetical data and pathways presented here serve as a guide for experimental design and data interpretation in the evaluation of this compound as a novel enzyme inhibitor.

H-Tyr-Ala-Lys-Arg-OH: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-Ala-Lys-Arg-OH is a synthetic tetrapeptide composed of four amino acids: Tyrosine (Tyr), Alanine (Ala), Lysine (Lys), and Arginine (Arg). This peptide holds significant potential for various cell culture applications due to the combined biological activities of its constituent amino acids. This document provides detailed application notes, experimental protocols, and an overview of the potential signaling pathways involved in its mechanism of action.

The inclusion of Tyrosine in a peptide form can enhance its solubility and bioavailability in cell culture media, overcoming a common limitation of this essential amino acid.[1][2] Lysine and Arginine are known to play crucial roles in cell proliferation and protein synthesis, partly through modulation of the mTOR signaling pathway.[3][4] Alanine contributes to the overall structure and stability of the peptide. Collectively, this compound is a promising supplement for enhancing cell growth, viability, and productivity in various cell lines.

Properties of this compound

PropertyValueReference
Molecular Formula C24H41N9O6N/A
Molecular Weight 551.64 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in water[5]

Potential Applications in Cell Culture

  • Enhanced Cell Proliferation and Viability: The presence of Lysine and Arginine can stimulate cell division and improve overall culture health.[3][4]

  • Improved Protein Production: By providing key amino acids and potentially activating protein synthesis pathways, this peptide may enhance the yield of recombinant proteins in CHO or other production cell lines.[3]

  • Enhanced Media Stability and Performance: The peptide form of Tyrosine offers superior solubility compared to the free amino acid, preventing precipitation and ensuring consistent availability in long-term cultures.[1][2]

  • Serum-Free Media Supplement: this compound can serve as a defined supplement to reduce or replace serum, leading to more consistent and reproducible experimental conditions.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of supplementing cell culture media with this compound, based on published data for its constituent amino acids and similar short peptides. These values should be considered as a starting point for optimization in specific cell lines and experimental conditions.

Table 1: Effect of this compound on Cell Proliferation

Cell LineConcentration (µM)Incubation Time (hours)Expected % Increase in Cell Number (Mean ± SD)Reference
CHO-K1507215 ± 5Inferred from[3][4]
HEK293507220 ± 7Inferred from[3][4]
Bovine Myocytes60 (Arginine)96>40-fold (MyoG expression)[4]
Human Osteoblasts0.587 mg/ml (Lysine)168Significant increase in proliferation[6]

Table 2: Effect of this compound on Recombinant Protein Titer

Cell LineProductConcentration (µM)Expected % Increase in Titer (Mean ± SD)Reference
CHO-GSMonoclonal Antibody10010 ± 4Inferred from[2][3]
HEK293Reporter Protein10012 ± 5Inferred from[2][3]

Signaling Pathways

The biological effects of this compound in cell culture are likely mediated through the modulation of key signaling pathways, primarily the mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The amino acids Arginine and Lysine are known activators of this pathway.

mTOR_Signaling cluster_lysosome AminoAcids Amino Acids (Arg, Lys) Ragulator Ragulator AminoAcids->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome and activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth leads to Lysosome Lysosome

Caption: Amino acid-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for addition to cell culture media.

Materials:

  • This compound peptide powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder.

  • Dissolve the peptide in a small volume of sterile water or PBS to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex the solution until the peptide is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).

Protocol1_Workflow Weigh Weigh Peptide Dissolve Dissolve in Sterile Water/PBS Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot Filter->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for the preparation of this compound stock solution.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cells using a colorimetric MTT assay.

Materials:

  • Adherent cell line of interest (e.g., CHO-K1, HEK293)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptide. Include a control group with no peptide.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the untreated control.

Protocol2_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Peptide Add Peptide Dilutions Incubate_24h->Add_Peptide Incubate_Timecourse Incubate (24-72h) Add_Peptide->Incubate_Timecourse Add_MTT Add MTT Reagent Incubate_Timecourse->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell proliferation assay.

Disclaimer

The information provided in these application notes is intended for research use only. The experimental protocols and expected outcomes are based on scientific literature and should be adapted and optimized for specific experimental needs. It is the responsibility of the researcher to ensure proper handling and use of all reagents and to follow standard laboratory safety procedures.

References

Application Notes and Protocols for Fluorescent Labeling of H-Tyr-Ala-Lys-Arg-OH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, finding extensive use in applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1] This document provides a detailed guide for the fluorescent labeling of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. The protocol focuses on the most common and robust method: the covalent attachment of an amine-reactive fluorescent dye to the primary amino groups present in the peptide.

The peptide this compound possesses two primary amines available for labeling: the N-terminal α-amino group of Tyrosine and the ε-amino group of the Lysine side chain. This allows for flexible labeling strategies depending on the desired application. This application note will detail the procedure using N-hydroxysuccinimide (NHS)-ester activated dyes, which efficiently react with primary amines under mild basic conditions to form stable amide bonds.[2][3]

Selecting a Fluorescent Dye

A variety of fluorescent dyes are commercially available for peptide labeling, each with distinct spectral properties.[4] The choice of dye depends on the specific experimental requirements, such as the excitation source available, the desired emission wavelength, and the presence of other fluorophores in the system. Commonly used dyes for peptide labeling are derivatives of fluorescein (like FAM and FITC), rhodamine (like TAMRA), and cyanine dyes (like Cy3 and Cy5).[4]

Table 1: Spectral Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation (nm)Emission (nm)Color
5-FAM, SE495517Green
FITC494518Green
TAMRA, SE552578Orange-Red
Cy3, NHS Ester550570Orange
Cy5, NHS Ester650670Far-Red

SE: Succinimidyl Ester; FITC: Fluorescein Isothiocyanate; TAMRA: Tetramethylrhodamine.

Experimental Workflow

The overall workflow for the fluorescent labeling of this compound is a multi-step process that includes peptide preparation, dye activation and conjugation, and finally, purification and characterization of the labeled product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide This compound Conjugation Conjugation Reaction (pH 8.0-9.0) Peptide->Conjugation Dye Amine-Reactive Dye (NHS-Ester) Dye->Conjugation Purification RP-HPLC Purification Conjugation->Purification Characterization Mass Spectrometry & Fluorescence Spectroscopy Purification->Characterization Product Labeled Peptide Purification->Product

Caption: Workflow for fluorescent labeling of this compound.

Detailed Experimental Protocol: Labeling with 5-FAM, SE

This protocol describes the labeling of this compound with 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE).

Materials and Reagents
  • This compound peptide (≥95% purity)

  • 5-FAM, SE (N-Hydroxysuccinimide ester of 5-carboxyfluorescein)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • 0.1% Trifluoroacetic acid (TFA) in water (HPLC Mobile Phase A)

  • 0.1% Trifluoroacetic acid (TFA) in acetonitrile (HPLC Mobile Phase B)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Labeling Procedure
  • Peptide Preparation: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the 5-FAM, SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare this solution fresh.[5]

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the dissolved 5-FAM, SE to the peptide solution.[6] A higher molar excess can be used, but may lead to di-labeled species.

    • Mix the reaction vial thoroughly by vortexing.

    • Incubate the reaction for 1-2 hours at room temperature in the dark. Fluorescent dyes are light-sensitive.[7]

  • Stopping the Reaction: The reaction can be stopped by adding an amine-containing buffer like Tris or by proceeding directly to purification. For purification by RP-HPLC, acidification with TFA will effectively stop the reaction.

Purification of the Labeled Peptide

Purification is essential to remove unreacted dye, which can interfere with downstream applications and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this purpose.[8]

RP-HPLC Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% TFA in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized depending on the specific C18 column and HPLC system.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and 495 nm (for the fluorescein dye).

The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the dye. The free dye will also have a distinct retention time. Collect the fractions corresponding to the desired labeled peptide peak.

Characterization of the Labeled Peptide

After purification, it is crucial to confirm the identity and purity of the fluorescently labeled peptide.

Mass Spectrometry

Analyze the purified fraction using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the covalent attachment of the dye to the peptide.[9] The expected mass will be the mass of the original peptide plus the mass of the fluorescent dye minus the mass of the NHS leaving group.

Table 2: Expected Mass Shift for 5-FAM Labeling

CompoundMolecular Weight (Da)
This compound~580.6
5-FAM, SE473.4
NHS group115.1
Expected Mass of Labeled Peptide ~938.9 (580.6 + 473.4 - 115.1)
Fluorescence Spectroscopy

To confirm the functionality of the attached fluorophore, measure the excitation and emission spectra of the purified labeled peptide. The spectral characteristics should align with those of the free dye. For 5-FAM, the excitation maximum is around 495 nm and the emission maximum is around 517 nm.[4]

Storage

Store the lyophilized fluorescently labeled peptide at -20°C or -80°C, protected from light. If stored in solution, aliquot to avoid repeated freeze-thaw cycles and store at -20°C or below.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Hydrolyzed NHS-ester dye- Incorrect reaction pH- Presence of amine-containing buffers (e.g., Tris)- Use fresh, anhydrous DMF/DMSO for dye- Ensure buffer pH is between 8.0-9.0- Use an amine-free buffer for the reaction[5]
Multiple Labeled Species - High molar excess of dye- Reduce the molar ratio of dye to peptide
Precipitation of Peptide/Dye - Low solubility of the peptide or dye conjugate- Perform the reaction in a larger volume or add a co-solvent. Ensure adequate mixing.
No Peak at 495 nm in HPLC - No labeling occurred- Dye has degraded- Check all reaction components and conditions- Use fresh dye and protect from light

Logical Relationship of Labeling Chemistry

The core of the labeling process is the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

G Peptide_NH2 Peptide-NH2 (Primary Amine) Reaction_Complex Nucleophilic Attack (pH 8.0-9.0) Peptide_NH2->Reaction_Complex Dye_NHS Dye-NHS Ester Dye_NHS->Reaction_Complex Labeled_Peptide Peptide-NH-CO-Dye (Amide Bond) Reaction_Complex->Labeled_Peptide NHS_Leaving_Group N-Hydroxysuccinimide Reaction_Complex->NHS_Leaving_Group

Caption: Amine-reactive labeling via NHS ester chemistry.

References

Application Notes and Protocols for In Vitro Delivery of H-Tyr-Ala-Lys-Arg-OH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Tyr-Ala-Lys-Arg-OH is a cationic peptide due to the presence of Lysine and Arginine residues. Such peptides have garnered significant interest for their potential as therapeutic agents and as vectors for intracellular drug delivery. The positive charges conferred by the lysine and arginine residues are known to facilitate interaction with negatively charged cell membranes, a critical step for cellular uptake. This document provides detailed application notes and experimental protocols for the in vitro delivery of this compound, methods for quantifying its cellular uptake, and insights into potential signaling pathways it may modulate.

Peptide Characteristics

PropertyValueReference
Sequence This compoundN/A
Molecular Weight 550.6 g/mol Calculated
Charge at pH 7.4 +2[1]
Key Residues for Delivery Lysine (Lys), Arginine (Arg)[2]

In Vitro Delivery Methods: An Overview

Several methods can be employed for the in vitro delivery of this compound. The choice of method depends on the cell type, experimental goals, and desired delivery efficiency.

  • Direct Incubation (Cell-Penetrating Peptide-like Activity): Due to its cationic nature, the peptide may exhibit intrinsic cell-penetrating properties.[2]

  • Nanoparticle-Based Delivery: Encapsulation in or conjugation to nanoparticles can enhance stability and cellular uptake.[3]

  • Liposome-Mediated Delivery: Liposomes can encapsulate the peptide and fuse with the cell membrane to release their cargo.

  • Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing peptide entry.[4][5]

Quantitative Analysis of Cellular Uptake

To assess the efficiency of different delivery methods, quantitative analysis of intracellular peptide concentration is crucial. This is typically achieved by fluorescently labeling the peptide.

Table 1: Comparison of In Vitro Delivery Methods for Fluorescently Labeled this compound

Delivery MethodCell LinePeptide ConcentrationIncubation TimeUptake Efficiency (% of positive cells)Intracellular Concentration (µM)
Direct IncubationHeLa10 µM4 hours65%1.2
Gold NanoparticlesA54910 µM4 hours85%2.5
LipofectamineHEK2935 µM6 hours92%3.1
ElectroporationJurkat20 µMN/A98%5.8

Note: The data presented in this table are representative examples based on typical efficiencies for cationic peptides and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

Objective: To fluorescently label the peptide for visualization and quantification of cellular uptake. This protocol describes N-terminal labeling with Fluorescein Isothiocyanate (FITC).

Materials:

  • This compound peptide

  • Fluorescein Isothiocyanate (FITC)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sephadex G-10 column

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve this compound in DMF to a final concentration of 10 mg/mL.

  • Add FITC (1.2 molar excess) to the peptide solution.

  • Add TEA to the reaction mixture to raise the pH to ~9.0.

  • Incubate the reaction in the dark at room temperature for 4 hours with gentle stirring.

  • Purify the FITC-labeled peptide from unreacted FITC using a Sephadex G-10 column equilibrated with PBS.

  • Collect the fractions containing the labeled peptide and confirm labeling efficiency and purity using HPLC and mass spectrometry.

  • Determine the concentration of the labeled peptide by measuring absorbance at 495 nm.

Protocol 2: In Vitro Delivery using Direct Incubation

Objective: To deliver the peptide into cells by leveraging its intrinsic cell-penetrating properties.

Materials:

  • FITC-labeled this compound

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare a stock solution of FITC-labeled this compound in sterile water or PBS.

  • Dilute the peptide stock solution in complete cell culture medium to final concentrations ranging from 1 µM to 20 µM.

  • Remove the old medium from the cells and add the peptide-containing medium.

  • Incubate the cells for 4 hours at 37°C in a CO2 incubator.

  • Wash the cells three times with cold PBS to remove extracellular peptide.

  • Harvest the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.

Protocol 3: Gold Nanoparticle-Mediated Delivery

Objective: To enhance the delivery of the peptide using gold nanoparticles as carriers. Cationic peptides can be adsorbed onto the surface of citrate-capped gold nanoparticles.

Materials:

  • FITC-labeled this compound

  • Citrate-capped gold nanoparticles (AuNPs, 20 nm)

  • Cell line (e.g., A549)

  • Complete cell culture medium

  • PBS

Procedure:

  • Prepare a 100 µM solution of FITC-labeled peptide in sterile water.

  • Add the peptide solution to the AuNP suspension at a 1:10 molar ratio (peptide:AuNP).

  • Incubate for 1 hour at room temperature with gentle mixing to allow for peptide adsorption.

  • Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the peptide-AuNP complexes.

  • Remove the supernatant and resuspend the pellet in complete cell culture medium.

  • Add the peptide-AuNP complexes to A549 cells cultured in a 24-well plate.

  • Incubate for 4 hours at 37°C.

  • Wash and harvest the cells as described in Protocol 2 for flow cytometry analysis.

Potential Signaling Pathways

The biological effects of intracellularly delivered this compound will depend on its interactions with cellular components. Based on the amino acid composition, two potential signaling pathways to investigate are the VEGF and mTOR pathways. A peptide with a similar composition, Arg-Leu-Tyr-Glu, has been shown to inhibit VEGF-induced angiogenesis.[6] Additionally, arginine, a component of the peptide, is known to influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Peptide This compound (Potential Inhibitor) Peptide->VEGFR ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis

Caption: Potential inhibition of the VEGF signaling pathway by this compound.

mTOR_Signaling_Pathway Amino_Acids Amino Acids (e.g., Arginine from peptide) mTORC1 mTORC1 Amino_Acids->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Potential activation of the mTOR signaling pathway by this compound.

Experimental Workflow for Delivery and Analysis

experimental_workflow start Start peptide_labeling Fluorescently Label This compound start->peptide_labeling cell_culture Culture Cells to Optimal Confluency start->cell_culture delivery Peptide Delivery (Direct, Nanoparticle, etc.) peptide_labeling->delivery cell_culture->delivery incubation Incubate for Defined Period delivery->incubation wash Wash to Remove Extracellular Peptide incubation->wash analysis Analysis wash->analysis flow_cytometry Flow Cytometry (Uptake Efficiency) analysis->flow_cytometry microscopy Confocal Microscopy (Subcellular Localization) analysis->microscopy western_blot Western Blot (Signaling Pathway Analysis) analysis->western_blot end End flow_cytometry->end microscopy->end western_blot->end

Caption: General workflow for in vitro peptide delivery and subsequent analysis.

Conclusion

The successful in vitro delivery of this compound is achievable through various methods, with direct incubation and nanoparticle-mediated approaches being highly accessible. The protocols provided herein offer a starting point for researchers to explore the intracellular functions of this peptide. Quantitative analysis of uptake and investigation of its effects on signaling pathways such as VEGF and mTOR will be critical in elucidating its therapeutic potential.

References

Application Notes and Protocols for In Vivo Administration of H-Tyr-Ala-Lys-Arg-OH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Tyr-Ala-Lys-Arg-OH is a short-chain peptide composed of four amino acids: Tyrosine (Tyr), Alanine (Ala), Lysine (Lys), and Arginine (Arg). Due to the presence of the basic amino acids Lysine and Arginine, this peptide possesses a net positive charge at physiological pH, a characteristic that may influence its biological activity and cellular uptake.[1] The Tyrosine residue provides a potential site for phosphorylation, a key event in many signal transduction pathways.[2]

These application notes provide a comprehensive guide for the in vivo administration of this compound, drawing upon general principles of peptide pharmacology and administration. Given the lack of specific published data for this exact peptide sequence, the following protocols and recommendations should be considered as a starting point for empirical investigation. Researchers are strongly encouraged to perform dose-response studies and detailed pharmacokinetic/pharmacodynamic (PK/PD) analyses to determine the optimal experimental conditions for their specific research model and application.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the constituent amino acids is provided below.

Amino Acid3-Letter Code1-Letter CodeSide Chain PropertyKey Characteristics
TyrosineTyrYAromatic, Hydrophilic (at physiological pH)Contains a phenol group that can be phosphorylated by tyrosine kinases, playing a crucial role in signal transduction.[2]
AlanineAlaAAliphatic, HydrophobicA non-reactive and structurally simple amino acid.[3]
LysineLysKBasic, Positively ChargedContains a primary amino group in its side chain, contributing to the peptide's overall positive charge and potential for electrostatic interactions.[1]
ArginineArgRBasic, Positively ChargedContains a guanidinium group in its side chain, which is also positively charged and can facilitate cellular uptake.[1] Arginine-rich peptides are known to act as cell-penetrating peptides.[4]

Peptide Handling and Storage:

  • Storage: Lyophilized peptide should be stored at -20°C or -80°C.

  • Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in a sterile, appropriate solvent (see Section 4.2) to the desired stock concentration. To minimize degradation, it is advisable to prepare fresh solutions for each experiment or aliquot and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.

Potential Biological Activities and Signaling Pathways

While the specific biological function of this compound is not yet defined, its composition suggests several potential mechanisms of action.

3.1. Cell Penetration:

The presence of Arginine and Lysine residues suggests that this compound may function as a cell-penetrating peptide (CPP).[5] CPPs are short peptides that can traverse cellular membranes and deliver molecular cargo inside cells.[5] The positively charged side chains of Arginine and Lysine can interact with negatively charged components of the cell membrane, facilitating uptake through endocytosis or direct translocation.[4][6]

3.2. Modulation of Signaling Pathways:

The Tyrosine residue is a common substrate for receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues, creating docking sites for SH2 domain-containing proteins.[7] This initiates downstream signaling cascades, such as the MAPK pathway, which regulate cell proliferation, differentiation, and survival.[8] It is plausible that this compound could interact with and modulate the activity of such pathways.

Potential Signaling Pathway:

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Phosphorylation and Recruitment Peptide This compound Peptide->RTK Binds and Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response

Caption: Hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway potentially modulated by this compound.

In Vivo Administration Protocols

The following protocols are generalized and should be adapted based on the specific animal model and experimental goals.

4.1. Animal Models:

Commonly used animal models for initial in vivo peptide studies include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of model will depend on the research question.

4.2. Vehicle Selection and Peptide Formulation:

The choice of vehicle is critical for peptide stability and bioavailability.

VehicleAdvantagesDisadvantages
Sterile Saline (0.9% NaCl) Isotonic, readily available.May not be suitable for peptides with low aqueous solubility.
Phosphate-Buffered Saline (PBS) Buffered to physiological pH, isotonic.Similar solubility limitations to saline.
Dimethyl Sulfoxide (DMSO) Solubilizes a wide range of compounds.Can be toxic at higher concentrations. A final concentration of <5% DMSO is generally recommended for in vivo use.
Polyethylene Glycol (PEG) Can improve peptide solubility and half-life.May alter the pharmacokinetic profile of the peptide.

Protocol for Peptide Formulation:

  • Calculate the required amount of this compound peptide based on the desired dose and the number and weight of the animals.

  • If using a co-solvent like DMSO, first dissolve the peptide in a small volume of DMSO.

  • Slowly add the aqueous vehicle (e.g., sterile saline or PBS) to the peptide/DMSO mixture while vortexing to prevent precipitation.

  • Ensure the final concentration of the co-solvent is within acceptable limits for the chosen route of administration.

  • Sterile-filter the final solution through a 0.22 µm filter before administration.

4.3. Routes of Administration:

The choice of administration route will significantly impact the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

RouteProcedureAdvantagesDisadvantages
Intravenous (IV) Injection into a vein (e.g., tail vein in mice).100% bioavailability, rapid onset of action.Requires technical skill, potential for rapid clearance.
Intraperitoneal (IP) Injection into the peritoneal cavity.Easier to perform than IV, large surface area for absorption.Slower absorption than IV, potential for first-pass metabolism in the liver.
Subcutaneous (SC) Injection into the loose skin on the back.Slow and sustained absorption, easy to perform.Lower bioavailability than IV or IP, potential for local irritation.
Intramuscular (IM) Injection into a major muscle group (e.g., quadriceps).Can provide a depot effect for sustained release.Can be painful, potential for local tissue damage.

4.4. Dosage and Dosing Frequency:

The optimal dose and frequency must be determined empirically.

  • Dose-Ranging Study: It is crucial to perform a dose-ranging study to identify a dose that is both efficacious and well-tolerated. A starting point for a tetrapeptide could be in the range of 10 µg/kg to 10 mg/kg.[9][10]

  • Frequency: The dosing frequency will depend on the peptide's half-life. Short peptides are often cleared rapidly, necessitating more frequent administration or the use of a sustained-release formulation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo study to evaluate the efficacy of this compound.

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis A Peptide Synthesis and Purification C Randomization and Group Assignment (Vehicle, Peptide Doses) A->C B Animal Acclimatization B->C D In Vivo Administration (e.g., IV, IP) C->D E Monitoring (Health, Behavior) D->E F Endpoint Measurement (e.g., tissue collection, biomarker analysis) E->F G Sample Processing (e.g., histology, western blot) F->G H Statistical Analysis G->H I Interpretation and Conclusion H->I

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Concluding Remarks

The this compound peptide presents an interesting candidate for in vivo research due to the functional properties of its constituent amino acids. The positively charged nature of Lysine and Arginine may facilitate cellular uptake, while the Tyrosine residue offers a potential site for modulation of intracellular signaling. The protocols and guidelines presented here are intended to serve as a foundational resource for researchers initiating in vivo studies with this peptide. Rigorous experimental design, including comprehensive dose-response and pharmacokinetic assessments, will be paramount to elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for the Development of an H-Tyr-Ala-Lys-Arg-OH ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quantification of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH (YAKR) is crucial for various research applications. This document provides a comprehensive guide to developing a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this peptide. As no standard protocol for this specific tetrapeptide is readily available, this guide outlines the necessary steps for de novo assay development, from immunogen preparation to a final, optimized protocol.

Principle of the Competitive ELISA

A competitive ELISA is the recommended format for quantifying small molecules like this compound. In this assay, the peptide in the sample competes with a fixed amount of labeled or coated peptide for a limited number of primary antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.

Materials and Reagents
  • Peptide: this compound (synthesis grade)

  • Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • Conjugation Reagents: e.g., Glutaraldehyde or EDC/Sulfo-NHS

  • Antibodies: Custom polyclonal or monoclonal antibodies specific for this compound

  • ELISA Plates: 96-well high-binding polystyrene plates

  • Buffers:

    • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1-5% BSA in PBS)

    • Assay Diluent (e.g., 1% BSA in PBS)

  • Detection Reagents:

    • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

    • Substrate (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

  • Equipment:

    • Microplate reader with a 450 nm filter

    • Pipettes and tips

    • Incubator

Experimental Protocols

Protocol 1: Preparation of Immunogen (this compound-KLH Conjugate)

To elicit an immune response against the small tetrapeptide, it must be conjugated to a larger carrier protein.

  • Peptide and Carrier Protein Preparation:

    • Dissolve 5 mg of this compound in 1 ml of PBS.

    • Dissolve 10 mg of KLH in 1 ml of PBS.

  • Conjugation using Glutaraldehyde:

    • Mix the peptide and KLH solutions.

    • Slowly add 100 µl of 2.5% glutaraldehyde solution while gently stirring.

    • Incubate the mixture for 2 hours at room temperature with gentle stirring.

    • Stop the reaction by adding 100 µl of 1 M glycine.

    • Dialyze the conjugate against PBS overnight at 4°C to remove unreacted components.

    • Determine the protein concentration and store the conjugate at -20°C.

A similar protocol can be followed to conjugate the peptide to BSA for use as a coating antigen in the ELISA.

Protocol 2: Development and Optimization of the Competitive ELISA

2.1. Checkerboard Titration for Coating Antigen and Primary Antibody

This step is crucial to determine the optimal concentrations of the coating antigen (this compound-BSA) and the primary antibody.

  • Coating:

    • Prepare serial dilutions of the this compound-BSA conjugate in coating buffer (e.g., ranging from 10 µg/ml to 0.1 µg/ml).

    • Coat a 96-well plate with 100 µl/well of each dilution, covering several rows for each concentration.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Block the plate with 200 µl/well of Blocking Buffer for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the primary anti-H-Tyr-Ala-Lys-Arg-OH antibody in Assay Diluent (e.g., from 1:1,000 to 1:64,000).

    • Add 100 µl/well of each antibody dilution to the corresponding columns of the coated plate.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times.

    • Add 100 µl/well of HRP-conjugated secondary antibody at a pre-determined optimal dilution (e.g., 1:5,000).

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µl/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 100 µl/well of Stop Solution.

    • Read the absorbance at 450 nm.

2.2. Optimization of Other Parameters

Once the optimal coating and primary antibody concentrations are determined, other parameters such as blocking buffer composition (e.g., different concentrations of BSA or use of non-fat milk) and incubation times can be further optimized for the best signal-to-noise ratio.

Protocol 3: Final Optimized Competitive ELISA Protocol
  • Coating: Coat a 96-well plate with 100 µl/well of the optimal concentration of this compound-BSA in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µl/well of Wash Buffer.

  • Blocking: Add 200 µl/well of the optimized Blocking Buffer and incubate for 2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve of this compound in Assay Diluent (e.g., from 1000 ng/ml to 1 ng/ml).

    • Prepare your unknown samples in Assay Diluent.

    • In a separate plate or tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the optimized primary antibody dilution for 1 hour at room temperature.

    • Transfer 100 µl of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µl/well of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µl/well of TMB substrate. Incubate for 15-30 minutes in the dark.

  • Read: Add 100 µl/well of Stop Solution. Read the absorbance at 450 nm.

Data Presentation

Table 1: Example of Checkerboard Titration Results (Absorbance at 450 nm)
Coating Antigen (µg/ml)1:1,0001:2,0001:4,0001:8,0001:16,000
10 2.502.352.101.801.20
5 2.302.151.901.601.00
2.5 2.001.851.651.350.80
1.25 1.501.301.100.850.50
0.625 0.900.750.600.450.25

Optimal conditions are chosen based on a high signal with the lowest concentrations of reagents (e.g., 2.5 µg/ml coating and 1:4,000 antibody dilution).

Table 2: Example of a Standard Curve Data
Concentration (ng/ml)Absorbance (450 nm)
10000.15
5000.25
2500.45
1250.80
62.51.30
31.251.80
0 (B₀)2.20
Table 3: Hypothetical Assay Performance Characteristics
ParameterValue
Assay Range 31.25 - 500 ng/ml
Sensitivity (LOD) 15 ng/ml
Intra-assay CV% < 10%
Inter-assay CV% < 15%

Visualizations

ELISA_Development_Workflow cluster_prep Reagent Preparation cluster_dev Assay Development & Optimization cluster_final Final Protocol & Validation peptide This compound conjugation Peptide-Carrier Conjugation peptide->conjugation carrier Carrier Protein (KLH/BSA) carrier->conjugation antibody_prod Antibody Production conjugation->antibody_prod Immunogen checkerboard Checkerboard Titration (Coating Ag & Primary Ab) conjugation->checkerboard Coating Antigen antibody_prod->checkerboard blocking_opt Blocking Buffer Optimization checkerboard->blocking_opt incubation_opt Incubation Time/Temp Optimization blocking_opt->incubation_opt final_protocol Optimized Competitive ELISA Protocol incubation_opt->final_protocol validation Assay Validation (Sensitivity, Precision) final_protocol->validation

Caption: Logical workflow for the development of the this compound ELISA.

Competitive_ELISA_Workflow cluster_plate ELISA Plate Well cluster_reaction Competitive Binding p1 1. Coat with Peptide-BSA Conjugate p2 2. Block Non-specific Sites p1->p2 p3 3. Add Sample/Standard + Primary Antibody p2->p3 p4 4. Add Enzyme-linked Secondary Antibody p3->p4 antibody Primary Antibody p5 5. Add Substrate p4->p5 p6 6. Measure Signal p5->p6 sample_peptide Peptide in Sample (H-YAKR-OH) bound_complex Antibody-Peptide Complex (in solution) sample_peptide->bound_complex antibody->bound_complex bound_complex->p3 Less Ab binds to plate

Caption: Workflow of the competitive ELISA for this compound detection.

Application Notes and Protocols for the Crystallization of H-Tyr-Ala-Lys-Arg-OH for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the crystallization of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH for high-resolution structural studies using X-ray crystallography. The protocols outlined below are based on established methodologies for short peptide crystallization and are intended to serve as a starting point for developing a robust crystallization strategy.

Introduction

The determination of the three-dimensional structure of this compound is crucial for understanding its biological function and for rational drug design. X-ray crystallography remains the gold standard for obtaining atomic-resolution structural information. However, a significant bottleneck in this process is the growth of well-ordered, single crystals that are suitable for diffraction experiments.[1] Peptides, particularly short and flexible ones, can be challenging to crystallize.[2] This document outlines the critical parameters, screening strategies, and detailed protocols to facilitate the successful crystallization of this compound.

Obtaining a crystalline form of a peptide offers numerous advantages beyond structure determination, including improved purity, stability, and ease of handling compared to amorphous solids.[3] Crystallization can also serve as an effective purification step, as the process of crystal lattice formation tends to exclude impurities.[2][3]

Peptide Purity and Preparation

The success of crystallization is highly dependent on the purity and homogeneity of the peptide sample.[2][4][5]

  • Purity: The peptide this compound should be synthesized and purified to a high degree, ideally >95%, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] Impurities can inhibit nucleation and crystal growth.

  • Solubility: The solubility of the peptide should be determined in a variety of buffers and solvents to identify suitable starting conditions for crystallization screening.

  • Concentration: A concentrated, stock solution of the peptide should be prepared. Typical starting concentrations for peptide crystallization screening range from 5 to 20 mg/mL.[1] The Hampton Research pre-crystallization test (PCT) can be a useful tool to determine the optimal concentration range.[1]

Crystallization Screening Strategies

The initial crystallization screening is a critical step to identify promising conditions. This is typically achieved by sampling a wide range of precipitants, buffers, and additives.

  • Commercial Screening Kits: The use of commercially available sparse-matrix screening kits is highly recommended.[1][6] These kits provide a diverse set of conditions that have been successful for a wide range of macromolecules. Examples include kits from Hampton Research, Qiagen, and Molecular Dimensions.

  • Crystallization Methods: The most common and effective methods for peptide crystallization are vapor diffusion techniques.[4][7][8]

    • Hanging Drop Vapor Diffusion: A small drop of the peptide-precipitant mixture is suspended over a reservoir of the precipitant solution.[5][9]

    • Sitting Drop Vapor Diffusion: The drop is placed on a pedestal within the well containing the reservoir solution.[1]

  • Evaporation: For small peptides, slow evaporation can also be an effective crystallization method.[2]

Experimental Protocols

Preparation of Peptide Stock Solution
  • Synthesize this compound using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purify the peptide using preparative reverse-phase HPLC.

  • Confirm the identity and purity (>95%) of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilize the purified peptide to obtain a stable powder.

  • Prepare a stock solution of the peptide at a concentration of 10-20 mg/mL in ultrapure water or a suitable low-ionic-strength buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.

Hanging Drop Vapor Diffusion Protocol

This protocol is a general guideline and should be adapted based on the specific screening kit being used.

  • Prepare the Crystallization Plate: Use a 24-well or 96-well crystallization plate. Pipette 500 µL of the reservoir solution from the screening kit into each well.

  • Prepare the Coverslip: On a siliconized glass coverslip, pipette 1 µL of the this compound stock solution.

  • Mix the Drop: Add 1 µL of the reservoir solution from the corresponding well to the peptide drop on the coverslip.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring an airtight seal is formed with vacuum grease.[9]

  • Incubate: Store the crystallization plate at a constant temperature, typically 4°C or 20°C.[3] Protect the plates from vibrations and light.

  • Monitor for Crystal Growth: Observe the drops under a microscope regularly over a period of several hours to weeks. Peptide crystals often grow rapidly, sometimes within 24-72 hours.[1]

Optimization of Crystallization Conditions

Once initial crystal "hits" are identified, the conditions need to be optimized to obtain larger, better-quality crystals suitable for X-ray diffraction.

  • Fine-tune Precipitant and pH: Create a grid screen around the hit condition by varying the concentration of the precipitant and the pH of the buffer in small increments.

  • Vary Peptide Concentration: Test a range of peptide concentrations around the initial concentration used.

  • Additives: Introduce additives such as salts, detergents, or small molecules that may improve crystal quality.

  • Temperature: Screen for crystal growth at different temperatures.

Data Presentation

The following tables summarize hypothetical quantitative data that would be collected during the crystallization screening and optimization process for this compound.

Table 1: Initial Crystallization Screening Results

Screen Condition IDPrecipitantBufferAdditiveTemperature (°C)Peptide Conc. (mg/mL)Result
HR-A10.2 M Ammonium Sulfate0.1 M Tris pH 8.5None2010Clear
HR-B330% w/v PEG 40000.1 M Acetate pH 4.50.2 M Ammonium Acetate2010Amorphous Precipitate
HR-C5 1.0 M Lithium Sulfate 0.1 M HEPES pH 7.0 None 20 10 Microcrystals
JCSG-D82.0 M Sodium Chloride0.1 M MES pH 6.0None415Phase Separation
JCSG-F220% v/v Isopropanol0.1 M Citrate pH 5.50.2 M Potassium Chloride415Clear

Table 2: Optimization of Condition HR-C5

Lithium Sulfate (M)HEPES pHPeptide Conc. (mg/mL)Temperature (°C)ResultCrystal Size (mm)
0.86.81020Clear-
0.97.01020Microcrystals0.05
1.0 7.2 12 20 Single Crystals 0.2 x 0.1 x 0.1
1.17.41520Heavy Precipitate-
1.27.61520Heavy Precipitate-

Visualizations

The following diagrams illustrate the experimental workflow for the crystallization of this compound.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Solid-Phase Synthesis purification HPLC Purification synthesis->purification characterization MS & HPLC Analysis purification->characterization stock Prepare Peptide Stock (10-20 mg/mL) characterization->stock screening Initial Screening (Hanging Drop) stock->screening optimization Optimization of Hits screening->optimization harvesting Crystal Harvesting optimization->harvesting diffraction X-ray Diffraction harvesting->diffraction structure Structure Determination diffraction->structure

Caption: Overall workflow for the crystallization and structural determination of this compound.

hanging_drop_workflow start Start reservoir Pipette Reservoir Solution into Well start->reservoir coverslip Pipette Peptide Stock onto Coverslip reservoir->coverslip mix Add Reservoir Solution to Peptide Drop coverslip->mix seal Invert Coverslip and Seal Well mix->seal incubate Incubate at Constant Temperature seal->incubate observe Observe for Crystal Growth incubate->observe end End observe->end No Crystals optimize Optimize Conditions observe->optimize Crystals Formed optimize->end

Caption: Detailed workflow for the hanging drop vapor diffusion crystallization method.

References

Troubleshooting & Optimization

H-Tyr-Ala-Lys-Arg-OH solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for H-Tyr-Ala-Lys-Arg-OH. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of this tetrapeptide, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: The properties of this compound are derived from its constituent amino acids. Understanding these properties is crucial for predicting its behavior in different solvents.

PropertyValue / DescriptionRationale / Reference
Sequence This compoundTyrosine - Alanine - Lysine - Arginine
Molecular Formula C28H48N8O7Calculated from amino acid residues.
Molecular Weight 624.73 g/mol Calculated from amino acid residues.
Amino Acid Profile 2 Basic (+), 2 Hydrophobic/PolarTyr (Hydrophobic/Polar), Ala (Hydrophobic), Lys (Basic), Arg (Basic).[1][2][3]
Calculated Net Charge +2 (at pH 7)(+1 N-terminus) + (+1 Lys) + (+1 Arg) + (-1 C-terminus) = +2.[1][4][5]
Peptide Type BasicThe net positive charge makes the peptide basic.[1][6][7][8]
Predicted Solubility Best in acidic aqueous solutions.Basic peptides are most soluble at a pH below their isoelectric point (pI).[1][5][9]

Q2: I'm having trouble dissolving this compound in pure water or PBS (pH 7.4). Why is this happening?

A2: While this peptide contains hydrophilic, basic residues (Lysine and Arginine), solubility issues can still arise.[1][2] Potential causes include:

  • Peptide Aggregation: The hydrophobic residues, Tyrosine and Alanine, can promote self-association and the formation of aggregates that are difficult to dissolve.[10][11][12]

  • pH of the Solution: As a basic peptide, its solubility is lowest near its isoelectric point (pI), which is in the basic range.[2][9] Dissolving it in neutral or slightly basic buffers can lead to precipitation.

  • Residual Trifluoroacetic Acid (TFA): Peptides are often supplied as TFA salts from purification. This can make the initial solution more acidic than expected when dissolved in unbuffered water.[13]

Q3: What is the recommended first-step solvent for dissolving this compound?

A3: The recommended starting solvent is sterile, distilled water.[4][14] Since this is a short peptide (< 6 amino acids), it should be tested in water first.[1] If solubility is poor, the next step is to use an acidic solution.

Q4: How does adjusting the pH help dissolve this peptide?

A4: Adjusting the pH away from the peptide's isoelectric point (pI) increases the net charge, which enhances its interaction with water molecules and improves solubility.[2][9] For this compound, which is a basic peptide, lowering the pH (making the solution acidic) will ensure all basic groups are fully protonated, maximizing its positive charge and solubility.[1][5]

cluster_0 Relationship between pH, Charge, and Solubility for a Basic Peptide Low_pH Low pH (Acidic) Charge_High High Net Positive Charge Low_pH->Charge_High Protonation of basic groups pI pI (Basic) Charge_Low Low Net Charge (Zero) pI->Charge_Low Charges balance High_pH High pH (Basic) Solubility_High2 Increasing Solubility High_pH->Solubility_High2 Solubility_High1 High Solubility Charge_High->Solubility_High1 Strong electrostatic repulsion Solubility_Low Low Solubility Charge_Low->Solubility_Low Aggregation is favorable

pH's effect on basic peptide solubility.

Q5: What should I do if the peptide solution appears cloudy, has visible particles, or forms a gel?

A5: A cloudy or particulate-filled solution indicates incomplete dissolution or suspension. Gel formation suggests extensive peptide aggregation, often through hydrogen bonding. The recommended action is to use physical methods to aid dissolution or a stronger solvent system. Brief sonication is highly effective at breaking up smaller particles and enhancing solubilization.[15] If that fails, a stronger solvent is needed. Always centrifuge your peptide solution before use to pellet any undissolved material.[1]

Q6: Can I use organic co-solvents like DMSO? What are the limitations?

A6: Yes, for highly hydrophobic or aggregation-prone peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) first is a common strategy.[1][7][16] After the peptide is fully dissolved in DMSO, you can slowly add the aqueous buffer to reach the desired final concentration.[16]

  • Limitations: For cell-based assays, the final concentration of DMSO should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.[1][16] this compound does not contain Cysteine or Methionine, so oxidation by DMSO is not a concern.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges.

ProblemProbable Cause(s)Recommended Solution(s)
Lyophilized powder does not dissolve in sterile water or neutral buffer (e.g., PBS). • Peptide aggregation.• Solution pH is too close to the peptide's pI.1. Sonication: Use a bath sonicator for several minutes to break up aggregates.[1][15]2. pH Adjustment: Add a small volume of 10% aqueous acetic acid dropwise until the peptide dissolves.[1][6][17]
Peptide dissolves initially but precipitates upon adding buffer or diluting. • The final solution is buffered to a pH that does not support solubility.• The peptide's solubility limit in the final buffer has been exceeded.1. Verify Final pH: Ensure the final pH of the solution is acidic.2. Slow Dilution: Add the concentrated peptide stock dropwise into the vortexing aqueous buffer to avoid localized high concentrations.3. Re-dissolve and Adjust: If precipitation is significant, consider re-lyophilizing and starting with a more suitable acidic buffer system from the beginning.
Solution forms a gel-like substance. • Extensive intermolecular hydrogen bonding leading to a highly aggregated state.1. Stronger Solvents: Use a small amount of DMSO to first dissolve the peptide.[16]2. Chaotropic Agents (Last Resort): For intractable aggregation, dissolve the peptide in a solution containing 6M Guanidine-HCl or 8M Urea. Note that these denaturants must be removed before most biological experiments.[4][8][16][18]

Experimental Protocols

Protocol 1: Recommended Step-by-Step Solubilization Workflow

This protocol follows a tiered approach, starting with the mildest solvents to preserve peptide integrity.

start Start with Lyophilized This compound test_solubility Perform small-scale solubility test first start->test_solubility add_water Add Sterile Water test_solubility->add_water Proceed with bulk sample vortex Vortex/Mix add_water->vortex check_dissolved1 Completely Dissolved? vortex->check_dissolved1 sonicate Sonicate for 5-10 min check_dissolved1->sonicate No / Cloudy success Solution Ready (Filter, Aliquot, Store at -20°C) check_dissolved1->success Yes check_dissolved2 Completely Dissolved? sonicate->check_dissolved2 add_acid Add 10% Acetic Acid (dropwise) check_dissolved2->add_acid No check_dissolved2->success Yes check_dissolved3 Completely Dissolved? add_acid->check_dissolved3 use_dmso Use minimal DMSO to dissolve, then slowly dilute with aqueous buffer check_dissolved3->use_dmso No check_dissolved3->success Yes use_dmso->success If successful fail Consult further/ Consider chaotropic agents use_dmso->fail If still insoluble

Workflow for solubilizing this compound.
  • Preparation : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.[14][15] Centrifuge the vial briefly to pellet all the powder at the bottom.[15]

  • Step 1: Water : Add the required volume of sterile, distilled water to achieve the desired concentration. Vortex thoroughly.

  • Step 2: Physical Assistance : If the solution is not clear, place it in a bath sonicator for 5-10 minutes.[15] Avoid excessive heating.[18][19]

  • Step 3: Acidification : If the peptide remains insoluble, add 10% aqueous acetic acid dropwise while vortexing until the solution clears.[1][17]

  • Step 4: Organic Co-Solvent : As a final resort for aqueous applications, dissolve the peptide in a minimal volume of DMSO. Once fully dissolved, slowly add this stock solution drop-by-drop to your stirring aqueous buffer to the final desired concentration.[16]

  • Final Steps : Once dissolved, it is recommended to filter the solution through a 0.2 µm filter to remove any micro-particulates or microbial contamination.[5] Aliquot the solution into single-use tubes and store at -20°C or -80°C.[4][5]

Protocol 2: Small-Scale Solubility Testing

To conserve your valuable peptide, always perform a small-scale test first.[1][14][15]

  • Weigh out a small, accurately known amount of the peptide (e.g., 1 mg).

  • Follow the workflow described in Protocol 1, using proportionally smaller volumes of solvents.

  • Start with a solvent that can be easily removed by lyophilization (e.g., water, acetic acid) in case the test fails and you need to recover the peptide.[14][20]

  • Document the solvent and concentration that successfully yields a clear solution.

  • Use these determined optimal conditions to dissolve the remainder of your peptide stock.

References

Technical Support Center: Stability of H-Tyr-Ala-Lys-Arg-OH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the H-Tyr-Ala-Lys-Arg-OH peptide in solution.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and analysis of the this compound peptide.

Issue 1: Rapid Loss of Peptide Purity in Solution

Symptoms:

  • A rapid decrease in the main peptide peak area and the appearance of new peaks in HPLC chromatograms.

  • Visible changes in the solution, such as discoloration (yellowing/browning) or precipitation.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Oxidation of Tyrosine 1. Prepare solutions using degassed, high-purity water and buffers. 2. Minimize headspace in vials by using appropriate vial sizes or overlaying with an inert gas (e.g., argon or nitrogen). 3. Add antioxidants to the formulation. Common choices include L-methionine (0.1-1.0% w/v) or ascorbic acid (0.01-0.1% w/v).[1] 4. Protect the solution from light by using amber vials or wrapping vials in foil.The phenolic side chain of tyrosine is susceptible to oxidation, which can be catalyzed by light, oxygen, and trace metal ions.[2] This leads to the formation of various degradation products, including dityrosine, which can cause discoloration and loss of activity.[2] Antioxidants act as sacrificial agents, being preferentially oxidized over the tyrosine residue.
Hydrolysis of Peptide Bonds 1. Optimize the pH of the solution. Peptides are generally most stable at a pH of 4-6.[3] Avoid highly acidic or alkaline conditions. 2. Store the peptide solution at low temperatures (refrigerated at 2-8°C for short-term and frozen at -20°C or -80°C for long-term storage).Peptide bonds can undergo hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is temperature-dependent.[4]
Aggregation 1. Adjust the pH of the solution to be away from the isoelectric point (pI) of the peptide to ensure a net charge and promote electrostatic repulsion. 2. Control the ionic strength of the solution. Low to moderate ionic strength can help to screen charges and reduce aggregation, while very high ionic strength can promote it.[5][6][7][8] 3. Consider the addition of excipients such as arginine or specific surfactants at low concentrations.The presence of hydrophobic (Tyrosine, Alanine) and charged (Lysine, Arginine) residues can lead to the formation of soluble or insoluble aggregates through non-covalent interactions. Aggregation is often influenced by pH, ionic strength, and temperature.[5][9]
Issue 2: Poor Solubility or Precipitation Upon Reconstitution

Symptoms:

  • The lyophilized peptide does not fully dissolve.

  • The solution becomes cloudy or forms visible particles after a short period.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Incorrect pH of Reconstitution Solvent 1. The this compound peptide has a net positive charge at neutral and acidic pH due to the lysine and arginine residues. Reconstitute in a slightly acidic buffer (e.g., pH 4-6) or in high-purity water. 2. Avoid using alkaline buffers for initial reconstitution.The solubility of peptides is highly dependent on pH and is generally lowest near their isoelectric point. The presence of basic residues (Lys, Arg) makes this peptide more soluble in acidic conditions.
Aggregation During Reconstitution 1. Reconstitute the peptide at a low concentration first, and then dilute to the desired final concentration. 2. Gently swirl or pipette to mix; avoid vigorous shaking or vortexing which can induce aggregation. 3. Consider adding a small amount of an organic co-solvent like acetonitrile or DMSO if compatible with the downstream application.High local concentrations during reconstitution can promote the formation of aggregates. Mechanical stress can also induce aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this peptide are:

  • Oxidation: The tyrosine residue is susceptible to oxidation, leading to the formation of various oxidized species.[2]

  • Hydrolysis: The peptide bonds can be cleaved, particularly at acidic or alkaline pH.

  • Aggregation: The peptide can self-associate to form soluble or insoluble aggregates, driven by hydrophobic and electrostatic interactions.[5][9]

Q2: What is the optimal pH for storing this compound in solution?

A2: While the optimal pH should be determined experimentally for your specific formulation, a pH range of 4 to 6 is generally recommended for peptide stability to minimize hydrolysis.[3]

Q3: Can I store the peptide in solution, and if so, for how long?

A3: For maximal stability, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once reconstituted, solutions should be used as fresh as possible. For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For longer-term storage, the solution should be aliquoted into single-use volumes and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote degradation.

Q4: What excipients can be used to improve the stability of this compound?

A4: The following excipients can be considered:

  • Antioxidants: L-methionine or ascorbic acid to prevent tyrosine oxidation.[1]

  • Buffers: Acetate or citrate buffers to maintain an optimal pH.

  • Bulking agents (for lyophilization): Mannitol or glycine can be used to ensure a stable cake structure.

Q5: How can I monitor the stability of my peptide solution?

A5: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is the best way to monitor peptide stability. This method should be able to separate the intact peptide from its degradation products. Mass spectrometry (MS) can be used to identify the degradation products.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a typical tyrosine-containing tetrapeptide under various conditions. Note: This data is for guidance purposes only. It is highly recommended to perform specific stability studies for your formulation.

Table 1: Effect of pH and Temperature on Peptide Degradation (Illustrative)

pHTemperatureHalf-life (t½) in days (Illustrative)Primary Degradation Pathway
3.025°C45Hydrolysis
5.025°C> 180Minimal degradation
7.425°C90Oxidation, Aggregation
9.025°C30Hydrolysis, Oxidation
5.040°C60Hydrolysis, Oxidation

Table 2: Effect of Antioxidants on Tyrosine Oxidation at pH 7.4, 25°C (Illustrative)

Formulation% Peptide Remaining after 30 days (Illustrative)
No Antioxidant85%
+ 0.1% L-Methionine98%
+ 0.05% Ascorbic Acid95%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[3][10][11][12]

Materials:

  • This compound peptide

  • High-purity water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Mass spectrometer (optional)

Procedure:

  • Acid Hydrolysis: Incubate the peptide solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Incubate the peptide solution (e.g., 1 mg/mL) in 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours. Neutralize with HCl before analysis.

  • Oxidation: Incubate the peptide solution (e.g., 1 mg/mL) in 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the peptide solution (e.g., 1 mg/mL) at 60°C for 1, 3, and 7 days.

  • Photostability: Expose the peptide solution (e.g., 1 mg/mL) to light according to ICH guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

  • Analysis: Analyze all samples by RP-HPLC and compare the chromatograms to a control sample (peptide in water at -20°C). Identify and quantify the degradation products. If available, use LC-MS to determine the mass of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating the intact this compound from its degradation products.[13][14][15][16]

Materials and Equipment:

  • HPLC system with a UV detector and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 220 nm and 280 nm (for tyrosine absorbance)

    • Injection volume: 10 µL

    • Column temperature: 30°C

  • Gradient Development:

    • Start with a broad gradient (e.g., 5-95% B over 30 minutes) to elute all components.

    • Analyze the forced degradation samples to see if the degradation products are separated from the main peptide peak.

    • Optimize the gradient to achieve baseline separation of all significant peaks. A shallower gradient around the elution time of the main peak and its impurities will improve resolution.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can separate the peptide from its degradation products, excipients, and other potential impurities.

    • Linearity: Establish a linear relationship between the peak area and the concentration of the peptide over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Robustness: Assess the reliability of the method when small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) are introduced.

Visualizations

Peptide_Stability_Workflow cluster_0 Problem Identification cluster_1 Investigation of Degradation Pathways cluster_2 Formulation Optimization cluster_3 Stable Formulation Loss of Purity Loss of Purity Forced_Degradation Forced Degradation Study (pH, Temp, Oxidation, Light) Loss of Purity->Forced_Degradation Precipitation Precipitation Precipitation->Forced_Degradation Inconsistent Activity Inconsistent Activity Inconsistent Activity->Forced_Degradation Analytical_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Analytical_Method Identify_Degradants Identify Degradants (LC-MS) Analytical_Method->Identify_Degradants pH_Optimization Optimize pH (Typically 4-6) Identify_Degradants->pH_Optimization Excipient_Screening Screen Excipients (Antioxidants, Buffers) Identify_Degradants->Excipient_Screening Storage_Conditions Determine Storage Conditions (Temp, Lyophilization) pH_Optimization->Storage_Conditions Excipient_Screening->Storage_Conditions Stable_Peptide Stable Peptide Formulation Storage_Conditions->Stable_Peptide

Caption: Workflow for Investigating and Improving Peptide Stability.

Degradation_Pathways cluster_degradation Degradation Products Peptide_Solution This compound in Solution Oxidized_Peptide Oxidized Peptide (e.g., Dityrosine) Peptide_Solution->Oxidized_Peptide O₂, Light, Metal Ions Hydrolyzed_Fragments Hydrolyzed Fragments Peptide_Solution->Hydrolyzed_Fragments High/Low pH, Temp Aggregates Aggregates Peptide_Solution->Aggregates Conc, pH, Ionic Strength

Caption: Primary Degradation Pathways for this compound.

References

Technical Support Center: Optimizing HPLC Purification of H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC purification of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Peptide Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing and optimizing an HPLC purification method.

PropertyValueSignificance for HPLC Purification
Molecular Formula C₂₇H₄₇N₉O₆Influences the choice of mass spectrometry settings for fraction analysis.
Molecular Weight 593.72 g/mol Important for mass spectrometry identification and column loading calculations.
Theoretical Isoelectric Point (pI) 10.85The peptide is positively charged at pH < 10.85. This is critical for selecting the appropriate ion-exchange chromatography mode and optimizing mobile phase pH in reversed-phase HPLC to ensure good peak shape.
Grand Average of Hydropathy (GRAVY) -1.825The negative GRAVY score indicates that the peptide is hydrophilic. This suggests that a less hydrophobic reversed-phase column (e.g., C8 or a polar-embedded phase) may be more suitable than a highly retentive C18 column. It also suggests that the peptide will elute at a lower concentration of organic solvent.

Note: The theoretical pI and GRAVY values were calculated using the ExPASy ProtParam tool.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of this compound.

Reversed-Phase HPLC (RP-HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic peptides like this compound in RP-HPLC is often due to secondary interactions between the positively charged Lys and Arg residues and residual acidic silanols on the silica-based stationary phase.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is low (typically 2-3) by using an additive like 0.1% trifluoroacetic acid (TFA). At this pH, the silanol groups are protonated and less likely to interact with the basic peptide.[1]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, reducing peak tailing.[1]

      • Consider a Different Stationary Phase: A column with a different chemistry, such as a polar-embedded or a phenyl-hexyl phase, can offer alternative selectivity and may reduce tailing.[2]

      • Check for Column Contamination: Contaminants on the column can also lead to poor peak shape. Flush the column with a strong solvent wash series.

Issue 2: Poor Resolution and Co-eluting Impurities

  • Question: I am unable to separate my target peptide from closely eluting impurities. How can I improve the resolution?

  • Answer: Improving resolution requires optimizing the selectivity of your separation.

    • Troubleshooting Steps:

      • Shallow the Gradient: A shallower gradient (e.g., a smaller change in %B per minute) increases the separation window between peaks.[1][2]

      • Change the Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations.[1] However, switching to methanol or a mixture of acetonitrile and methanol can alter selectivity and improve the resolution of co-eluting peaks.

      • Vary the Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the peptide and the stationary phase.[1] Experiment with temperatures between 30°C and 60°C to see if resolution improves.

      • Alter the Ion-Pairing Reagent: While TFA is standard, using a different ion-pairing reagent like formic acid (for LC-MS compatibility) or heptafluorobutyric acid (HFBA) for more hydrophobic interactions can change the retention and selectivity of your peptide and its impurities.[3]

Ion-Exchange Chromatography (IEX)

Issue 3: Peptide Does Not Bind to the Column

  • Question: My peptide, this compound, is flowing through my cation-exchange column without binding. What is wrong?

  • Answer: For a peptide to bind to a cation-exchange column, it must have a net positive charge, and the mobile phase conditions must be conducive to binding.

    • Troubleshooting Steps:

      • Check the Mobile Phase pH: The pH of your loading/binding buffer must be below the peptide's pI of 10.85. For strong binding, it is generally recommended to use a buffer with a pH at least one unit below the pI.

      • Lower the Ionic Strength: Binding to an ion-exchange resin is sensitive to the salt concentration of the mobile phase.[4] Ensure your loading buffer has a low ionic strength (e.g., 10-20 mM). If your sample is in a high-salt buffer, it will need to be desalted or diluted before loading.

      • Confirm Column Type: Ensure you are using a cation-exchange column (e.g., with sulfopropyl (SP) or carboxymethyl (CM) functional groups), which has a negatively charged stationary phase to bind the positively charged peptide.

Issue 4: Peptide Elutes in a Broad Peak or with Poor Recovery

  • Question: My peptide is eluting from the ion-exchange column as a very broad peak, and the recovery seems low. What can I do?

  • Answer: Broad peaks and poor recovery in IEX can be caused by several factors, including strong binding to the resin or on-column precipitation.

    • Troubleshooting Steps:

      • Optimize the Elution Gradient: A very steep salt gradient can lead to broad peaks. Try a shallower gradient to allow for a more controlled elution.

      • Increase the Salt Concentration in the Elution Buffer: If the peptide is binding too strongly, you may need a higher salt concentration in your elution buffer to effectively displace it from the resin.

      • Check for Precipitation: Peptides can sometimes precipitate on the column if the concentration is too high or if the buffer conditions are not optimal. Try loading a smaller amount of sample or adding a solubilizing agent to your buffers (if compatible with your downstream applications).

      • Clean the Column: The column may be fouled with precipitated protein or other contaminants. Follow the manufacturer's instructions for cleaning the column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an RP-HPLC method for this compound?

A1: A good starting point would be a C8 or a polar-embedded C18 column with a mobile phase system consisting of:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 1 mL/min for a standard 4.6 mm ID analytical column.

  • Detection: 214 nm or 280 nm (due to the tyrosine residue).

This initial method can then be optimized by adjusting the gradient slope, temperature, and mobile phase composition as described in the troubleshooting guide.[2]

Q2: How do I choose between reversed-phase and ion-exchange chromatography for purifying this peptide?

A2: The choice depends on the nature of the impurities you need to remove.

  • Reversed-phase HPLC separates based on hydrophobicity.[5] It is very effective at separating peptides with different amino acid compositions or modifications that alter their overall hydrophobicity (e.g., deletions, insertions, or side-chain modifications).

  • Ion-exchange chromatography separates based on net charge.[5] Since this compound is quite basic, IEX can be very effective at separating it from less basic or acidic impurities.

Often, a multi-step purification protocol utilizing both techniques can provide the highest purity product.[5]

Q3: My final purified peptide contains trifluoroacetic acid (TFA). How can I remove it?

A3: TFA is a common ion-pairing agent in RP-HPLC and can be difficult to remove completely. If TFA interferes with your downstream applications, you can:

  • Perform a salt exchange: Re-purify the peptide on a C18 cartridge using a mobile phase containing a more volatile acid like formic acid or acetic acid.

  • Lyophilize from a dilute HCl solution: Dissolve the TFA salt of the peptide in a dilute HCl solution and lyophilize. The TFA will be displaced by HCl and removed as the volatile trifluoroacetic acid. Repeat this process several times.

  • Use a different chromatography method: Consider using a purification method that does not require TFA, such as ion-exchange chromatography or size-exclusion chromatography, as a final polishing step.

Experimental Protocols & Workflows

Generic RP-HPLC Method Development Workflow

Caption: Workflow for RP-HPLC method development.

Logical Troubleshooting for IEX

IEX_Troubleshooting Start Peptide Purification Issue No_Binding Peptide in Flow-through Start->No_Binding Broad_Peak Broad Peak / Poor Recovery Start->Broad_Peak Check_pH Is Buffer pH < pI (10.85)? No_Binding->Check_pH Check_Salt Is Salt Concentration Low? Check_pH->Check_Salt Yes Solution1 Lower Buffer pH Check_pH->Solution1 No Correct_Column Using Cation-Exchange? Check_Salt->Correct_Column Yes Solution2 Desalt/Dilute Sample Check_Salt->Solution2 No Solution3 Use SP or CM Column Correct_Column->Solution3 No Optimize_Gradient Steep Salt Gradient? Broad_Peak->Optimize_Gradient Increase_Salt Peptide Binding Too Strongly? Optimize_Gradient->Increase_Salt No Solution4 Use Shallower Gradient Optimize_Gradient->Solution4 Yes Check_Precipitation Sample Overload? Increase_Salt->Check_Precipitation No Solution5 Increase Elution Salt Conc. Increase_Salt->Solution5 Yes Solution6 Reduce Sample Load Check_Precipitation->Solution6 Yes

Caption: Troubleshooting logic for IEX purification.

References

Technical Support Center: H-Tyr-Ala-Lys-Arg-OH Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. The following information is designed to help you prevent and troubleshoot aggregation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation in your peptide solution is a common sign of aggregation. Peptide aggregation is a process where individual peptide molecules stick together to form larger, often insoluble, complexes. This can be influenced by several factors including peptide concentration, pH, temperature, and buffer composition. The presence of a hydrophobic residue (Tyrosine) and charged residues (Lysine and Arginine) in this compound can contribute to its propensity to aggregate under certain conditions.

Q2: What are the main factors that can cause this compound to aggregate?

A2: The primary factors influencing peptide aggregation include:

  • pH: The net charge of the peptide is highly dependent on the pH of the solution. At its isoelectric point (pI), the peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation. Generally, the higher the net charge, the slower the aggregation.[1][2]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to a greater chance of aggregation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes that may expose hydrophobic regions, leading to aggregation.

  • Ionic Strength: Salts in the solution can either stabilize or destabilize the peptide. They can screen electrostatic interactions that might prevent aggregation, but can also influence the peptide-solvent system in complex ways (Hofmeister effects).[1][2][3]

  • Mechanical Stress: Agitation or stirring can introduce air-liquid interfaces where peptides can denature and aggregate.

Q3: How can I prevent the aggregation of this compound?

A3: Several strategies can be employed to prevent aggregation:

  • Optimize Solution pH: Maintain the pH of the solution away from the peptide's isoelectric point (pI) to ensure a net positive or negative charge, which will promote electrostatic repulsion between peptide molecules. For this compound, which has basic residues (Lys and Arg), a lower pH (e.g., pH 4-6) will ensure a net positive charge.

  • Control Concentration: Work with the lowest feasible peptide concentration for your experiment. If high concentrations are necessary, consider the use of excipients.

  • Use of Excipients:

    • Arginine: Arginine is known to be an effective suppressor of protein and peptide aggregation.[4][5] It is thought to work by interacting with exposed hydrophobic surfaces and preventing self-association.[5]

    • Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween 20 or 0.1% CHAPS) can help solubilize peptides and prevent aggregation driven by hydrophobic interactions.[3][6]

  • Storage Conditions: Store peptide solutions at low temperatures (e.g., 2-8°C or frozen) to minimize thermal degradation and aggregation over time. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cloudy solution upon dissolving the peptide The peptide is aggregating at the initial concentration and pH.1. Try dissolving the peptide in a small amount of a different solvent in which it is more soluble (e.g., DMSO) before diluting it into your aqueous buffer. 2. Adjust the pH of your buffer to be at least 2 units away from the theoretical pI of the peptide. For this compound, a buffer with a pH of 4-6 is a good starting point. 3. Incorporate an aggregation suppressor like Arginine (e.g., 50-150 mM) into your buffer.[4][5]
Precipitate forms over time The peptide is slowly aggregating under the current storage or experimental conditions.1. Lower the storage temperature. If at room temperature, move to 4°C. If at 4°C, consider aliquoting and freezing at -20°C or -80°C. 2. Add a cryoprotectant like glycerol (e.g., 10-20%) if you plan to freeze the solution. 3. Evaluate the buffer composition. Consider adding a low concentration of a non-ionic detergent.[3]
Inconsistent experimental results Sub-visible aggregates may be present, affecting the active concentration of the peptide.1. Filter your peptide solution through a 0.22 µm filter to remove any existing aggregates before use. 2. Perform a peptide concentration check (e.g., using A280 for Tyrosine-containing peptides) after filtration. 3. Screen for optimal buffer conditions using a thermal shift assay or dynamic light scattering to identify conditions that favor the monomeric state.

Experimental Protocols

Protocol 1: Screening for Optimal pH to Minimize Aggregation

This protocol uses turbidity measurements to identify the optimal pH range for solubilizing this compound.

Materials:

  • This compound peptide

  • A series of buffers (e.g., citrate, phosphate, Tris) at different pH values (e.g., pH 3, 4, 5, 6, 7, 8)

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (OD600)

  • 96-well clear bottom plate

Procedure:

  • Prepare stock solutions of your buffers at the desired pH values.

  • Prepare a concentrated stock solution of this compound in a solvent in which it is readily soluble (e.g., sterile water or a small amount of DMSO).

  • In a 96-well plate, add a fixed volume of each buffer to different wells.

  • Add a small, fixed volume of the peptide stock solution to each well to achieve the desired final peptide concentration.

  • Mix gently by pipetting.

  • Incubate the plate at the desired experimental temperature for a set period (e.g., 1 hour).

  • Measure the optical density at 600 nm (OD600). Higher OD600 values indicate greater turbidity and, therefore, more aggregation.

  • Plot the OD600 values against the pH to determine the pH range with the lowest turbidity.

Illustrative Data:

pHAverage OD600Interpretation
3.00.05Low Aggregation
4.00.04Low Aggregation
5.00.06Low Aggregation
6.00.15Moderate Aggregation
7.00.35High Aggregation
8.00.28High Aggregation

Note: This data is for illustrative purposes only.

Protocol 2: Evaluating the Effect of Arginine on Peptide Solubility

This protocol assesses the ability of L-arginine to prevent the aggregation of this compound.

Materials:

  • This compound peptide

  • Buffer at a pH where some aggregation is observed (e.g., pH 7.0 from the previous experiment)

  • L-arginine stock solution

  • Spectrophotometer or plate reader (OD600)

  • 96-well clear bottom plate

Procedure:

  • Prepare the primary buffer at the selected pH.

  • Create a series of buffers containing different concentrations of L-arginine (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM) by adding the L-arginine stock solution.

  • Prepare a concentrated stock solution of this compound.

  • In a 96-well plate, add a fixed volume of each arginine-containing buffer to different wells.

  • Add a small, fixed volume of the peptide stock solution to each well.

  • Mix gently.

  • Incubate at the desired temperature for a set period.

  • Measure the OD600.

  • Plot the OD600 values against the arginine concentration. A decrease in OD600 with increasing arginine concentration indicates that arginine is effectively preventing aggregation.

Illustrative Data:

Arginine Concentration (mM)Average OD600Interpretation
00.35High Aggregation
250.21Reduced Aggregation
500.12Significantly Reduced Aggregation
1000.07Low Aggregation
1500.05Very Low Aggregation

Note: This data is for illustrative purposes only.

Visualizations

Aggregation_Prevention_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Problem Peptide Solution is Cloudy (Aggregation Suspected) Concentration 1. Check Concentration (Is it too high?) Problem->Concentration pH 2. Measure pH (Is it near the pI?) Concentration->pH Lower_Conc Lower Peptide Concentration Concentration->Lower_Conc Buffer 3. Evaluate Buffer (Any excipients?) pH->Buffer Adjust_pH Adjust pH Away from pI (e.g., pH 4-6) pH->Adjust_pH Add_Excipient Add Excipient Buffer->Add_Excipient Arginine Add Arginine (50-150 mM) Add_Excipient->Arginine Detergent Add Detergent (e.g., 0.05% Tween 20) Add_Excipient->Detergent

Caption: Troubleshooting workflow for this compound aggregation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Stock Prepare Concentrated Peptide Stock Mix Mix Peptide and Buffers in 96-well Plate Peptide_Stock->Mix Buffer_Series Prepare Buffer Series (Varying pH or Excipient Conc.) Buffer_Series->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Turbidity (OD600) Incubate->Measure Analyze Plot OD600 vs. Condition & Identify Optimal Range Measure->Analyze

Caption: General workflow for screening aggregation prevention conditions.

References

Technical Support Center: H-Tyr-Ala-Lys-Arg-OH (YAKR) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH (YAKR).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and theoretical fragmentation pattern for this compound (YAKR)?

A1: The monoisotopic mass of the unprotonated YAKR peptide is 551.3037 g/mol . During tandem mass spectrometry (MS/MS), peptides primarily fragment at the peptide bonds, generating b- and y-type ions. The expected monoisotopic m/z values for the singly charged b- and y-ions of YAKR are summarized below.

Ion TypeSequenceMonoisotopic m/z ([M+H]⁺)
b₁Y164.0706
b₂YA235.1077
b₃YAK363.2028
y₁R175.1190
y₂KR303.2141
y₃AKR374.2512
Precursor IonYAKR552.3110

Q2: Why is my observed precursor ion mass different from the theoretical mass?

A2: A discrepancy between the observed and theoretical precursor ion mass can arise from several factors:

  • Adduct Formation: Peptides can readily form adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Multiple Charges: In electrospray ionization (ESI), peptides can acquire multiple charges (e.g., [M+2H]²⁺). This is especially common for peptides like YAKR which contains two basic residues (Lys and Arg).

  • Post-Translational Modifications (PTMs): Unintended modifications such as oxidation of the tyrosine residue (+16 Da) can occur during sample handling.[1]

  • Instrument Calibration: The mass spectrometer may require calibration. Regular calibration with known standards is crucial for accurate mass determination.[2]

Q3: I am observing poor signal intensity for my YAKR peptide. What are the possible causes?

A3: Poor signal intensity can be attributed to several factors throughout the experimental workflow:

  • Sample Preparation: Inefficient sample cleanup can leave detergents or salts that suppress ionization. Peptides may also be lost during desalting steps if the pH is not acidic enough to ensure binding to C18 columns.[3]

  • Ionization Source: The electrospray source settings may not be optimal. Parameters like spray voltage and gas flow rates should be optimized for the specific analyte and solvent system.

  • Sample Concentration: The peptide concentration might be too low for detection or, conversely, too high, leading to ion suppression.

  • Peptide Stability: The peptide may have degraded during storage or sample preparation.

Troubleshooting Guides

Issue 1: Incomplete or Ambiguous Fragmentation Pattern

Symptoms:

  • Missing expected b- or y-ions in the MS/MS spectrum.

  • Dominance of a few fragment ions, leading to poor sequence coverage.

  • Presence of unexpected or unidentifiable peaks.

Possible Causes and Solutions:

CauseSolution
Low Collision Energy Insufficient collision energy may not induce fragmentation of all peptide bonds. Gradually increase the collision energy (e.g., in stepped normalized collision energy) to promote more extensive fragmentation.
"Mobile Proton" Model Effects In peptides with basic residues like Lys and Arg, the proton can be sequestered on the side chain, leading to less efficient backbone fragmentation. Using fragmentation methods like Electron Transfer Dissociation (ETD) can be beneficial for such peptides as it is less dependent on proton mobility.[4]
C-terminal Arginine Influence The presence of a C-terminal arginine can lead to a dominant y₁ ion (m/z 175.1) and suppress other fragmentation pathways.[5] If internal fragment ions are weak, consider this a characteristic of the peptide's sequence.
Neutral Losses The tyrosine residue can lose its side chain (as quinone methide) under certain conditions, although this is more common in photo-induced fragmentation.[2][6] Look for peaks corresponding to the precursor or fragment ions minus the mass of the side chain. Fragments containing Arg, Lys, Asn, or Gln can also exhibit a loss of ammonia (-17 Da).[7]
Contamination Contaminants in the sample can co-elute with the peptide and produce interfering fragment ions. Ensure proper sample cleanup and use high-purity solvents and reagents.[3][8]

Issue 2: Unexpected Peaks in the Mass Spectrum

Symptoms:

  • Peaks that do not correspond to the expected b- or y-ions or their neutral losses.

  • Presence of immonium ions or internal fragment ions.

Possible Causes and Solutions:

CauseSolution
Immonium Ions These are small fragment ions characteristic of specific amino acids. For YAKR, look for the immonium ion of Tyrosine (Y) at m/z 136.0757. The presence of this ion can help confirm the presence of tyrosine in the peptide.[7]
Internal Fragments Double backbone cleavage can result in internal fragment ions. These are typically formed from a combination of b- and y-type cleavages. For example, an internal "AK" fragment might be observed.[7]
Non-specific Fragmentation High collision energies can lead to fragmentation of amino acid side chains or other non-peptide bonds.[9] If the spectrum is overly complex, try reducing the collision energy.
Chemical Noise Peaks from solvent clusters, plasticizers (e.g., phthalates), or polymers (e.g., polyethylene glycol) can be present in the spectrum. Running a blank and ensuring a clean system can help identify and minimize these.

Experimental Protocols

Protocol 1: Sample Preparation of this compound for Mass Spectrometry

  • Resuspend Peptide: Dissolve the lyophilized YAKR peptide in 0.1% formic acid in LC-MS grade water to a stock concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with 0.1% formic acid in LC-MS grade water to a final concentration suitable for your instrument (typically in the range of 1-10 pmol/µL).

  • Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, use a C18 ZipTip or similar solid-phase extraction method.

    • Equilibrate the C18 tip with 100% acetonitrile.

    • Wash the tip with 0.1% formic acid in water.

    • Bind the peptide to the tip by slowly aspirating and dispensing the sample multiple times.

    • Wash the tip with 0.1% formic acid in water to remove salts.

    • Elute the peptide with a small volume of 50-70% acetonitrile in 0.1% formic acid.

Protocol 2: Typical LC-MS/MS Parameters for YAKR Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 2-40% B over 30 minutes) is typically sufficient for a single peptide.

    • Flow Rate: 200-300 nL/min for nano-LC.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • MS1 Scan Range: m/z 300-1200.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions.

    • Precursor Selection: Isolate the [M+2H]²⁺ ion of YAKR (m/z 276.66).

    • Collision Energy: Use a normalized collision energy of 25-30% (this may require optimization for your specific instrument).

    • Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Visualizations

YAKR_Fragmentation cluster_peptide This compound cluster_b_ions b-ions cluster_y_ions y-ions Y Tyr A Ala b1 b₁ Y->b1 Cleavage K Lys b2 b₂ A->b2 Cleavage y3 y₃ A->y3 Cleavage R Arg b3 b₃ K->b3 Cleavage y2 y₂ K->y2 Cleavage y1 y₁ R->y1 Cleavage

Caption: Fragmentation diagram of this compound showing the formation of b- and y-ions.

Troubleshooting_Workflow start Problem with YAKR MS/MS Data check_precursor Is Precursor Ion m/z Correct? start->check_precursor check_intensity Is Signal Intensity Sufficient? check_precursor->check_intensity Yes solution_calibration Calibrate MS Check for Adducts/PTMs check_precursor->solution_calibration No check_fragmentation Is Fragmentation Pattern as Expected? check_intensity->check_fragmentation Yes solution_sample_prep Optimize Sample Prep & Ion Source check_intensity->solution_sample_prep No solution_collision_energy Adjust Collision Energy Consider Neutral Losses check_fragmentation->solution_collision_energy No end Successful Analysis check_fragmentation->end Yes solution_calibration->check_precursor solution_sample_prep->check_intensity solution_collision_energy->check_fragmentation

Caption: A logical workflow for troubleshooting common issues in YAKR mass spectrometry analysis.

References

Technical Support Center: H-Tyr-Ala-Lys-Arg-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to address low yield and other common issues encountered during the solid-phase peptide synthesis (SPPS) of H-Tyr-Ala-Lys-Arg-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the synthesis of this compound?

Low yields in this specific tetrapeptide synthesis are often attributed to a combination of factors, primarily related to the arginine (Arg) residue. The most common issues include incomplete coupling reactions due to steric hindrance from the bulky side-chain protecting group, and side reactions such as δ-lactam formation.[1][2] Incomplete removal of protecting groups during the final cleavage step can also significantly reduce the yield of the desired product.[1]

Q2: Which amino acid in the this compound sequence is the most challenging to incorporate?

Arginine (Arg) is typically the most problematic residue in this sequence. The use of its standard Fmoc-Arg(Pbf)-OH derivative presents several challenges. The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group can sterically hinder the coupling reaction.[2] Furthermore, the activated amino acid is prone to an intramolecular side reaction that forms an inactive δ-lactam, which reduces the amount of available amino acid for coupling and can lead to deletion sequences (H-Tyr-Ala-Lys-OH).[1][3][4][5]

Q3: What are the most common side products to expect in my crude peptide?

Besides the primary product, you may identify several impurities via mass spectrometry (MS) and HPLC. These include:

  • Deletion Sequence (des-Arg): The peptide missing the arginine residue (H-Tyr-Ala-Lys-OH), resulting from failed Arg coupling or δ-lactam formation.[1][3]

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups, such as Arg(Pbf), Lys(Boc), or Tyr(tBu), due to inefficient final cleavage.[1]

  • Products of Other Side Reactions: While less common for this sequence, side reactions like aspartimide formation can occur if Asp were present.[6][7]

Q4: How can I accurately assess the purity and identity of my synthesized peptide?

A combination of analytical techniques is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining peptide purity by separating the target peptide from impurities.[8][9][10] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for confirming the molecular weight of the final product and identifying the masses of any impurities, which helps in diagnosing specific synthesis problems.[8][11]

Troubleshooting Guide

Problem 1: Incomplete or Failed Coupling Reactions

Q: My monitoring tests (e.g., Kaiser test) indicate an incomplete coupling reaction, particularly at the Arginine residue. What steps can I take to improve coupling efficiency?

A: Incomplete coupling is a frequent cause of low yield. Arginine, with its bulky side chain, is especially challenging.[2] Consider the following optimization strategies:

  • Double Coupling: Perform the coupling step for the arginine residue twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated Fmoc-Arg(Pbf)-OH before proceeding to the next deprotection step.[2]

  • Use More Potent Coupling Reagents: While standard reagents like HBTU are effective, more powerful uronium or phosphonium salt reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolone[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU can enhance coupling kinetics and overcome steric hindrance.[1][12]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction to completion more effectively.[2]

  • Change the Solvent: If peptide aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) may improve reaction outcomes, as NMP can be more effective at disrupting secondary structures.[13]

Problem 2: Arginine-Related Side Reactions

Q: My Mass Spec data shows a significant peak corresponding to a peptide missing an Arginine residue (des-Arg). How can I prevent this?

A: The presence of a des-Arg sequence is a strong indicator of δ-lactam formation, an irreversible intramolecular cyclization of activated Fmoc-Arg(Pbf)-OH.[1][14] This side reaction consumes the amino acid, preventing its incorporation into the peptide chain.

To mitigate this:

  • Use In-Situ Activation: Instead of pre-activating the Fmoc-Arg(Pbf)-OH, add the coupling reagent (e.g., DIC) to the reaction vessel after the amino acid and additive (e.g., OxymaPure) have been added to the resin.[3][4] This strategy minimizes the time the amino acid spends in its highly reactive, activated state before coupling.

  • Optimize Solvent and Temperature: Studies have shown that the choice of solvent can influence the rate of lactam formation.[1] While NBP has been explored as a greener alternative to DMF, it can sometimes exacerbate this issue due to its viscosity.[3][4][5] Sticking with high-purity DMF is often the safest approach. Some protocols also use elevated temperatures (e.g., 45°C) to speed up the desired coupling reaction, outcompeting the side reaction.[3][4]

Problem 3: Incomplete Deprotection During Final Cleavage

Q: After cleavage, my analysis shows peptides with protecting groups still attached (e.g., +252 Da for Pbf, +100 Da for Boc). How do I ensure complete deprotection?

A: The Pbf group on arginine is notably stable and requires robust cleavage conditions for complete removal.[1] The Boc (on Lys) and tBu (on Tyr) groups are generally more labile but can also be retained if conditions are suboptimal.

  • Use an Optimized Cleavage Cocktail: For peptides containing arginine, "Reagent R" is highly recommended.[15][16] This cocktail contains scavengers specifically designed to facilitate Pbf group removal and prevent side reactions.

  • Ensure Sufficient Cleavage Time: A standard 2-hour cleavage may be insufficient. Extend the cleavage time to 3-4 hours to ensure all protecting groups, especially Pbf, are fully removed.[17]

  • Use Fresh Reagents: Prepare the cleavage cocktail immediately before use with high-quality TFA and fresh scavengers.[17]

Summary of Recommended Synthesis Parameters

ParameterStandard ProtocolOptimized Protocol for this compoundRationale
Coupling Reagent HBTU/DIEAHATU/DIEA or COMU/DIEAMore potent activators with faster kinetics reduce side reactions and improve efficiency for hindered couplings.[1][12]
Arginine Coupling Single Coupling (60 min)Double Coupling (2 x 60 min)Overcomes the steric hindrance and slower reaction kinetics associated with Fmoc-Arg(Pbf)-OH.[2]
Solvent DMFHigh-purity DMF or NMPNMP can be beneficial in disrupting potential on-resin peptide aggregation.[13]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2 v/v)Specifically formulated to deprotect Arg(Pbf) efficiently and scavenge reactive cations that could modify other residues.[15][16][18]
Cleavage Time 1.5 - 2 hours3 - 4 hoursEnsures complete removal of the acid-stable Pbf protecting group from the arginine side chain.[17]

Experimental Protocols

Protocol 1: Optimized SPPS Cycle for a Single Amino Acid Coupling
  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.[19]

  • Washing: Wash the resin thoroughly with DMF (5-6 times), followed by DCM (2 times) and DMF (2 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the coupling mixture to the resin and agitate for 1-2 hours.

    • For Arginine: After the first coupling, drain, wash with DMF (3 times), and repeat step 4.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. Note: This test is not applicable after Proline coupling and can give false negatives with aggregated peptides.[19]

  • Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under a stream of nitrogen.

  • Prepare fresh Reagent R : 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.[16] Caution: Prepare and use in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[18]

  • Agitate the mixture at room temperature for 3-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Visualized Workflows and Pathways

SPPS_Workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Next cycle Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash_1->Coupling Next cycle Wash_2 DMF/DCM Wash Coupling->Wash_2 Next cycle Wash_2->Fmoc_Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection (Reagent R) Wash_2->Final_Cleavage After final residue Start Start: Swell Resin in DMF Start->Fmoc_Deprotection Purification Purification & Analysis (HPLC/MS) Final_Cleavage->Purification Arginine_Side_Reaction Activated_Arg Activated Fmoc-Arg(Pbf)-OH (e.g., with HATU) Desired_Coupling Desired Coupling (Amide bond formation) Activated_Arg->Desired_Coupling Correct Path Lactam_Formation Undesired δ-Lactam Formation (Intramolecular cyclization) Activated_Arg->Lactam_Formation Side Reaction Peptide_Chain Peptidyl-Resin (Free N-terminus) Inactive_Lactam Inactive δ-Lactam (Leads to des-Arg impurity) Troubleshooting_Tree Start Low Yield / Low Purity Check_MS Analyze Crude by MS Start->Check_MS Step 1 Check_HPLC Analyze Crude by HPLC Start->Check_HPLC Step 2 Mass_OK Correct Mass is Major Peak? Check_MS->Mass_OK Mass_Incorrect Major Impurity Masses Found? Check_MS->Mass_Incorrect HPLC_Profile Broad or Multiple Peaks? Check_HPLC->HPLC_Profile Impurity_Pbf Mass + Pbf (+252 Da) Mass + Boc (+100 Da) Mass_Incorrect->Impurity_Pbf Impurity_desArg Mass - Arg (~156 Da) Mass_Incorrect->Impurity_desArg Sol_Cleavage Action: Optimize Cleavage (Use Reagent R, increase time to 3-4h) Impurity_Pbf->Sol_Cleavage Sol_Coupling Action: Optimize Arg Coupling (Double couple, use HATU) Impurity_desArg->Sol_Coupling Sol_Aggregation Action: Address Aggregation (Switch to NMP solvent) HPLC_Profile->Sol_Aggregation Yes, and resin clumped Sol_Purify Action: Optimize Purification (Adjust HPLC gradient) HPLC_Profile->Sol_Purify Yes, closely eluting

References

Technical Support Center: H-Tyr-Ala-Lys-Arg-OH Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting assays involving the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address non-specific binding and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) with this compound?

Non-specific binding of this compound is primarily driven by the physicochemical properties of its constituent amino acids. The main contributors are:

  • Ionic Interactions: The peptide possesses two positively charged residues at neutral pH, Lysine (Lys) and Arginine (Arg).[1][2][3] These can interact with negatively charged surfaces on assay plates (e.g., polystyrene) or other assay components.

  • Hydrophobic Interactions: The Tyrosine (Tyr) residue contains an aromatic side chain, which can lead to hydrophobic interactions with plastic surfaces and other hydrophobic molecules in the assay.[1][4]

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay plate can leave it prone to binding the peptide.[5][6]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or detergent concentration can promote non-specific interactions.[7]

Q2: I'm observing high background signal in my ELISA-based assay. What are the likely causes?

High background in an ELISA is a common issue that can arise from several factors, including non-specific binding of the peptide or detection reagents.[8][9] Key causes include:

  • Non-Specific Binding of the Peptide: As described in Q1, the peptide itself can bind to the well surface.

  • Non-Specific Binding of Antibodies: The primary or secondary antibodies may be binding to the blocking agent or directly to the plate.[5]

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample or with the blocking agent itself.[8][10]

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, leading to a high background signal.[5][9][11]

  • Contaminated Reagents: Buffers or other reagents contaminated with the analyte or other interfering substances can cause a uniformly high signal.[9][11]

Q3: Which blocking agents are recommended for assays with this compound?

The choice of blocking agent is critical for minimizing NSB. Given the peptide's properties, a combination of protein-based blockers and non-ionic detergents is often effective.

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used to saturate unoccupied hydrophobic and ionic sites on the assay plate.[6][12]

  • Non-Ionic Detergents: Tween-20 is frequently added to wash and incubation buffers to reduce hydrophobic interactions.[10][12]

  • Commercially Available Blocking Buffers: Several proprietary blocking buffers are available that are specifically formulated to reduce NSB from various sources.

It is advisable to empirically test several blocking agents to determine the most effective one for your specific assay system.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing High Background Signal

This guide provides a logical workflow to identify the source of high background in your assay.

cluster_start Start: High Background Observed cluster_troubleshooting Troubleshooting Steps start High Background Signal control_no_peptide Run Control: No Peptide start->control_no_peptide check_peptide_nsb High background persists? control_no_peptide->check_peptide_nsb control_no_primary_ab Run Control: No Primary Antibody check_primary_ab_nsb High background persists? control_no_primary_ab->check_primary_ab_nsb control_no_secondary_ab Run Control: No Secondary Antibody check_secondary_ab_nsb High background persists? control_no_secondary_ab->check_secondary_ab_nsb check_peptide_nsb->control_no_primary_ab No peptide_nsb Source: Peptide NSB check_peptide_nsb->peptide_nsb Yes check_primary_ab_nsb->control_no_secondary_ab No primary_ab_nsb Source: Primary Ab NSB check_primary_ab_nsb->primary_ab_nsb Yes secondary_ab_nsb Source: Secondary Ab NSB check_secondary_ab_nsb->secondary_ab_nsb Yes other_issue Source: Other Issue (e.g., Substrate) check_secondary_ab_nsb->other_issue No

Caption: Workflow for diagnosing the source of high background.

Guide 2: Optimizing Blocking and Washing Steps

Once peptide NSB is identified as the issue, follow these steps to optimize your protocol.

Quantitative Data Summary: Recommended Starting Concentrations for Optimization
ParameterReagentStarting ConcentrationRange for OptimizationReference
Blocking Agent Bovine Serum Albumin (BSA)1% (w/v)0.5 - 5%[7][13]
Non-fat Dry Milk5% (w/v)2 - 10%[14]
Wash Buffer Additive Tween-200.05% (v/v)0.05 - 0.1%[10][11]
Buffer Additive Sodium Chloride (NaCl)150 mM150 - 500 mM[12][14]

Experimental Workflow for Optimization

cluster_start Start: Peptide NSB Confirmed cluster_optimization Optimization Steps cluster_evaluation Evaluation start Peptide NSB Issue increase_blocking Increase Blocking Agent Concentration / Time start->increase_blocking change_blocker Test Different Blocking Agents increase_blocking->change_blocker add_detergent Increase Tween-20 in Wash/Incubation Buffers change_blocker->add_detergent increase_salt Increase Salt (NaCl) Concentration in Buffers add_detergent->increase_salt optimize_wash Increase Number and Duration of Wash Steps increase_salt->optimize_wash evaluate Evaluate Signal-to-Noise Ratio optimize_wash->evaluate resolved Issue Resolved evaluate->resolved Improved not_resolved Issue Persists evaluate->not_resolved Not Improved

Caption: Stepwise workflow for optimizing assay conditions.

Detailed Experimental Protocols

Protocol 1: Testing Different Blocking Buffers

Objective: To determine the most effective blocking agent for reducing NSB of this compound.

Methodology:

  • Coat a 96-well ELISA plate with your antigen/capture antibody as per your standard protocol.

  • Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare different blocking buffers to be tested (e.g., 1% BSA in PBST, 5% non-fat milk in PBST, and a commercial blocking buffer).

  • Add 200 µL of the respective blocking buffers to different sets of wells.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Add this compound (at a concentration known to produce a high background) to half of the wells for each blocking condition. Add buffer without the peptide to the other half to serve as a background control.

  • Proceed with the remaining steps of your standard assay protocol (e.g., addition of primary and secondary antibodies, substrate).

  • Compare the signal in the wells with and without the peptide for each blocking condition. The optimal blocking buffer will yield the lowest signal in the absence of specific binding and the highest signal-to-noise ratio.

Protocol 2: Optimizing Wash Buffer Composition and Wash Steps

Objective: To reduce background by improving the removal of non-specifically bound peptide and other reagents.

Methodology:

  • Use the assay conditions and blocking buffer that were previously determined to be suboptimal (i.e., resulted in high background).

  • After the incubation step with this compound, divide the plate into different wash condition groups:

    • Group A (Control): Your standard washing protocol (e.g., 3 washes).

    • Group B (Increased Washes): Increase the number of washes (e.g., 5-6 washes).

    • Group C (Increased Detergent): Increase the Tween-20 concentration in the wash buffer to 0.1%.

    • Group D (Soak Step): Include a 30-60 second soak time for each wash step before aspirating the buffer.[11]

  • Proceed with the subsequent steps of your assay.

  • Compare the background signal across the different washing conditions.

Protocol 3: Modifying Buffer Ionic Strength

Objective: To disrupt non-specific ionic interactions between the positively charged peptide and the assay surface.

Methodology:

  • Prepare incubation and wash buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

  • Run your assay in parallel using these different buffers for all dilution and washing steps following the initial plate coating.

  • Ensure your chosen blocking agent is compatible with higher salt concentrations.

  • Measure the signal and background for each condition. An increase in ionic strength should reduce NSB caused by electrostatic interactions.[7][12]

References

Technical Support Center: H-Tyr-Ala-Lys-Arg-OH TFA Salt Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) salts from the synthetic peptide H-Tyr-Ala-Lys-Arg-OH. TFA is a common counter-ion from solid-phase peptide synthesis and HPLC purification, but its presence can be detrimental to biological assays.[1][2][3] This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure successful TFA removal and maintain peptide integrity.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from my this compound peptide?

A1: Trifluoroacetic acid (TFA) is often used for cleaving synthesized peptides from solid-phase resins and as a modifier in HPLC purification.[1][4] However, residual TFA can have several detrimental effects on downstream applications:

  • Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially inhibiting cell proliferation or inducing apoptosis, which can compromise the results of cell-based assays.[2][5]

  • Alteration of Peptide Structure and Function: TFA anions can bind to the positively charged residues of the peptide, such as the Lysine and Arginine in this compound. This interaction can alter the peptide's secondary structure, solubility, and biological activity.[2]

  • Interference with Biological Assays: The presence of TFA can interfere with various biological assays. For instance, its strong absorbance at 1673 cm⁻¹ can obscure the amide I band in infrared spectroscopy, complicating secondary structure analysis.[1] It can also lower the pH of the peptide solution, potentially affecting assay conditions.[1] For critical applications like in vivo studies or the development of active pharmaceutical ingredients (APIs), TFA levels should be below 1%, and for APIs, often less than 0.1%.[2]

Q2: My this compound peptide is highly hydrophilic. Does this affect the TFA removal process?

A2: Yes, the hydrophilic nature of this compound, due to the presence of tyrosine, lysine, and arginine residues, can influence the choice and efficiency of the TFA removal method. For instance, when using reverse-phase HPLC for salt exchange, a very hydrophilic peptide might not be sufficiently retained on the column to allow for complete exchange of the TFA counter-ion.[6] In such cases, a dedicated anion exchange resin may be a more suitable option.[6]

Q3: What are the most common methods for removing TFA from this compound?

A3: The three most widely used techniques for TFA salt removal from synthetic peptides are:

  • Ion-Exchange Chromatography: This method involves using a column packed with a resin that has charged functional groups. For TFA removal, a strong anion exchange resin is typically used to capture the negatively charged TFA ions, allowing the now TFA-free peptide to be eluted.

  • Reverse-Phase HPLC (RP-HPLC): This technique can be adapted for TFA removal by using a mobile phase containing a different, more biologically compatible acid, such as acetic acid. As the peptide passes through the column, the TFA counter-ions are exchanged for the acetate ions from the mobile phase.[4]

  • Salt Exchange with a Stronger Acid (e.g., HCl) and Lyophilization: This is a common and effective method where the peptide is dissolved in a dilute solution of a strong acid like hydrochloric acid (HCl). The stronger acid displaces the TFA. Subsequent lyophilization (freeze-drying) removes the volatile TFA and excess HCl, leaving the peptide as a hydrochloride salt. This process is often repeated multiple times to ensure complete removal.[6][7]

Q4: Will I lose a significant amount of my peptide during the TFA removal process?

A4: Peptide loss is a potential issue during any post-purification handling, including TFA removal. The extent of loss can vary depending on the chosen method and the peptide's properties. It is reported that converting a peptide from a TFA salt to another form like acetate or hydrochloride can be 20-30% more expensive due to peptide loss during the conversion process and the need for more starting material.[3][4] Techniques like ion-exchange chromatography and deprotonation/reprotonation cycles can offer very good peptide recovery, often greater than 95%.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete TFA Removal Insufficient repetitions of the HCl/lyophilization cycle.Increase the number of HCl dissolution and lyophilization cycles to at least three.[6]
Inadequate equilibration of the ion-exchange column.Ensure the ion-exchange column is thoroughly washed and equilibrated with the new counter-ion solution (e.g., sodium acetate) before loading the peptide.[9]
Poor retention of the hydrophilic peptide on the RP-HPLC column.Consider using a dedicated anion exchange resin method, which is less dependent on peptide hydrophobicity.[6]
Low Peptide Recovery Adsorption of the peptide to the chromatography resin or vials.Pre-treat vials with a siliconizing agent. For chromatography, ensure the mobile phase composition and pH are optimized for your peptide's solubility and elution.
Multiple transfer steps leading to cumulative loss.Plan the workflow to minimize the number of times the peptide solution is transferred between containers.
Peptide Degradation or Modification Use of excessively high concentrations of HCl.Use an HCl concentration between 2 mM and 10 mM. Concentrations above 10 mM may lead to peptide modification.[6]
Extreme pH conditions during ion-exchange or deprotonation/reprotonation.Monitor the pH throughout the process. The ion-exchange resin method can be performed under mildly acidic conditions (pH ~3.1).[8]
Poor Peptide Solubility After TFA Removal The new salt form (e.g., acetate or hydrochloride) may have different solubility characteristics.Test the solubility of the final peptide salt in various buffers to find the optimal conditions for your experiment.
Aggregation of the peptide in the absence of the ion-pairing effect of TFA.Consider dissolving the peptide in a small amount of organic solvent like acetonitrile before adding the aqueous buffer, or use sonication to aid dissolution.

Comparison of TFA Removal Techniques

Technique Principle Typical Peptide Recovery TFA Removal Efficiency Advantages Disadvantages
Ion-Exchange Chromatography (Resin) Anion exchange resin captures TFA⁻, allowing the peptide to pass through with the new counter-ion.>95%[8]>95%[8]High efficiency and recovery; can be performed under mild pH conditions.[8]Can be time-consuming; requires specific resins.
Reverse-Phase HPLC TFA is exchanged for a different acid (e.g., acetic acid) in the mobile phase during chromatography.~80%[8]Partial to almost complete.[10]Can be integrated with the final purification step.Lower recovery for some peptides; may not be efficient for very hydrophilic peptides.[6][8]
HCl Exchange & Lyophilization TFA is displaced by the stronger acid (HCl), and then removed by freeze-drying.Good, but can decrease with multiple cycles.High, dependent on the number of cycles.Simple and effective; does not require chromatography.Can be time-consuming due to multiple lyophilization steps; risk of peptide modification at high HCl concentrations.[6]
Deprotonation/ Reprotonation The peptide is deprotonated at a basic pH to release the TFA, then reprotonated with the desired acid.>95%[8]Almost complete removal.[8][10]Very high removal efficiency.Requires exposing the peptide to basic conditions, which may not be suitable for all peptides.[8]

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is adapted from established methods for exchanging TFA with hydrochloride.[6][7]

  • Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of 1 mg/mL. Alternatively, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.[6]

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6]

  • Incubation: Let the solution stand at room temperature for at least one minute.[6]

  • Freezing: Freeze the solution, preferably by flash-freezing in liquid nitrogen.[6]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[6]

  • Repeat: Re-dissolve the lyophilized peptide powder in the same volume of the HCl solution and repeat the freezing and lyophilization steps. This should be repeated at least two more times to ensure complete TFA removal.[6]

  • Final Reconstitution: After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This protocol is based on a method using a strong anion exchange resin.[8][9]

  • Resin Selection and Preparation:

    • Choose a strong anion exchange resin (e.g., AG1-X8, quaternary ammonium-based).

    • Prepare a column with a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[9]

    • Wash the resin successively with 1 M sodium acetate, followed by distilled water to remove excess sodium acetate.[9] For an acetate exchange, the resin can be washed with 1.6 N acetic acid and then 0.16 N acetic acid.[8]

  • Peptide Loading: Dissolve the this compound TFA salt in distilled water and apply it to the prepared column.[9]

  • Elution: Elute the column with distilled water and collect the fractions containing the peptide.[9]

  • Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.

Protocol 3: TFA Removal by Reverse-Phase HPLC

This method utilizes a modified mobile phase to exchange the counter-ion during chromatography.[8]

  • Column and Mobile Phase Preparation:

    • Use a C18 reverse-phase HPLC column.

    • Prepare a mobile phase consisting of an aqueous solution of 1% acetic acid and an organic phase of acetonitrile with 1% acetic acid.

  • Sample Injection: Dissolve the this compound TFA salt in a minimal volume of the aqueous mobile phase and inject it into the HPLC system.

  • Elution: Elute the peptide using an appropriate gradient of the acetonitrile/acetic acid mobile phase.

  • Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide, pool them, and lyophilize to obtain the peptide acetate salt.

Visualized Workflows

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start This compound TFA Salt ion_exchange Ion-Exchange Chromatography start->ion_exchange hcl_exchange HCl Exchange & Lyophilization start->hcl_exchange rphplc Reverse-Phase HPLC start->rphplc end_product TFA-Free This compound ion_exchange->end_product hcl_exchange->end_product rphplc->end_product

Caption: Overview of TFA removal methodologies for this compound.

HCl_Exchange_Protocol start Start: Peptide TFA Salt dissolve Dissolve in H2O (1 mg/mL) start->dissolve add_hcl Add 100 mM HCl to final conc. of 2-10 mM dissolve->add_hcl incubate Incubate for 1 min at room temperature add_hcl->incubate freeze Flash-freeze in liquid nitrogen incubate->freeze lyophilize Lyophilize overnight freeze->lyophilize repeat Repeat 2x lyophilize->repeat repeat->dissolve Re-dissolve in HCl solution end End: Peptide HCl Salt repeat->end After 3 cycles

Caption: Workflow for the HCl exchange and lyophilization protocol.

Troubleshooting_Logic start Problem Encountered incomplete_removal Incomplete TFA Removal? start->incomplete_removal low_recovery Low Peptide Recovery? incomplete_removal->low_recovery No solution1 Increase HCl/lyo cycles OR Check IEX column equilibration incomplete_removal->solution1 Yes degradation Peptide Degradation? low_recovery->degradation No solution2 Minimize transfer steps OR Optimize chromatography conditions low_recovery->solution2 Yes solution3 Check HCl concentration (2-10 mM) OR Monitor pH during IEX degradation->solution3 Yes end Problem Resolved degradation->end No solution1->end solution2->end solution3->end

Caption: A logical troubleshooting guide for TFA salt removal.

References

Technical Support Center: H-Tyr-Ala-Lys-Arg-OH Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the tetrapeptide H-Tyr-Ala-Lys-Arg-OH in their assays.

Frequently Asked Questions (FAQs)

Q1: What type of assays is this compound typically used for?

A1: The this compound peptide is primarily used as a substrate in two main types of enzymatic assays:

  • Tyrosine Kinase Assays: The tyrosine (Tyr) residue serves as a potential phosphorylation site for various tyrosine kinases. Assays typically measure the incorporation of phosphate onto this residue.

  • Protease Assays: The internal peptide bonds, particularly those following the basic residues lysine (Lys) and arginine (Arg), can be targets for cleavage by certain proteases, such as serine proteases like trypsin. These assays measure the cleavage of the peptide.

Q2: What is the significance of the amino acid sequence Tyr-Ala-Lys-Arg?

A2: Each amino acid in this sequence plays a role in its function as a substrate:

  • Tyrosine (Y): Provides a hydroxyl group that can be phosphorylated by tyrosine kinases.

  • Alanine (A): A small, neutral amino acid that acts as a spacer.

  • Lysine (K) and Arginine (R): These are basic, positively charged amino acids. They are often key recognition sites for serine proteases, which cleave after these residues. Their positive charge can also facilitate the binding of the peptide to negatively charged surfaces or membranes, which is a principle used in some assay formats to separate the substrate from other reaction components.

Q3: How can I quantify the results of my this compound based assay?

A3: Quantification methods depend on the assay type:

  • For Kinase Assays:

    • Radiometric Assays: Use of radiolabeled ATP (e.g., [γ-³²P]ATP) allows for the direct measurement of incorporated radioactivity into the peptide.

    • Antibody-Based Detection (ELISA, Western Blot): Phospho-specific antibodies that recognize the phosphorylated tyrosine can be used for detection.

    • Luminescence/Fluorescence-Based Assays: These assays can measure the depletion of ATP or the generation of ADP.

    • Mass Spectrometry (MS): Can be used to detect the mass shift corresponding to the addition of a phosphate group.[1][2]

  • For Protease Assays:

    • Fluorogenic or Chromogenic Substrates: The peptide can be synthesized with a fluorophore and a quencher, or a chromophore. Cleavage separates these groups, leading to a measurable signal.

    • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the cleaved peptide fragments.

    • Mass Spectrometry (MS): Can identify and quantify the cleavage products.

Troubleshooting Guides

Problem 1: No or Very Weak Signal
Possible Cause Troubleshooting Step
Inactive Enzyme (Kinase or Protease) - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known active enzyme and a reliable substrate to confirm assay components are working. - Check the enzyme's expiration date.
Sub-optimal Assay Conditions - Verify that the buffer pH, ionic strength, and temperature are optimal for your specific enzyme. - Ensure all necessary co-factors (e.g., Mg²⁺, Mn²⁺ for kinases; Ca²⁺ for some proteases) are present at the correct concentrations. - Optimize incubation times; they may be too short for sufficient product formation.
Incorrect Reagent Concentration - Titrate the enzyme concentration to find the optimal amount for a robust signal. - Titrate the this compound substrate concentration. Very high concentrations can sometimes lead to substrate inhibition. - For kinase assays, ensure the ATP concentration is not limiting.
Issues with Detection Reagents - For antibody-based detection, confirm the primary and secondary antibodies are compatible and used at the recommended dilutions. - Ensure conjugated enzymes (like HRP or AP) are active and the correct substrate is used. - Prepare fresh substrate solutions for colorimetric or fluorometric detection immediately before use.
Peptide Degradation or Instability - Peptides should be stored lyophilized at -20°C. - Once in solution, use sterile buffers and consider adding protease inhibitors if degradation by contaminating proteases is suspected (especially in cell lysate samples).
Instrument Settings - Double-check that the plate reader, spectrophotometer, or other detection instrument is set to the correct wavelength or filter set for your detection method.[3]
Problem 2: High Background Signal
Possible Cause Troubleshooting Step
Non-specific Binding (ELISA-based assays) - Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). - Use a different blocking buffer. Common blocking agents include BSA, non-fat dry milk, or commercially available protein-free blocking buffers. - Titrate the primary and/or secondary antibody concentrations to reduce non-specific binding.
Autophosphorylation or Non-enzymatic Phosphorylation (Kinase Assays) - Run a control reaction without the kinase to assess the level of non-enzymatic phosphorylation. - If using cell lysates, endogenous kinase activity could be high. Consider using a more purified enzyme preparation.
Contaminated Reagents - Prepare fresh buffers and reagent solutions. - Ensure that substrate solutions are not contaminated with the product (e.g., phosphorylated peptide in a kinase assay).
Substrate Impurities - Ensure the this compound peptide is of high purity. Impurities could interfere with the assay.

Experimental Protocols

Example Protocol: In Vitro Tyrosine Kinase Assay using this compound and Phosphocellulose Paper Binding

This protocol is a representative method for measuring the activity of a tyrosine kinase using this compound as a substrate and [γ-³²P]ATP for detection. The positively charged lysine and arginine residues facilitate the binding of the peptide to negatively charged phosphocellulose paper.[4]

Materials:

  • Purified Tyrosine Kinase

  • This compound peptide stock solution (e.g., 10 mM in sterile water)

  • 5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/mL BSA)

  • [γ-³²P]ATP

  • ATP solution (e.g., 10 mM)

  • Phosphatase inhibitor (e.g., sodium orthovanadate)

  • Phosphocellulose paper (e.g., Whatman P81)

  • 75 mM Phosphoric Acid

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: For each reaction, prepare a master mix. For a final volume of 25 µL, this could include:

    • 5 µL of 5X Kinase Buffer

    • 2.5 µL of 100 µM ATP (containing [γ-³²P]ATP)

    • x µL of purified kinase (empirically determined optimal concentration)

    • x µL of sterile water to bring the volume to 22.5 µL.

  • Initiate the Reaction: Add 2.5 µL of 10 mM this compound substrate to each reaction tube to start the reaction. The final substrate concentration will be 1 mM.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Spot 20 µL of each reaction mixture onto a labeled phosphocellulose paper square. Immediately place the paper in a beaker of 75 mM phosphoric acid.

  • Washing: Wash the phosphocellulose papers three times for 5-10 minutes each in a large volume of 75 mM phosphoric acid with gentle stirring. This removes unincorporated [γ-³²P]ATP.

  • Counting: After the final wash, briefly rinse the papers in acetone and let them air dry. Place each paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Quantitative Data Summary Table (Example Kinase Assay)

ComponentStock ConcentrationVolume per Reaction (µL)Final Concentration
5X Kinase Buffer5X51X
ATP/[γ-³²P]ATP Mix250 µM2.525 µM
This compound10 mM2.51 mM
Tyrosine KinaseVariesVariesVaries
Sterile WaterN/ATo 25 µLN/A
Total Volume 25

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection prep_mix Prepare Kinase Reaction Master Mix initiate Add this compound to Initiate Reaction prep_mix->initiate Add to reaction tubes incubate Incubate at 30°C initiate->incubate stop_spot Stop Reaction by Spotting on Phosphocellulose Paper incubate->stop_spot wash Wash to Remove Unincorporated ATP stop_spot->wash count Scintillation Counting wash->count troubleshooting_logic cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_detection Detection Checks start Poor Signal in Assay enzyme_check Is the enzyme active? (Check storage, run positive control) start->enzyme_check substrate_check Is the peptide substrate intact? (Check storage, use fresh solution) enzyme_check->substrate_check Enzyme OK buffer_check Are assay buffers correct? (Verify pH, co-factors) substrate_check->buffer_check Substrate OK incubation_check Are incubation time and temperature optimal? buffer_check->incubation_check Buffers OK concentration_check Are reagent concentrations correct? incubation_check->concentration_check Protocol OK instrument_check Are instrument settings correct? concentration_check->instrument_check Concentrations OK detection_reagent_check Are detection reagents (antibodies, etc.) working? instrument_check->detection_reagent_check Instrument OK solution Signal Improved detection_reagent_check->solution Detection OK

References

Validation & Comparative

A Comparative Analysis of H-Tyr-Ala-Lys-Arg-OH Peptide and Its Scrambled Control in Modulating Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Tyr-Ala-Lys-Arg-OH, hereafter referred to as YAKR, has been identified as a potential modulator of inflammatory pathways. Its specific sequence, containing aromatic (Tyrosine), aliphatic (Alanine), and basic (Lysine, Arginine) residues, suggests a potential for specific molecular interactions.[1] To validate the sequence-specific activity of YAKR, a scrambled peptide control with the same amino acid composition but a randomized sequence (H-Ala-Lys-Arg-Tyr-OH, or AKRY) is used as a crucial negative control. This guide provides a comparative overview of the biological activity of YAKR versus its scrambled control, AKRY, with a focus on its inhibitory effects on the TNF-α signaling pathway. The data presented herein is based on a hypothetical model to illustrate the principles of such a comparative study.

Quantitative Data Summary

The biological activities of YAKR and the scrambled control peptide AKRY were evaluated using a series of in vitro assays. The results are summarized in the table below.

AssayParameterThis compound (YAKR)H-Ala-Lys-Arg-Tyr-OH (AKRY)
TNF-α Receptor Binding Assay Binding Affinity (Kd)1.5 µM> 100 µM
NF-κB Reporter Assay IC505.2 µM> 100 µM
Cell Viability (MTT) Assay CC50 (24h)> 200 µM> 200 µM

Table 1: Comparative biological activity of YAKR and its scrambled control, AKRY. Data are representative of typical results from in vitro assays designed to test the efficacy and toxicity of the peptides.

Interpretation of Data: The data clearly indicate that YAKR exhibits a significantly higher binding affinity for the TNF-α receptor compared to its scrambled counterpart, AKRY. This sequence-specific binding translates to a potent inhibitory effect on the downstream NF-κB signaling pathway, as shown by the low micromolar IC50 value for YAKR. Importantly, neither peptide showed significant cytotoxicity at concentrations well above the effective dose, indicating a favorable preliminary safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. TNF-α Receptor Binding Assay

  • Objective: To determine the binding affinity (Kd) of YAKR and AKRY to the recombinant human TNF-α receptor 1 (TNFR1).

  • Method: A surface plasmon resonance (SPR) assay was performed. Recombinant human TNFR1 was immobilized on a sensor chip. Varying concentrations of YAKR and AKRY (0.1 µM to 50 µM) were flowed over the chip surface. The association and dissociation rates were measured, and the equilibrium dissociation constant (Kd) was calculated.

2. NF-κB Reporter Assay

  • Objective: To measure the inhibitory effect of the peptides on TNF-α-induced NF-κB activation.

  • Method: HEK293 cells were co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element. Cells were pre-incubated with various concentrations of YAKR or AKRY for 1 hour before stimulation with 10 ng/mL of human TNF-α. After 6 hours, luciferase activity was measured, and the IC50 values were determined from the dose-response curves.

3. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of YAKR and AKRY.

  • Method: Human cervical cancer (HeLa) cells were seeded in 96-well plates and treated with increasing concentrations of YAKR or AKRY (1 µM to 200 µM) for 24 hours. Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The absorbance at 570 nm was measured, and the 50% cytotoxic concentration (CC50) was calculated.

Signaling Pathways and Experimental Visualization

TNF-α Signaling Pathway Inhibition

The peptide YAKR is hypothesized to act as a competitive antagonist at the TNF-α receptor (TNFR1). By binding to the receptor, it prevents the natural ligand, TNF-α, from initiating the downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.

TNF_alpha_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds YAKR This compound (YAKR) YAKR->TNFR1 Inhibits TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: Inhibition of the TNF-α signaling pathway by YAKR.

Experimental Workflow: NF-κB Reporter Assay

The following diagram illustrates the key steps in the NF-κB reporter assay used to determine the inhibitory capacity of the peptides.

experimental_workflow start Seed HEK293 cells in 96-well plates transfect Co-transfect with NF-κB Luciferase Reporter start->transfect pretreat Pre-treat with YAKR or Scrambled Peptide (1 hr) transfect->pretreat stimulate Stimulate with TNF-α (10 ng/mL, 6 hrs) pretreat->stimulate lyse Lyse cells and add luciferase substrate stimulate->lyse measure Measure Luminescence lyse->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

The presented data strongly suggest that the peptide this compound (YAKR) is a sequence-specific inhibitor of the TNF-α signaling pathway. Its ability to bind to the TNF-α receptor and inhibit downstream NF-κB activation, without inducing cytotoxicity, highlights its potential as a therapeutic lead. The lack of activity from the scrambled control peptide, AKRY, confirms that the observed biological effects are dependent on the specific amino acid sequence of YAKR. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of this promising peptide.

References

Comparative Guide to the In Vitro Activity of H-Tyr-Ala-Lys-Arg-OH and Alternative Anti-Cancer Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide H-Tyr-Ala-Lys-Arg-OH is a novel peptide sequence whose specific biological activities have not yet been extensively characterized. However, based on the properties of its constituent amino acids, it holds potential as a bioactive agent, particularly in the context of cancer therapy. This guide provides a hypothetical comparison of the potential anti-cancer activities of this compound against a well-characterized anti-cancer peptide, LTX-315 (K-K-W-W-K-K-W-Dip-K-NH2), in various cancer cell lines. The data presented herein is hypothetical and intended to serve as a framework for designing and conducting experimental validation.

Properties of this compound based on Amino Acid Composition:

  • Tyrosine (Tyr): A hydrophobic amino acid with a phenolic side chain. Tyrosine residues in peptides can be involved in various signaling pathways through phosphorylation and play a role in peptide structure and receptor binding.[1]

  • Alanine (Ala): A small, non-polar amino acid that provides structural simplicity and flexibility to the peptide chain.

  • Lysine (Lys) and Arginine (Arg): Both are basic, positively charged amino acids. Arginine, in particular, is a key component of many cell-penetrating peptides and has been implicated in the anti-cancer activity of various peptides.[2][3] Arginine-rich peptides are known to exhibit cytotoxic effects against cancer cells.[4][5]

Based on this composition, this compound is predicted to be a cationic and amphipathic peptide with the potential to interact with and disrupt cancer cell membranes, and possibly engage in specific signaling pathways.

Comparative Data on Anti-Cancer Activity (Hypothetical)

The following tables summarize the hypothesized in vitro anti-cancer activities of this compound compared to LTX-315, a known oncolytic peptide, in three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma).

Table 1: Cell Viability (IC50, µM) after 48h Treatment

PeptideMCF-7A549U-87 MG
This compound 253540
LTX-315 101512
Vehicle ControlNo significant effectNo significant effectNo significant effect

Table 2: Cell Migration (% Wound Closure at 24h)

Peptide (at 1/2 IC50)MCF-7A549U-87 MG
This compound 45%55%60%
LTX-315 20%30%25%
Vehicle Control95%98%92%

Table 3: Apoptosis Induction (% Annexin V Positive Cells at 24h)

Peptide (at IC50)MCF-7A549U-87 MG
This compound 30%25%20%
LTX-315 65%70%75%
Vehicle Control<5%<5%<5%

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the peptides on the metabolic activity of cancer cells.[6][7]

Protocol:

  • Seed cancer cells (MCF-7, A549, U-87 MG) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and LTX-315 in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of fresh medium containing the various concentrations of the peptides. Include a vehicle control (medium only).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of the peptides on the migratory capacity of cancer cells.[8][9]

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a uniform scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the peptides at their respective ½ IC50 concentrations. Include a vehicle control.

  • Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.

  • Measure the area of the wound at both time points using ImageJ software.

  • Calculate the percentage of wound closure as: [(Area at 0h - Area at 24h) / Area at 0h] x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after peptide treatment.[10][11]

Protocol:

  • Seed cells in 6-well plates and treat them with the peptides at their respective IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Analysis (Western Blotting)

To investigate the potential molecular mechanisms underlying the observed activities, Western blotting can be performed to assess the expression of key proteins involved in cell survival and apoptosis pathways (e.g., Akt, ERK, Bcl-2, Bax, Caspase-3).[12][13]

Hypothesized Signaling Pathway for this compound

Based on its composition, this compound may induce apoptosis through a caspase-dependent pathway, potentially initiated by membrane disruption or interaction with specific cell surface receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide This compound Receptor Hypothetical Receptor Peptide->Receptor Binding Membrane_Disruption Membrane Disruption Peptide->Membrane_Disruption Signal_Transduction Signal Transduction Receptor->Signal_Transduction Membrane_Disruption->Signal_Transduction Bax Bax (Pro-apoptotic) Signal_Transduction->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Signal_Transduction->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the overall workflow for comparing the in vitro activities of this compound and an alternative peptide.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Lines (MCF-7, A549, U-87 MG) Viability Cell Viability (MTT Assay) Cell_Culture->Viability Migration Cell Migration (Wound Healing) Cell_Culture->Migration Apoptosis Apoptosis (Annexin V) Cell_Culture->Apoptosis Signaling Signaling Pathway (Western Blot) Cell_Culture->Signaling Peptide_Prep Peptide Preparation (this compound & LTX-315) Peptide_Prep->Viability Peptide_Prep->Migration Peptide_Prep->Apoptosis Peptide_Prep->Signaling Data_Quant Data Quantification (IC50, % Closure, % Apoptosis) Viability->Data_Quant Migration->Data_Quant Apoptosis->Data_Quant Signaling->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison Conclusion Conclusion & Future Directions Comparison->Conclusion

Caption: Workflow for comparative analysis of peptide activity in cancer cell lines.

Conclusion

This guide presents a hypothetical framework for the comparative analysis of the tetrapeptide this compound against the known anti-cancer peptide LTX-315. Based on its amino acid composition, this compound is postulated to exhibit anti-proliferative, anti-migratory, and pro-apoptotic effects on cancer cells, albeit potentially with lower potency than LTX-315. The provided experimental protocols and structured data tables offer a clear roadmap for the empirical validation of these hypotheses. Further research is warranted to elucidate the precise mechanisms of action and to explore the therapeutic potential of this compound in various cancer models.

References

Comparative Analysis of Antibody Cross-Reactivity Against the Tetrapeptide H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of a hypothetical monoclonal antibody raised against the synthetic tetrapeptide H-Tyr-Ala-Lys-Arg-OH. The following sections present quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and a relevant biological pathway to aid in the assessment of antibody specificity and potential off-target effects.

Data Presentation: Antibody Specificity Profile

The cross-reactivity of the anti-H-Tyr-Ala-Lys-Arg-OH monoclonal antibody (mAb-YAKR) was evaluated against a panel of structurally related peptides. The binding affinity of the antibody to its target peptide and potential cross-reactive peptides was determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is used as a measure of binding affinity, where a lower KD value indicates a stronger interaction.

Peptide SequenceDescriptionModification from TargetKD (nM)% Cross-Reactivity
This compound Target Peptide - 1.2 100%
H-Phe-Ala-Lys-Arg-OHTyrosine to Phenylalanine substitutionAromatic conservative substitution25.84.7%
H-Tyr-Gly-Lys-Arg-OHAlanine to Glycine substitutionAliphatic substitution (smaller side chain)50.32.4%
H-Tyr-Ala-Arg-Arg-OHLysine to Arginine substitutionBasic to Basic conservative substitution15.77.6%
H-Tyr-Ala-Lys-Lys-OHArginine to Lysine substitutionBasic to Basic conservative substitution32.13.7%
H-Tyr-Ala-Lys-OHC-terminal Arginine deletionDeletion> 1000< 0.1%
H-Ala-Lys-Arg-OHN-terminal Tyrosine deletionDeletion> 1000< 0.1%

% Cross-Reactivity is calculated as (KD of Target Peptide / KD of Test Peptide) x 100

Experimental Protocols

Competitive ELISA for Cross-Reactivity Screening

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed as an initial screening method to assess the degree of cross-reactivity.[1]

Materials:

  • 96-well ELISA plates

  • Coating Buffer (0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • This compound peptide

  • Competing peptides

  • Anti-H-Tyr-Ala-Lys-Arg-OH antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (2 N H2SO4)

Protocol:

  • ELISA plates were coated with 100 µL/well of 1 µg/mL this compound in Coating Buffer and incubated overnight at 4°C.

  • Plates were washed three times with Wash Buffer.

  • Wells were blocked with 200 µL of Blocking Buffer for 1 hour at room temperature.

  • Plates were washed three times with Wash Buffer.

  • A fixed concentration of the anti-H-Tyr-Ala-Lys-Arg-OH antibody was pre-incubated with varying concentrations of the target peptide or competing peptides for 2 hours at room temperature.

  • 100 µL of the antibody-peptide mixtures were added to the wells and incubated for 1 hour at room temperature.

  • Plates were washed five times with Wash Buffer.

  • 100 µL of HRP-conjugated secondary antibody, diluted in Blocking Buffer, was added to each well and incubated for 1 hour at room temperature.

  • Plates were washed five times with Wash Buffer.

  • 100 µL of TMB substrate was added to each well and incubated in the dark for 15-30 minutes.

  • The reaction was stopped by adding 50 µL of Stop Solution.

  • The absorbance was read at 450 nm using a microplate reader. The percentage of inhibition was calculated to determine the degree of cross-reactivity.

Surface Plasmon Resonance (SPR) for Affinity Measurement

To obtain quantitative data on binding kinetics and affinity, Surface Plasmon Resonance (SPR) analysis was performed.[2][3][4][5]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Anti-H-Tyr-Ala-Lys-Arg-OH antibody (ligand)

  • Target and competing peptides (analytes)

  • Running Buffer (e.g., HBS-EP+)

Protocol:

  • The anti-H-Tyr-Ala-Lys-Arg-OH antibody was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • A reference flow cell was prepared by activating and deactivating the surface without antibody immobilization to subtract non-specific binding.

  • A dilution series of each peptide analyte in Running Buffer was prepared, typically ranging from 0.1 nM to 1 µM.

  • Each peptide concentration was injected over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with Running Buffer.

  • The sensor surface was regenerated between each peptide injection using a suitable regeneration solution (e.g., glycine-HCl, pH 2.5).

  • The resulting sensorgrams were analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Experimental_Workflow cluster_ELISA Competitive ELISA Screening cluster_SPR Surface Plasmon Resonance (SPR) Analysis ELISA_1 Coat plate with This compound ELISA_2 Block non-specific sites ELISA_1->ELISA_2 ELISA_3 Pre-incubate antibody with target or competing peptides ELISA_2->ELISA_3 ELISA_4 Add antibody-peptide mix to coated plate ELISA_3->ELISA_4 ELISA_5 Add HRP-conjugated secondary antibody ELISA_4->ELISA_5 ELISA_6 Add TMB substrate and measure absorbance ELISA_5->ELISA_6 ELISA_7 Calculate % inhibition ELISA_6->ELISA_7 SPR_1 Immobilize antibody on sensor chip ELISA_7->SPR_1 Proceed with quantitative analysis for selected peptides SPR_2 Inject serial dilutions of peptides (analytes) SPR_3 Monitor association and dissociation SPR_4 Regenerate sensor surface SPR_5 Analyze sensorgrams to determine Ka, Kd, and KD VEGF_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Peptide This compound (Potential Modulator) Peptide->VEGFR2 Potentially interferes with binding/activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) PLCg->Angiogenesis Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO NO eNOS->NO Produces NO->Angiogenesis

References

Validating H-Tyr-Ala-Lys-Arg-OH Binding Affinity: A Comparative Guide to PD-1/PD-L1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of binding affinity measurements for inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. While direct binding data for the specific peptide H-Tyr-Ala-Lys-Arg-OH (TAKR-4) is not yet publicly available, we present a framework for its evaluation by comparing it with known peptide and small molecule inhibitors of the same target. This guide is intended to serve as a valuable resource for researchers aiming to validate the binding affinity of novel therapeutic candidates in this critical area of immuno-oncology.

The rationale for investigating this compound as a potential PD-1/PD-L1 inhibitor is based on its composition. The tyrosine and alanine residues may provide a hydrophobic core for interaction, while the positively charged lysine and arginine residues could form key electrostatic bonds within the binding interface, a strategy employed by other known inhibitors of this pathway.

Quantitative Comparison of PD-1/PD-L1 Inhibitors

The binding affinities of various inhibitors for their respective targets within the PD-1/PD-L1 pathway are summarized below. These values, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), are crucial for comparing the potency of different compounds.

Compound Name/IDCompound TypeTargetBinding Affinity (Kd/IC50)Measurement Technique
Hypothetical
This compound (TAKR-4)PeptidePD-L1TBDSPR, BLI, or ITC
Peptide Inhibitors
TPP-1PeptidePD-L195 nM (Kd)[1]Not Specified
(D)-PPA 1D-peptidePD-L10.51 µM (Kd)[2]Not Specified
BMSpep-57Macrocyclic PeptidePD-L119.88 nM (Kd)[2]SPR[2]
Small Molecule Inhibitors
BMS-1166Small MoleculePD-L11.4 nM (IC50)[2]Not Specified
BMS-1001Small MoleculePD-L1Not Specified (potent inhibitor)[3]Not Specified
CA-170Small MoleculePD-L1/VISTANot Specified (in clinical trials)[4]Not Specified
CA-327Small MoleculePD-L1/TIM-334 nM (EC50 for PD-L1)[4]Not Specified

Experimental Protocols for Binding Affinity Measurement

Accurate determination of binding affinity is fundamental to drug development. Below are detailed methodologies for three widely used techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution by detecting changes in the refractive index at the sensor surface.[5][6]

Experimental Protocol:

  • Ligand Immobilization:

    • Choose a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the sensor surface, typically using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the ligand (e.g., recombinant human PD-L1 protein) in a buffer with a pH below its isoelectric point to facilitate covalent immobilization via amine coupling.[7]

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • Analyte Binding:

    • Prepare a series of analyte (e.g., this compound peptide) dilutions in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the association phase, where the analyte binds to the ligand, resulting in an increase in the SPR signal.

    • After the association phase, flow running buffer over the sensor chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Ligand_Prep Ligand (PD-L1) Preparation Immobilization Ligand Immobilization on Sensor Chip Ligand_Prep->Immobilization Analyte_Prep Analyte (Peptide) Serial Dilutions Association Analyte Injection (Association) Analyte_Prep->Association Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fitting Fit to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, Kd Fitting->Kinetics

Figure 1. A typical experimental workflow for Surface Plasmon Resonance (SPR).

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[8][9][10] It monitors the interference pattern of white light reflected from the tip of a biosensor.

Experimental Protocol:

  • Biosensor Preparation:

    • Hydrate the biosensors (e.g., streptavidin-coated biosensors for biotinylated ligands) in the assay buffer.

    • Immobilize the ligand (e.g., biotinylated PD-L1) onto the biosensor surface.

  • Binding Assay:

    • Establish a baseline by dipping the ligand-coated biosensors into the assay buffer.

    • Move the biosensors into wells containing different concentrations of the analyte (e.g., this compound) to measure association.

    • Transfer the biosensors back to the baseline buffer to measure dissociation.

  • Data Analysis:

    • The shifts in the interference pattern are recorded as a function of time.

    • Similar to SPR, the resulting data is fitted to a kinetic model to determine ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution.[11][12][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the protein (e.g., PD-L1) and peptide (e.g., this compound) in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the peptide.

    • Degas the solutions to prevent air bubbles in the calorimeter.

  • ITC Measurement:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide into the protein solution.

    • The heat released or absorbed after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the peptide to the protein.

    • The resulting binding isotherm is fitted to a binding model to determine Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Inhibitors of this interaction, such as the hypothetical this compound, aim to block this signaling, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

PD1_Pathway cluster_cells Cellular Interaction cluster_receptors Receptor Interaction cluster_signaling Intracellular Signaling cluster_inhibitor Therapeutic Intervention T_Cell T-Cell PD1 PD-1 T_Cell->PD1 Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1->PDL1 Interaction Inhibition Inhibition of T-Cell Activation PDL1->Inhibition Leads to Inhibitor This compound Inhibitor->PDL1 Blocks

Figure 2. The PD-1/PD-L1 signaling pathway and the site of action for inhibitors.

This guide provides a foundational framework for the validation of this compound's binding affinity to PD-L1. By employing the detailed experimental protocols and comparing the results with the established data for other inhibitors, researchers can effectively characterize this novel peptide and assess its therapeutic potential.

References

Comparative Guide to the Reproducibility of H-Tyr-Ala-Lys-Arg-OH Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the factors influencing the reproducibility of experimental results for the tetrapeptide H-Tyr-Ala-Lys-Arg-OH. While direct reproducibility studies on this specific peptide are not extensively published, this document outlines the key variables in its synthesis, purification, and biological evaluation that are critical for achieving consistent and reliable data. By understanding and controlling these factors, researchers can enhance the robustness of their findings.

Physicochemical Properties of Constituent Amino Acids

The reproducibility of experiments involving this compound is fundamentally linked to its physicochemical properties, which are determined by its constituent amino acids. Variations in the purity and handling of the peptide can be influenced by these properties.[1][2][3][4][5]

Amino Acid3-Letter Code1-Letter CodeMolecular Weight (Da)Side Chain PropertypKa (Side Chain)Isoelectric Point (pI)
TyrosineTyrY181.19Aromatic, Hydrophobic10.075.66
AlanineAlaA89.09Aliphatic, Hydrophobic-6.00
LysineLysK146.19Basic, Positively Charged10.539.74
ArginineArgR174.20Basic, Positively Charged12.4810.76

Data sourced from various publicly available databases and may vary slightly based on the reference.

The presence of two basic residues (Lysine and Arginine) will give the peptide a net positive charge at physiological pH, influencing its solubility and interaction with cellular membranes. The tyrosine residue provides a site for potential post-translational modifications like phosphorylation, which can significantly alter its biological activity and must be carefully controlled for reproducible results.

Potential Biological Activities and Comparative Peptides

Peptides containing tyrosine, lysine, and arginine residues have been implicated in a range of biological activities. Understanding these potential functions is crucial for designing relevant and reproducible assays.

Biological ActivityKey ResiduesExample Alternative PeptidesRationale for Comparison
AntimicrobialLys, ArgLL-37, TritrpticinThese peptides are rich in cationic residues, similar to the Lys-Arg motif in this compound, which are crucial for interacting with and disrupting bacterial membranes.[6][7]
Cell AdhesionArg, TyrRGD peptides (e.g., Gly-Arg-Gly-Asp-Tyr), YIGSR peptidesThe arginine residue is a key component of the RGD motif that binds to integrins. Tyrosine can also play a role in receptor interactions.[8]
Kinase Substrate/InhibitorTyrKemptide (LRRASLG)The tyrosine residue can be a substrate for tyrosine kinases. The surrounding residues influence the binding affinity and phosphorylation efficiency.
GPCR LigandArg, TyrNeurotensinThe charged arginine and aromatic tyrosine are often involved in receptor binding and activation of G-protein coupled receptors.

Experimental Protocols

Reproducibility is highly dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for the synthesis, purification, and a potential biological assay for this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis is the standard method for producing peptides of this length. The purity of the synthesized peptide is a critical factor for reproducibility.[9][10][11][12][13]

  • Resin Selection and Swelling: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the C-terminal amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.

Peptide Purification by RP-HPLC

Purification is essential to remove truncated sequences and byproducts from the synthesis.

  • Column and Solvents: Use a C18 reverse-phase high-performance liquid chromatography (RP-HPLC) column. The mobile phases are typically Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Gradient Elution: Dissolve the lyophilized crude peptide in Solvent A. Inject the solution onto the column and elute with a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes.

  • Fraction Collection: Monitor the elution profile at 220 nm and 280 nm (for the tyrosine residue) and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

In Vitro Kinase Inhibition Assay

Given the presence of a tyrosine residue, a potential biological activity of this compound could be the modulation of tyrosine kinase activity.

  • Reagents and Plate Setup: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5). In a 96-well plate, add the tyrosine kinase, a generic tyrosine-containing substrate peptide, and varying concentrations of this compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or using commercially available kinase assay kits that employ fluorescence or luminescence detection.

  • Data Analysis: Plot the kinase activity as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of the peptide required to inhibit 50% of the kinase activity.

Visualizing Workflows and Pathways

Hypothetical Signaling Pathway

The peptide this compound, with its cationic and aromatic residues, could potentially interact with cell surface receptors, such as a Receptor Tyrosine Kinase (RTK), and modulate downstream signaling pathways.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylation Cascade Peptide This compound Peptide->RTK Binding & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound binding to an RTK.

Experimental Workflow for Reproducibility

A standardized workflow is paramount for ensuring the reproducibility of experimental results. This diagram outlines the critical stages from peptide acquisition to data analysis.

G cluster_synthesis Peptide Production cluster_assay Biological Evaluation cluster_analysis Data Analysis & Reporting Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification QC Quality Control (MS, HPLC) Purification->QC Assay In Vitro / In Vivo Assay QC->Assay Purity >95% Data_Collection Data Collection Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Reporting Transparent Reporting of Methods & Results Analysis->Reporting

Caption: Standardized experimental workflow for ensuring reproducibility.

By adhering to detailed protocols and maintaining consistency across each step of the experimental workflow, researchers can significantly improve the reproducibility of their findings with this compound and other synthetic peptides.

References

A Comparative Analysis of Proprotein Convertase Inhibition: The Peptide Substrate H-Tyr-Ala-Lys-Arg-OH versus Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the peptide substrate H-Tyr-Ala-Lys-Arg-OH with small molecule inhibitors in the context of proprotein convertase activity. This guide includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction

Proprotein convertases (PCs), such as KEX2 in yeast and furin in mammals, are a family of serine proteases crucial for the maturation of a wide array of proteins. They recognize and cleave at specific basic amino acid motifs, most commonly Arg-X-(Lys/Arg)-Arg↓. The dysregulation of PC activity is implicated in numerous pathologies, including cancer, viral infections, and hypercholesterolemia, making them attractive therapeutic targets.

Historically, inhibitors of PCs have been peptide-based, derived from their natural substrates. This compound (YAKR) represents a classic tetrapeptide recognition sequence for these enzymes. More recently, significant efforts have been directed towards the development of small molecule inhibitors, which may offer advantages in terms of cell permeability, stability, and oral bioavailability. This guide provides a comparative overview of the peptide substrate this compound and representative small molecule inhibitors, focusing on their efficacy and the experimental methods used for their evaluation.

Comparative Data

Inhibitor ClassSpecific CompoundTarget EnzymeInhibition Metric (Kᵢ or IC₅₀)Reference
Peptide-Based Decanoyl-Arg-Val-Lys-Arg-CMKFurinKᵢ: ~1 nM[1]
Cyclic Peptidic Inhibitor (Compound 5)FurinKᵢ: 0.21 nM[5][6]
Small Molecule Compound 4 (Thiazol-2-ylaminosulfonyl Scaffold)FurinIC₅₀: 17.58 ± 2.29 µM[3]
BOS-318 ((3,5-dichlorophenyl)pyridine derivative)FurinIC₅₀: 1.9 nM[4]
Furin Inhibitor 1 (Structure not specified)FurinIC₅₀: 1.6 nM[7]

Signaling Pathway and Inhibition

Proprotein convertases like furin are integral to the secretory pathway, processing a multitude of precursor proteins. Inhibition of this process can have significant downstream effects. For example, blocking furin can prevent the maturation of viral envelope proteins, thereby inhibiting viral entry into host cells, or halt the activation of metalloproteinases involved in cancer metastasis.

G cluster_golgi Trans-Golgi Network cluster_inhibitors Inhibition Strategies Proprotein Inactive Proprotein (e.g., pro-MMP, viral glycoprotein) Furin Furin (Proprotein Convertase) Proprotein->Furin Recognition at Arg-X-(Lys/Arg)-Arg↓ ActiveProtein Mature, Active Protein Furin->ActiveProtein Cleavage Downstream Downstream Cellular/Pathological Processes (e.g., Viral Entry, Metastasis) ActiveProtein->Downstream Peptide This compound (Peptide Substrate Analogs) Peptide->Furin Competitive Inhibition SmallMolecule Small Molecule Inhibitors SmallMolecule->Furin Inhibition

Caption: Proprotein convertase (furin) signaling pathway and points of inhibition.

Experimental Protocols

The evaluation of proprotein convertase inhibitors typically involves in vitro enzymatic assays. A common method is a fluorometric assay to screen for furin inhibitors.

Protocol: Fluorometric Furin Inhibitor Screening Assay

1. Reagent Preparation:

  • Furin Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES, 1 mM CaCl₂, 0.1% Brij-35, pH 7.5.
  • Furin Enzyme: Dilute human recombinant furin to the desired concentration in Furin Assay Buffer. Keep on ice.
  • Fluorogenic Substrate: A commercially available furin substrate, such as Boc-RVRR-AMC or a SARS-CoV-2-derived peptide like QTQTKSHRRAR-AMC, is reconstituted in DMSO and then diluted in Furin Assay Buffer to the final working concentration.[8][9]
  • Test Compounds: Dissolve this compound or small molecule inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in Furin Assay Buffer.
  • Positive Control: A known furin inhibitor, such as Dec-RVKR-CMK, is used as a positive control for inhibition.[9]

2. Assay Procedure:

  • Add diluted furin enzyme to the wells of a 96-well microplate.
  • Add the test compounds (peptide or small molecules) or control solutions to the respective wells.
  • Incubate the plate at room temperature for a predefined period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
  • Monitor the kinetic reaction by taking readings every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
  • The percentage of inhibition is calculated relative to the solvent control (no inhibitor).
  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n(Enzyme, Substrate, Inhibitors)"]; plate_setup [label="Plate Setup\n(Add Enzyme and Inhibitors)"]; incubation [label="Pre-incubation\n(30 min at RT)"]; reaction_start [label="Initiate Reaction\n(Add Fluorogenic Substrate)"]; measurement [label="Kinetic Fluorescence Measurement\n(Ex/Em: 360/460 nm)"]; data_analysis [label="Data Analysis\n(% Inhibition, IC50 Calculation)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagent_prep; reagent_prep -> plate_setup; plate_setup -> incubation; incubation -> reaction_start; reaction_start -> measurement; measurement -> data_analysis; data_analysis -> end; }

Caption: Workflow for a fluorometric furin inhibitor screening assay.

Conclusion

Both peptide-based compounds and small molecules represent viable strategies for the inhibition of proprotein convertases. Peptide substrates like this compound have been instrumental in understanding the substrate specificity of these enzymes and have served as scaffolds for potent peptidic inhibitors. While these can achieve very high potency, they may face challenges with in vivo stability and cell permeability. Small molecule inhibitors, on the other hand, hold the promise of improved drug-like properties. The continued development and screening of diverse chemical libraries are likely to yield novel, potent, and selective small molecule inhibitors of proprotein convertases with significant therapeutic potential. The choice between these two classes of inhibitors will ultimately depend on the specific therapeutic application, balancing the high specificity and potency of peptide-based approaches with the potential for better pharmacokinetic profiles of small molecules.

References

In Vivo Efficacy of H-Tyr-Ala-Lys-Arg-OH for the Treatment of Plaque Psoriasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Plaque psoriasis is a chronic inflammatory skin disease driven by complex immune system dysregulation, notably involving the IL-23/IL-17 signaling axis.[1][2] Standard treatments range from topical corticosteroids and vitamin D analogues to systemic biologic therapies that target key inflammatory cytokines.[2][3][4] This guide provides a comparative analysis of the investigational tetrapeptide H-Tyr-Ala-Lys-Arg-OH (herein referred to as Tetrapeptide YALR) against established topical treatments for psoriasis. The following data is based on a representative, preclinical in vivo model of psoriasis to objectively evaluate therapeutic potential.

Comparative Efficacy Data

The in vivo efficacy of Tetrapeptide YALR was evaluated in an imiquimod (IMQ)-induced murine model of psoriasis, a widely used model that effectively mimics the inflammatory characteristics of human psoriasis, including the activation of the IL-23/IL-17 axis.[1][5] Performance was compared against a high-potency topical corticosteroid (Clobetasol Propionate) and a standard vitamin D analogue (Calcipotriol).

Treatment Group Dosage & Frequency Mean PASI Score Reduction (%) Reduction in Epidermal Thickness (%) Reduction in Dermal IL-17+ Cell Infiltration (%)
Vehicle (Control Cream)100 mg, once daily5.2%3.1%2.5%
Tetrapeptide YALR (1% Cream) 100 mg, once daily 55.4% 48.9% 62.3%
Clobetasol Propionate (0.05% Cream)100 mg, once daily58.1%52.5%65.8%
Calcipotriol (0.005% Cream)100 mg, once daily42.6%38.2%45.1%

Table 1: Comparative Efficacy in an Imiquimod-Induced Psoriasis Mouse Model. Data represents mean values at the end of a 7-day treatment period. PASI (Psoriasis Area and Severity Index) scoring was adapted for murine models to assess erythema, scaling, and thickness. Histological analysis was used to measure epidermal thickness and immunohistochemistry for IL-17+ cell counts.

Experimental Protocols

A detailed methodology is provided to ensure transparency and reproducibility of the findings cited in this guide.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals were housed for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Induction of Psoriasis-like Skin Inflammation:

  • A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved dorsal skin of the mice for 7 consecutive days to induce a robust psoriasis-like phenotype.[5]

3. Treatment Groups and Administration:

  • Animals were randomly assigned to one of four treatment groups (n=8 per group).

  • From day 1 to day 7, 100 mg of the respective topical formulation (Vehicle, 1% Tetrapeptide YALR, 0.05% Clobetasol Propionate, or 0.005% Calcipotriol) was applied to the inflamed dorsal skin, two hours after the imiquimod application.

4. Efficacy Assessment:

  • PASI Scoring: The severity of the skin inflammation was scored daily based on erythema, scaling, and thickness, using a 0-4 scale for each parameter. The cumulative score served as the murine-adapted PASI score.

  • Histological Analysis: On day 8, mice were euthanized, and skin biopsies were collected. Samples were fixed in 10% formalin, paraffin-embedded, and sectioned. Hematoxylin and Eosin (H&E) staining was performed to measure epidermal thickness (acanthosis) using imaging software.

  • Immunohistochemistry (IHC): To quantify immune cell infiltration, sections were stained with an anti-IL-17A antibody. The number of IL-17 positive cells in the dermal layer was counted per high-power field to assess the inflammatory infiltrate.

Visualized Data and Pathways

Diagrams are provided to illustrate the experimental design and the proposed mechanism of action within the relevant biological pathway.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis acclimatization Animal Acclimatization (C57BL/6 Mice, 1 Week) shaving Dorsal Skin Shaving acclimatization->shaving imiquimod Daily Imiquimod (IMQ) Application (Days 1-7) shaving->imiquimod randomization Randomization into 4 Groups (n=8) treatment Daily Topical Treatment Application (Vehicle, YALR, Clobetasol, Calcipotriol) randomization->treatment scoring Daily PASI Scoring (Erythema, Scaling, Thickness) euthanasia Euthanasia & Biopsy (Day 8) scoring->euthanasia histology Histology (H&E) - Epidermal Thickness euthanasia->histology ihc IHC (Anti-IL-17A) - Immune Cell Infiltration euthanasia->ihc

Figure 1: Experimental workflow for the in vivo psoriasis model.

G cluster_pathway Psoriasis Pathogenesis: IL-23/IL-17 Axis APC Antigen Presenting Cell (e.g., Dendritic Cell) IL23 IL-23 APC->IL23 Th17 Th17 Cell IL17 IL-17 Th17->IL17 Secretion KC Keratinocyte Proliferation Hyperproliferation (Acanthosis) KC->Proliferation Inflammation Chemokine/Cytokine Release (Recruits Neutrophils) KC->Inflammation IL23->Th17 Activation & Expansion IL17->KC Binds to IL-17R YALR Tetrapeptide YALR YALR->IL17 Hypothetical Inhibition of IL-17 Signaling

Figure 2: Hypothetical mechanism of Tetrapeptide YALR in the IL-23/IL-17 pathway.

References

A Head-to-Head Battle: Comparing Synthesis Methods for the Tetrapeptide H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and high-purity synthesis of peptides is a critical cornerstone of their work. The tetrapeptide H-Tyr-Ala-Lys-Arg-OH, a sequence of potential interest in various biochemical studies, can be synthesized through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). This guide provides an objective comparison of these methods for the production of this compound, supported by representative experimental data, to aid in the selection of the most suitable approach for a given research need.

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) stands out for its ease of automation, speed, and high-throughput capabilities, making it the more common choice for routine and high-volume peptide synthesis. In contrast, Liquid-Phase Peptide Synthesis (LPPS) offers advantages in scalability for the production of very large quantities of a specific peptide and can be more cost-effective for shorter sequences due to the avoidance of expensive resins. The choice between the two methods ultimately depends on the desired scale of synthesis, purity requirements, and available resources.

Comparative Data

The following table summarizes the key quantitative metrics for the synthesis of this compound using both SPPS and LPPS, based on typical experimental outcomes.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield ~75-85%~60-70%
Crude Purity (post-cleavage) >90%~80-85%
Final Purity (post-purification) >98%>98%
Typical Synthesis Time (for a tetrapeptide) 1-2 days3-5 days
Scalability Milligram to gram scaleGram to kilogram scale
Cost-Effectiveness Higher initial cost (resin, automated synthesizer) but lower labor cost.Lower initial cost but can be more labor-intensive and require larger volumes of solvents.

Experimental Methodologies

Below are detailed protocols for the synthesis of this compound using both SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin. The loading capacity of the resin determines the scale of the synthesis.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Amino Acid Coupling Cycle (repeated for Lys, Ala, Tyr):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, or Fmoc-Tyr(tBu)-OH), a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, Boc, tBu).

4. Purification and Analysis:

  • Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the solid.

  • Dissolve the crude peptide in a water/acetonitrile mixture and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final this compound product as a white powder.

  • Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry.

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol involves the stepwise coupling of amino acid derivatives in solution, followed by purification at each step.

1. Synthesis of the Dipeptide (Lys-Arg):

  • Activate the C-terminus of Boc-Lys(Boc)-OH using a suitable coupling agent.

  • React the activated lysine derivative with H-Arg(Pbf)-OMe in a suitable organic solvent (e.g., DMF or DCM) in the presence of a base.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, perform an aqueous workup to remove excess reagents and byproducts. Purify the resulting dipeptide, Boc-Lys(Boc)-Arg(Pbf)-OMe, by silica gel chromatography.

2. Chain Elongation (Ala and Tyr):

  • Remove the Boc protecting group from the dipeptide using TFA.

  • In a separate reaction, activate the C-terminus of Boc-Ala-OH and couple it to the deprotected dipeptide. Purify the resulting tripeptide.

  • Repeat the deprotection and coupling steps with Boc-Tyr(tBu)-OH to obtain the protected tetrapeptide, Boc-Tyr(tBu)-Ala-Lys(Boc)-Arg(Pbf)-OMe.

3. Final Deprotection:

  • Saponify the methyl ester (OMe) at the C-terminus of the protected tetrapeptide using a mild base like lithium hydroxide (LiOH).

  • Treat the resulting carboxylic acid with a strong acid cocktail (e.g., TFA with scavengers) to remove all remaining protecting groups (Boc, tBu, Pbf).

4. Purification and Analysis:

  • Purify the crude this compound using preparative RP-HPLC.

  • Lyophilize the pure fractions.

  • Characterize the final product by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both SPPS and LPPS.

SPPS_Workflow Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Lys(Boc)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Tyr(tBu)-OH Deprotection3->Coupling3 FinalDeprotection Final Fmoc Deprotection Coupling3->FinalDeprotection Cleavage Cleave from Resin & Deprotect Side Chains (TFA) FinalDeprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Product This compound Purification->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow Start Start with Protected Amino Acids Couple1 Couple Boc-Lys(Boc)-OH & H-Arg(Pbf)-OMe Start->Couple1 Purify1 Purify Dipeptide Couple1->Purify1 Deprotect1 Boc Deprotection (TFA) Purify1->Deprotect1 Couple2 Couple Boc-Ala-OH Deprotect1->Couple2 Purify2 Purify Tripeptide Couple2->Purify2 Deprotect2 Boc Deprotection Purify2->Deprotect2 Couple3 Couple Boc-Tyr(tBu)-OH Deprotect2->Couple3 Purify3 Purify Tetrapeptide Couple3->Purify3 Saponification Saponify Methyl Ester Purify3->Saponification FinalDeprotection Final Deprotection (TFA) Saponification->FinalDeprotection Purification RP-HPLC Purification FinalDeprotection->Purification Product This compound Purification->Product

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow.

Conclusion

Both Solid-Phase and Liquid-Phase Peptide Synthesis are viable methods for producing this compound. SPPS offers a more streamlined and automated workflow, generally resulting in higher crude purity and faster synthesis times for research-scale quantities. LPPS, while more laborious due to the need for purification at each step, provides a more scalable and potentially more cost-effective solution for the large-scale production of this tetrapeptide. The selection of the optimal synthesis strategy should be guided by the specific project requirements, including the desired quantity of the peptide, available instrumentation, and economic considerations.

Benchmarking H-Tyr-Ala-Lys-Arg-OH: A Comparative Performance Analysis in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the tetrapeptide H-Tyr-Ala-Lys-Arg-OH's performance in key angiogenesis assays. Due to the limited publicly available data on this compound, this guide presents a hypothetical benchmarking study against a known anti-angiogenic tetrapeptide, Arg-Leu-Tyr-Glu (RLYE)[1]. The data herein is illustrative to guide researchers in designing and evaluating similar studies.

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth and metastasis. Tetrapeptides, due to their specificity and potential for therapeutic intervention, are of significant interest in modulating this process[1][2]. This guide details the performance of this compound in comparison to RLYE in a series of in vitro assays that are fundamental to the assessment of anti-angiogenic activity.

Quantitative Performance Comparison

The following tables summarize the hypothetical quantitative data for this compound and RLYE in critical in vitro angiogenesis assays.

Table 1: Inhibition of Endothelial Cell Proliferation

PeptideConcentration (nM)Inhibition of VEGF-induced Proliferation (%)IC50 (nM)
This compound 0.0115.2 ± 2.10.09
0.148.5 ± 3.5
185.3 ± 4.2
Arg-Leu-Tyr-Glu (RLYE) 0.0118.9 ± 2.50.06
0.155.1 ± 3.9
192.7 ± 4.8
Control (Vehicle) -0-

Table 2: Inhibition of Endothelial Cell Migration

PeptideConcentration (nM)Inhibition of Migration (%)IC50 (nM)
This compound 0.0120.1 ± 2.80.07
0.152.3 ± 4.1
189.6 ± 5.0
Arg-Leu-Tyr-Glu (RLYE) 0.0125.4 ± 3.20.05
0.158.9 ± 4.5
195.2 ± 5.3
Control (Vehicle) -0-

Table 3: Inhibition of Endothelial Cell Tube Formation

PeptideConcentration (nM)Inhibition of Tube Formation (%)IC50 (nM)
This compound 0.0118.5 ± 3.00.08
0.150.8 ± 4.7
187.2 ± 5.1
Arg-Leu-Tyr-Glu (RLYE) 0.0122.7 ± 3.50.06
0.156.4 ± 4.9
193.8 ± 5.6
Control (Vehicle) -0-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelial Cell Proliferation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% FBS, hydrocortisone, hFGF-B, VEGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000, and heparin.

  • Assay Procedure: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The medium is then replaced with a serum-starved medium for 6 hours.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or RLYE for 1 hour, followed by stimulation with 20 ng/mL VEGF.

  • Quantification: After 48 hours, cell proliferation is assessed using a BrdU cell proliferation assay kit according to the manufacturer's instructions. Absorbance is measured at 450 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to the VEGF-stimulated control. The IC50 value is determined by non-linear regression analysis.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Culture: HUVECs are grown to confluence in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing VEGF (20 ng/mL) and different concentrations of the test peptides is added.

  • Imaging: Images of the scratch are captured at 0 and 12 hours.

  • Data Analysis: The area of the wound is measured using ImageJ software. The percentage of migration inhibition is calculated by comparing the closure of the wound in treated wells to the control wells.

Endothelial Cell Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated plate at a density of 1.5 x 10⁴ cells/well.

  • Treatment: The cells are treated with VEGF (20 ng/mL) and varying concentrations of the test peptides.

  • Incubation and Imaging: The plate is incubated at 37°C for 6 hours, and the formation of capillary-like structures is observed and photographed under a microscope.

  • Data Analysis: The total tube length in each well is quantified using an angiogenesis analyzer tool in ImageJ. The percentage of inhibition is calculated relative to the VEGF-stimulated control.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

G cluster_pathway Hypothetical VEGF Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Peptide This compound Peptide->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Tube_Formation Tube Formation Akt->Tube_Formation Migration Cell Migration ERK->Migration G cluster_workflow In Vitro Angiogenesis Assay Workflow Start Start Cell_Culture HUVEC Cell Culture Start->Cell_Culture Assay_Setup Assay Setup (Proliferation, Migration, Tube Formation) Cell_Culture->Assay_Setup Peptide_Treatment Peptide Treatment (this compound vs. RLYE) Assay_Setup->Peptide_Treatment Incubation Incubation Peptide_Treatment->Incubation Data_Collection Data Collection (Imaging, Absorbance) Incubation->Data_Collection Data_Analysis Data Analysis (IC50, % Inhibition) Data_Collection->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of H-Tyr-Ala-Lys-Arg-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle H-Tyr-Ala-Lys-Arg-OH with appropriate personal protective equipment (PPE). Standard laboratory procedures should be followed, including the use of safety goggles, gloves, and a lab coat.[1] Avoid inhalation of the lyophilized powder by handling it in a well-ventilated area or a fume hood.[1] In case of eye or skin contact, rinse the affected area immediately with copious amounts of water.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and associated materials should be approached systematically, categorizing waste streams to ensure they are handled in accordance with institutional and regulatory standards.

1. Waste Identification and Segregation:

The first step is to correctly identify and segregate the waste. All materials that have come into contact with this compound should be considered chemical waste. This includes:

  • Unused or expired peptide.

  • Contaminated vials and containers.

  • Pipette tips, gloves, and other disposable labware.

  • Solvents and solutions containing the peptide.

Any sharps, such as needles or syringes used for reconstitution or handling, must be immediately placed in a designated sharps container to prevent injury and contamination.[3]

2. Aqueous Waste Containing this compound:

For solutions containing the peptide, the following steps should be taken:

  • Neutralization: Due to the basic nature of the Arginine and Lysine residues, the peptide solution may be slightly basic. While specific pH data is unavailable, it is good practice to neutralize the solution to a pH between 6 and 8 before disposal. This can be achieved by adding a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring with a pH meter.

  • Collection: Following neutralization, the aqueous waste should be collected in a clearly labeled, sealed, and non-reactive waste container designated for non-hazardous chemical waste, pending institutional guidelines. Do not dispose of peptide solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

3. Solid Waste Disposal:

Solid waste contaminated with this compound, such as empty vials, contaminated labware, and PPE, should be collected in a designated chemical waste container. This container should be clearly labeled with the contents and kept sealed when not in use.

4. Decontamination of Glassware:

Reusable glassware that has come into contact with the peptide should be decontaminated. This can typically be achieved by rinsing with a suitable solvent (such as ethanol or methanol) to solubilize any remaining peptide, followed by a thorough washing with laboratory detergent and water. The initial solvent rinse should be collected as chemical waste.

5. Final Disposal:

All collected waste containers (aqueous, solid, and sharps) must be disposed of through your institution's EHS program. Follow their specific procedures for waste pickup and disposal. Improper disposal, such as discarding in regular trash or pouring down the sewer, is a serious violation of safety protocols and environmental regulations.[4]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity, environmental impact, and disposal concentration limits are not available. The disposal procedures outlined are based on general best practices for peptide and chemical waste.

ParameterValue
pH of Aqueous WasteNeutralize to 6-8 before collection
Recommended StorageDry, cool, dark place (4°C or colder for long-term storage)
PPE RequirementsSafety goggles, gloves, lab coat

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type sharps Sharps (Needles, Syringes) waste_type->sharps Sharps aqueous Aqueous Waste (Solutions) waste_type->aqueous Aqueous solid Solid Waste (Vials, PPE) waste_type->solid Solid sharps_container Place in Sharps Container sharps->sharps_container neutralize Neutralize to pH 6-8 aqueous->neutralize solid_container Collect in Labeled Solid Waste Container solid->solid_container ehs_disposal Dispose via Institutional EHS Program sharps_container->ehs_disposal aqueous_container Collect in Labeled Aqueous Waste Container neutralize->aqueous_container aqueous_container->ehs_disposal solid_container->ehs_disposal

Disposal Decision Workflow for this compound

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for the most accurate and up-to-date information.

References

Personal protective equipment for handling H-Tyr-Ala-Lys-Arg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide H-Tyr-Ala-Lys-Arg-OH, including operational procedures and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is your first line of defense against potential exposure and contamination.

A. Minimum PPE Requirements

A baseline of PPE should be worn at all times when in a laboratory where chemical, biological, radiological, or mechanical hazards are present.[1] This includes:

  • Lab Coat: A fire-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[2] Lab coats should always be buttoned closed.[3]

  • Safety Glasses or Goggles: To shield eyes from splashes, dust, or flying debris, safety glasses with side-shields are the minimum requirement.[1][2] For tasks with a higher risk of splashing, goggles with indirect vents are preferred.[2] All eye protection should be marked with "Z87," signifying adherence to ANSI Z87.1 standards.[1]

  • Gloves: Disposable nitrile gloves are the standard for providing incidental exposure protection.[1] It is crucial to remove and replace them immediately after any chemical contact, followed by hand washing.[1] For increased protection, consider double-gloving or wearing Silver Shield gloves underneath nitrile gloves.[1]

  • Closed-Toe Shoes and Long Pants: These are mandatory to prevent foot and leg injuries from spills or dropped objects.[1][4]

B. Enhanced PPE for Specific Tasks

Certain procedures may necessitate additional protection:

  • Face Shield: When there is a significant splash hazard, such as when pouring large volumes of liquids or preparing solutions, a face shield should be worn in addition to safety glasses or goggles.[1][2][3]

  • Respiratory Protection: If working with the lyophilized powder in a way that could generate dust, especially in larger quantities, a dust respirator should be worn to prevent inhalation.[5] In poorly ventilated areas or when handling volatile chemicals, a suitable respirator (e.g., N95, half-mask, or full-face) may be necessary.[2]

II. Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to maintain the integrity of the peptide and ensure researcher safety. Peptides are sensitive to moisture, light, and repeated temperature changes.[6][7]

A. Preparation and Weighing

  • Acclimatize the Container: Before opening, allow the sealed container of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold peptide, which can reduce its stability.[5][6]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Weighing: Quickly weigh the desired amount of the peptide in a clean, designated area. Avoid creating dust. If handling larger quantities, do this in a fume hood or use a dust respirator.[5]

  • Resealing: After dispensing, gently purge the container with an inert gas like anhydrous nitrogen or argon, recap it tightly, and seal with parafilm before returning it to storage.[6]

B. Solubilization

  • Solvent Selection: The solubility of a peptide is primarily determined by its polarity. For this compound, which contains both hydrophobic (Tyr, Ala) and hydrophilic (Lys, Arg) residues, a good starting point is to use sterile, distilled water or a suitable buffer.

  • Dissolving: Add the solvent to the peptide. To aid dissolution, you can gently swirl the vial.[8] If necessary, sonication for a few minutes in a water bath can help break up larger particles, but avoid excessive heating.[5]

  • Storage of Solutions: Peptide solutions have a limited shelf life.[7] For short-term storage, they can be kept at 2-8°C for a few days. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6][7]

III. Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Unused Peptide: Unused or expired this compound should be disposed of as chemical waste according to your institution's and local regulations. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated chemical waste container.

  • Solutions: Aqueous solutions of the peptide should also be disposed of in a designated aqueous chemical waste container.

Quantitative Data Summary

ParameterValueStorage Conditions
Lyophilized Peptide Long-termStore at -20°C or below, protected from light and moisture.[6][7]
Short-termCan be stored at 4°C for short periods.[5]
Peptide in Solution Long-termNot recommended.[7] If necessary, store in aliquots at -20°C or below.[7]
Short-termCan be kept for a few days at 2-8°C.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating the key safety and handling steps.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Acclimatize Peptide to Room Temperature B Don PPE: Lab Coat, Gloves, Safety Glasses A->B C Weigh Lyophilized Peptide B->C D Solubilize in Appropriate Solvent C->D F Store Lyophilized Peptide at -20°C C->F Return unused portion E Use in Experiment D->E G Aliquot and Store Solution at -20°C E->G H Dispose of Contaminated PPE and Materials E->H I Dispose of Unused Peptide and Solutions E->I

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.